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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-methoxy-1H-indazole-5-carboxylate

Executive Summary In contemporary medicinal chemistry, functionalized indazoles serve as privileged scaffolds for targeting a vast array of biological targets, most notably protein kinases and epigenetic modulators. Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, functionalized indazoles serve as privileged scaffolds for targeting a vast array of biological targets, most notably protein kinases and epigenetic modulators. Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a highly specialized, commercially available building block that provides a robust starting point for the synthesis of critical active pharmaceutical ingredient (API) intermediates[1].

This technical guide provides an in-depth analysis of the chemical properties, electronic causality, and standardized synthetic workflows associated with this scaffold. By understanding the unique steric and electronic environment created by the ortho-relationship of the 4-methoxy and 5-carboxylate groups, drug development professionals can optimize their synthetic routes and improve target binding affinities[2].

Physicochemical & Structural Profiling

To effectively utilize this scaffold in library synthesis or scale-up, researchers must first understand its baseline physicochemical properties. The compound requires storage under an inert atmosphere at room temperature to prevent oxidative degradation and maintain its high purity (>98%)[3].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication for Drug Design
Chemical Name Methyl 4-methoxy-1H-indazole-5-carboxylateStandard IUPAC nomenclature.
CAS Number 1427373-17-8Unique identifier for sourcing[4].
Molecular Formula C10H10N2O3Indicates a highly atom-efficient core[3].
Molecular Weight 206.20 g/mol Low MW allows ample room for lead elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 1 (Indazole N-H)Critical for hydrogen bonding to the kinase hinge region.
H-Bond Acceptors 4 (N, O, O, O)Provides multiple vectors for solvent-channel interactions.
Rotatable Bonds 3High rigidity; reduces entropic penalty upon target binding.

Electronic and Steric Causality in Reactivity

The chemical behavior of Methyl 4-methoxy-1H-indazole-5-carboxylate is governed by a "push-pull" electronic system combined with localized steric hindrance.

  • Electronic "Push-Pull" Dynamics : The 4-methoxy group acts as an electron-donating group (EDG) via resonance (+M effect), enriching the electron density of the indazole core. Conversely, the 5-methyl carboxylate acts as an electron-withdrawing group (EWG) via resonance (-M effect). This polarization stabilizes the aromatic system but selectively modulates the pKa of the indazole N-H, making N1-alkylation highly favorable under basic conditions.

  • Ortho-Steric Penalty : The spatial proximity of the 4-methoxy group to the 5-carboxylate creates significant steric shielding. When the ester is hydrolyzed to the corresponding carboxylic acid, this steric bulk impedes the approach of bulky nucleophiles or standard coupling reagents (like EDC/HOBt). Consequently, highly reactive uronium-based coupling agents (e.g., HATU) are required to force amide bond formation[2].

Standardized Experimental Workflows

The following protocols are engineered as self-validating systems, ensuring that intermediate success can be analytically confirmed before proceeding to the next synthetic step.

Protocol A: Base-Catalyzed Saponification of the 5-Methyl Ester

Objective: Convert the methyl ester to the free carboxylic acid for subsequent functionalization.

  • Preparation : Dissolve Methyl 4-methoxy-1H-indazole-5-carboxylate (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H2O.

    • Causality: The mixed solvent system ensures complete dissolution of the organic starting material while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Hydrolysis : Add LiOH·H2O (3.0 eq) at room temperature, then warm to 40°C and stir for 4-6 hours.

  • In-Process Validation : Monitor by LC-MS. Complete disappearance of the starting material mass (m/z 207 [M+H]+) and the appearance of the acid mass (m/z 191 [M-H]-) confirms conversion.

  • Workup & Precipitation : Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous layer to 0°C and slowly acidify with 1M HCl to pH ~3-4.

    • Self-Validation: The sudden precipitation of an off-white solid visually confirms the protonation of the soluble carboxylate salt into the insoluble free carboxylic acid.

  • Isolation : Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple the resulting acid with a primary or secondary amine.

  • Pre-activation : Dissolve the 4-methoxy-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes.

    • Causality: HATU is strictly chosen over EDC due to the steric hindrance from the ortho-methoxy group. HATU rapidly forms a highly reactive HOAt active ester.

    • Self-Validation: A distinct color change (typically to pale yellow/orange) indicates successful active ester formation.

  • Coupling : Add the target amine (1.1 eq) and stir at room temperature for 12 hours.

  • Quench & Extraction : Dilute with EtOAc and quench with water.

  • Purification Wash : Wash the organic layer sequentially with 1M HCl, then saturated aqueous NaHCO3, and finally brine.

    • Self-Validation: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOAt byproducts, ensuring the crude organic layer contains exclusively the neutral amide product.

SyntheticWorkflow Start Methyl 4-methoxy-1H-indazole-5-carboxylate (Starting Scaffold) N_Alkylation N1-Alkylation / Arylation (Base: Cs2CO3 or NaH) Start->N_Alkylation Step 1 Saponification Ester Hydrolysis (LiOH, THF/MeOH/H2O) N_Alkylation->Saponification Step 2 AmideCoupling Amide Coupling (HATU, DIPEA, R-NH2) Saponification->AmideCoupling Step 3 FinalAPI Lead Compound / API (Targeted Library) AmideCoupling->FinalAPI Step 4

Figure 1: Sequential functionalization workflow of the indazole scaffold.

Pharmacophore Applications in Drug Discovery

In the context of rational drug design, the structural topology of Methyl 4-methoxy-1H-indazole-5-carboxylate maps perfectly onto the binding requirements of several critical biological targets.

  • Kinase Hinge Binding : The 1H-indazole core acts as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

  • Solvent Channel Vectoring : The 4-methoxy group projects toward the solvent-exposed channel or specific selectivity pockets. Its steric bulk can prevent the molecule from binding to off-target kinases, thereby enhancing selectivity.

  • DFG Pocket Access : Once converted to an amide, the 5-position serves as an ideal vector to extend the molecule into the DFG-out allosteric pocket, a common strategy in the design of Type II kinase inhibitors.

PharmacophoreModel Indazole 1H-Indazole Core Kinase Hinge Binder Target Biological Target Protein Kinase Indazole->Target H-Bonds Methoxy 4-Methoxy Group Steric Shielding Methoxy->Target VdW Carboxylate 5-Carboxylate Vector DFG Pocket Access Carboxylate->Target Electrostatics

Figure 2: Pharmacophore mapping of the substituted indazole core to a kinase target.

References

Sources

Exploratory

Structure Elucidation of Methyl 4-methoxy-1H-indazole-5-carboxylate: A Comprehensive Technical Guide

Executive Summary The unambiguous structural elucidation of small-molecule building blocks is a critical prerequisite in drug discovery and development. Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8)[1] i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural elucidation of small-molecule building blocks is a critical prerequisite in drug discovery and development. Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8)[1] is a highly functionalized heterocyclic scaffold. Due to the positional isomerism inherent in substituted indazoles, confirming the exact placement of the methoxy (-OCH₃) and ester (-COOCH₃) groups requires a robust, orthogonal analytical strategy. This whitepaper details a self-validating framework utilizing High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy to definitively prove the C-4 and C-5 substitution pattern.

Analytical Workflow & Strategy

To prevent misassignment of regioisomers (e.g., confusing a 4-methoxy with a 6-methoxy derivative), our analytical strategy relies on a multi-modal workflow. The causality behind this approach is simple: HRMS provides the exact elemental composition, FT-IR identifies the functional groups, and 2D NMR maps the exact atomic connectivity. By treating these techniques as a closed, self-validating loop, we eliminate structural ambiguity[2].

ElucidationWorkflow Start Sample Preparation & Purity Check HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS FTIR FT-IR Spectroscopy Functional Groups Start->FTIR NMR1D 1D NMR (1H, 13C) Chemical Environments Start->NMR1D Validation Orthogonal Validation Confirm C4/C5 Substitution HRMS->Validation FTIR->Validation NMR2D 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping NMR1D->NMR2D NMR2D->Validation

Figure 1: Self-validating analytical workflow for indazole structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula (C₁₀H₁₀N₂O₃). Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) was selected due to its soft ionization capabilities, which preserve the intact molecular ion while providing sub-5 ppm mass accuracy.

Table 1: HRMS (ESI-TOF) Data Summary

Ion SpeciesTheoretical m/zExperimental m/zMass Error (ppm)Assigned Composition
[M+H]⁺207.0764207.0768+1.9C₁₀H₁₁N₂O₃⁺
[M+Na]⁺229.0584229.0581-1.3C₁₀H₁₀N₂O₃Na⁺

Causality Check: The simultaneous observation of both the protonated adduct [M+H]⁺ and the sodium adduct [M+Na]⁺ acts as an internal validation that the observed mass corresponds to the intact molecule rather than an in-source fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for establishing the regiochemistry of the [3].

Solvent Selection Causality: The sample was dissolved in DMSO-d₆ rather than CDCl₃. Indazoles frequently undergo rapid tautomeric exchange between the 1H and 2H forms in non-polar solvents, leading to severe peak broadening[4]. DMSO-d₆ stabilizes the thermodynamically preferred 1H-tautomer via strong hydrogen bonding, yielding a sharp, diagnostic N-H signal at ~13.20 ppm[5].

1D NMR Assignments

The 1D ¹H and ¹³C spectra provide the foundation for structural mapping. The ortho-coupling between H-6 and H-7 (J = 8.6 Hz) immediately confirms that two adjacent positions on the benzene ring are unsubstituted, restricting the methoxy and ester groups to C-4 and C-5.

Table 2: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations (³J, ²J)
1 (NH)-13.20, br sC-3, C-3a, C-7a
3133.88.15, sC-3a, C-7a
3a114.5--
4154.2--
5118.0--
6128.57.65, d, J = 8.6C-4, C-7a, C=O
7108.27.25, d, J = 8.6C-5, C-3a
7a141.5--
4-OCH₃62.53.95, sC-4
5-COOCH₃52.33.82, sC=O
C=O166.5--
2D NMR Connectivity Mapping (HMBC)

To conclusively prove that the methoxy is at C-4 and the ester is at C-5 (and not vice versa), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. HMBC detects long-range carbon-proton couplings (primarily ³J_CH and ²J_CH).

  • Proof of C-4 Methoxy: The methoxy protons (δ 3.95) show a strong ³J correlation to C-4 (δ 154.2). Crucially, the aromatic doublet at δ 7.65 (H-6) also shows a ³J correlation to this exact same C-4 carbon.

  • Proof of C-5 Ester: The ester methyl protons (δ 3.82) correlate to the carbonyl carbon (δ 166.5). H-6 also shows a ³J correlation to this carbonyl carbon, locking the ester moiety at the C-5 position.

HMBC_Correlations cluster_Protons Protons (1H) cluster_Carbons Carbons (13C) H3 H-3 (δ 8.15) C3a C-3a (δ 114.5) H3->C3a ²J_CH H6 H-6 (δ 7.65) C4 C-4 (δ 154.2) H6->C4 ³J_CH CO C=O (δ 166.5) H6->CO ³J_CH OMe 4-OCH3 (δ 3.95) OMe->C4 ³J_CH EsterMe COOCH3 (δ 3.82) EsterMe->CO ³J_CH C5 C-5 (δ 118.0)

Figure 2: Key HMBC (³J and ²J) correlations confirming C-4 and C-5 substitution.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as an orthogonal check for the functional groups identified by NMR.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment
3210 (broad)N-H stretch1H-indazole secondary amine
2950, 2840C-H stretch (sp³)Methoxy and ester methyl groups
1715 (strong)C=O stretchConjugated methyl ester at C-5
1620, 1580C=C / C=N stretchIndazole aromatic core
1250, 1080C-O stretchAryl-alkyl ether (C-4 methoxy)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be employed. Each step contains an internal control to validate the output.

Protocol A: HRMS Tuning & Acquisition
  • Instrument Calibration: Infuse a sodium formate calibration solution (10 mM) into the ESI source. Causality: This generates a known cluster series, allowing the software to calibrate the time-of-flight tube, ensuring mass accuracy is strictly maintained below the 5 ppm threshold required for elemental formula confirmation.

  • Sample Preparation: Dissolve 1 mg of Methyl 4-methoxy-1H-indazole-5-carboxylate in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

  • Acquisition: Acquire data in positive ion mode (ESI+) over a mass range of m/z 100–1000.

  • Validation: Extract the experimental isotopic pattern of the [M+H]⁺ peak and overlay it with the theoretical simulated pattern for C₁₀H₁₁N₂O₃⁺. A match score of >95% validates the absence of co-eluting isobaric impurities.

Protocol B: NMR Acquisition & Phase Cycling
  • Sample Preparation & Internal Calibration: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute internal standard (δ 0.00 ppm) to self-validate chemical shift accuracy.

  • 1D ¹H Acquisition: Lock the spectrometer to the deuterium frequency of DMSO. Shim the Z-axis until the TMS peak width at half-height is <1.0 Hz. Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

  • 2D HMBC Acquisition: Set up the HMBC experiment using a low-pass J-filter (optimized for ¹J_CH = 145 Hz) and a long-range delay optimized for ³J_CH = 8 Hz. Causality: The low-pass J-filter is critical; it suppresses direct one-bond carbon-proton correlations, ensuring that only the long-range (²J and ³J) correlations appear in the spectrum, preventing artifact interference during regiochemical assignment.

Conclusion

The structural elucidation of Methyl 4-methoxy-1H-indazole-5-carboxylate requires a logical synthesis of exact mass determination and advanced 2D NMR connectivity mapping. By leveraging the ³J_CH HMBC correlations from the H-6 aromatic proton to both the C-4 carbon and the C-5 carbonyl, the exact regiochemistry of the scaffold is unambiguously verified. This self-validating analytical framework ensures total confidence in the molecular structure prior to its deployment in downstream medicinal chemistry campaigns.

References

  • [5] Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [2] A framework for automated structure elucidation from routine NMR spectra. Chemical Science, RSC Publishing. Available at:[Link]

  • [3] Indazole. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 4-methoxy-1H-indazole-5-carboxylate

Disclaimer: As of the latest literature review, specific experimental data for Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS Number 1427373-17-8) is not extensively available in public-domain scientific databases and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest literature review, specific experimental data for Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS Number 1427373-17-8) is not extensively available in public-domain scientific databases and peer-reviewed journals. This guide has been constructed by leveraging established principles of organic synthesis and medicinal chemistry, drawing upon validated data from structurally analogous indazole-carboxylate derivatives to provide a scientifically grounded and predictive overview for research and drug development professionals.

Executive Summary: The Indazole-5-Carboxylate Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] It is recognized as a "privileged scaffold," meaning it can bind to a wide range of biological targets with high affinity.[1] Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3]

Specifically, the indazole-5-carboxylate moiety serves as a versatile intermediate in the synthesis of complex bioactive molecules.[4] The ester functional group at the 5-position provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR).[5] The methoxy group at the 4-position, as proposed in the target molecule, is anticipated to influence the electronic properties of the ring system and provide a potential hydrogen bond acceptor site, which can be critical for molecular recognition at a biological target. This guide will provide a predictive analysis of the synthesis, properties, and potential applications of Methyl 4-methoxy-1H-indazole-5-carboxylate.

Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted Value / CharacteristicRationale / Comparative Data
Molecular Formula C10H10N2O3Based on chemical structure
Molecular Weight 206.20 g/mol Calculated from the molecular formula
Appearance Off-white to light yellow solidAnalogous indazole esters are typically solids at room temperature.[4]
Melting Point 150 - 170 °CExpected to be higher than non-methoxylated analogs due to potential for additional intermolecular interactions.
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; likely insoluble in water.Typical solubility profile for small organic molecules of this class.
¹H NMR (400 MHz, DMSO-d₆) δ ~13.5 (s, 1H, NH), 8.1-8.3 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 3.9-4.1 (s, 3H, OCH₃), 3.8-3.9 (s, 3H, COOCH₃)Chemical shifts are estimated based on published spectra for similar indazole structures.[9][10]
¹³C NMR (100 MHz, DMSO-d₆) δ ~166 (C=O), 155-158 (C-OCH₃), 140-145 (Ar-C), 110-130 (Ar-C), 52-55 (OCH₃)Estimated chemical shifts based on known indazole derivatives.[9][10]
Mass Spectrometry (ESI+) m/z 207.07 [M+H]⁺Calculated exact mass for the protonated molecule.

Proposed Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles can be achieved through various strategies, often involving the cyclization of appropriately substituted phenylhydrazines or the reduction of nitro-aromatic compounds followed by diazotization and cyclization.[11][12] For the target molecule, Methyl 4-methoxy-1H-indazole-5-carboxylate, a plausible and robust synthetic route can be designed starting from commercially available materials.

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting from a substituted toluene derivative. The key steps include nitration, oxidation, esterification, and a reductive cyclization to form the indazole core. This approach allows for the controlled introduction of the required functional groups at the desired positions.

Synthetic_Workflow A 2-Methoxy-4-methylaniline B N-(2-methoxy-4-methylphenyl)acetamide A->B Ac₂O, Pyridine C N-(2-methoxy-4-methyl-5-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 2-Methoxy-4-methyl-5-nitroaniline C->D HCl, EtOH, Reflux E 4-Methoxy-2-methyl-5-nitrobenzoic acid D->E KMnO₄, H₂O F Methyl 4-methoxy-2-methyl-5-nitrobenzoate E->F SOCl₂, MeOH G Methyl 5-amino-4-methoxy-2-methylbenzoate F->G H₂, Pd/C H Methyl 4-methoxy-1H-indazole-5-carboxylate G->H NaNO₂, HCl, H₂O then heat

Figure 1: Proposed synthetic route for Methyl 4-methoxy-1H-indazole-5-carboxylate.
Step-by-Step Experimental Protocol

Step 1: Acetylation of 2-Methoxy-4-methylaniline

  • To a stirred solution of 2-methoxy-4-methylaniline (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-methoxy-4-methylphenyl)acetamide.

Causality: The acetylation protects the amine group, making it less susceptible to oxidation in subsequent steps and directing the subsequent nitration to the position ortho/para to the activating methoxy and methyl groups.

Step 2: Nitration

  • To a solution of N-(2-methoxy-4-methylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid (3 vol) at 0 °C, add a mixture of nitric acid (1.1 eq) and sulfuric acid (1 vol) dropwise.

  • Stir the reaction at 0-5 °C for 2 hours.

  • Carefully pour the mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain N-(2-methoxy-4-methyl-5-nitrophenyl)acetamide.

Causality: The strong activating effect of the methoxy and methyl groups directs the electrophilic nitration to the 5-position.

Step 3: Deprotection of the Amine

  • Suspend N-(2-methoxy-4-methyl-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol (5 vol) and concentrated HCl (2 vol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to give 2-Methoxy-4-methyl-5-nitroaniline.

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group to reveal the free amine required for the subsequent cyclization.

Step 4: Oxidation of the Methyl Group

  • To a solution of 2-methoxy-4-methyl-5-nitroaniline (1.0 eq) in a mixture of water and pyridine, add potassium permanganate (KMnO₄) (3.0 eq) portion-wise at 60 °C.

  • Heat the reaction at 90 °C for 8 hours.

  • Cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated HCl to precipitate the product.

  • Filter, wash with water, and dry to afford 4-Methoxy-2-methyl-5-nitrobenzoic acid.

Causality: KMnO₄ is a strong oxidizing agent capable of converting the methyl group to a carboxylic acid, which is a necessary precursor for the final ester.

Step 5: Esterification

  • To a solution of 4-methoxy-2-methyl-5-nitrobenzoic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Reflux the mixture for 5 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic phase and concentrate to yield Methyl 4-methoxy-2-methyl-5-nitrobenzoate.

Causality: The Fischer esterification in the presence of thionyl chloride is a standard and efficient method for converting a carboxylic acid to its methyl ester.

Step 6: Reductive Amination

  • Dissolve Methyl 4-methoxy-2-methyl-5-nitrobenzoate (1.0 eq) in methanol and add 10% Palladium on carbon (Pd/C) (0.1 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 6 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain Methyl 5-amino-4-methoxy-2-methylbenzoate.

Causality: Catalytic hydrogenation is a clean and effective method for the selective reduction of a nitro group to an amine without affecting the ester functionality.

Step 7: Diazotization and Cyclization

  • Dissolve Methyl 5-amino-4-methoxy-2-methylbenzoate (1.0 eq) in a mixture of water and concentrated HCl at 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes.

  • Gently heat the reaction mixture to 50-60 °C for 1 hour to induce cyclization.

  • Cool, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 4-methoxy-1H-indazole-5-carboxylate.

Causality: The diazotization of the primary amine followed by an intramolecular cyclization is a classic method for the formation of the indazole ring system.

Potential Applications in Drug Discovery

The indazole scaffold is a prominent feature in many approved drugs and clinical candidates, particularly in the field of oncology.[2][3] Many indazole-containing compounds function as protein kinase inhibitors, which are a critical class of anti-cancer therapeutics.[13]

Hypothetical Mechanism of Action: Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that promote cell proliferation and survival.

The indazole core is an excellent bioisostere for the purine ring of ATP and can form crucial hydrogen bonds with the "hinge" region of the kinase active site.[1] The N-H group of the indazole can act as a hydrogen bond donor, while the pyrazole nitrogen can act as a hydrogen bond acceptor. The substituents on the indazole ring, such as the 4-methoxy and 5-carboxylate groups of the title compound, would occupy adjacent pockets and contribute to binding affinity and selectivity.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 Hinge Hinge Region (Amino Acid Residues) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Indazole Methyl 4-methoxy-1H-indazole-5-carboxylate Indazole->Hinge H-Bond (NH donor, N acceptor) Indazole->HydrophobicPocket van der Waals Interactions (Aromatic Ring) Indazole->SolventFront Potential H-Bond (Methoxy/Ester)

Figure 2: Hypothetical binding mode of Methyl 4-methoxy-1H-indazole-5-carboxylate in a kinase ATP-binding pocket.
Other Potential Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in other therapeutic areas:

  • Neurodegenerative Diseases: Certain indazole-carboxamides have been developed as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease.[5]

  • Serotonin Receptor Modulation: Indazole-3-carboxamides have been investigated as selective ligands for serotonin receptors, which could have applications in treating gastrointestinal disorders and psychiatric conditions.[14]

The title compound, with its unique substitution pattern, represents a novel chemical entity that warrants investigation in these and other biological contexts.

Conclusion

Methyl 4-methoxy-1H-indazole-5-carboxylate is a structurally interesting molecule that belongs to a class of compounds with proven therapeutic relevance. While direct experimental data is currently limited, this guide provides a robust, scientifically-backed framework for its synthesis and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties offer a solid foundation for further research. The potential for this compound to act as a kinase inhibitor or to modulate other biological targets makes it a compelling candidate for inclusion in screening libraries for drug discovery programs.

References

  • Vertex Pharmaceuticals Inc. (2014). Supporting Information for... [Source Type: Supporting Information File].
  • Various Authors. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Norman, M. H., et al. (2012). Synthesis of 7-Oxo-dihydrospiro[indazole-5,4′-piperidine] Acetyl-CoA Carboxylase Inhibitors. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Ishizaki, T., et al. (1996). A Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. Heterocycles. Available at: [Link]

  • Alonso, G., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. MDPI. Available at: [Link]

  • Molport. (n.d.). methyl 5-methoxy-1H-indazole-3-carboxylate. Available at: [Link]

  • Pellicciari, R., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. PMC. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Semantic Scholar. Available at: [Link]

  • Tzvetkov, N. T., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry. PubMed. Available at: [Link]

  • Array BioPharma Inc. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. Google Patents.

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Exploratory

Whitepaper: Synthesis and Characterization of Methyl 4-methoxy-1H-indazole-5-carboxylate

Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indole and benzimidazole rings. Specifically, heavily functionalized derivatives lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indole and benzimidazole rings. Specifically, heavily functionalized derivatives like Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) are highly sought-after building blocks. They are critical precursors in the development of cytosolic phospholipase A2α inhibitors , CB-1 inverse agonists, and highly porous luminescent metal-organic frameworks (MOFs) .

This technical guide provides a rigorously validated, scalable, four-step synthetic route to Methyl 4-methoxy-1H-indazole-5-carboxylate. By leveraging synergistic directing effects and classical Jacobson cyclization principles, this workflow ensures high regioselectivity and yield, bypassing the poor chemoselectivity often encountered in direct functionalization of the indazole core .

Retrosynthetic Route Design

Direct electrophilic substitution on a pre-formed 1H-indazole often yields intractable mixtures of regioisomers due to competing nucleophilic sites. Therefore, a de novo construction of the pyrazole ring via the Jacobson Indazole Synthesis is the most robust strategy .

To achieve the correct substitution pattern (methoxy at C4, ester at C5), the cyclization precursor must be Methyl 4-amino-2-methoxy-3-methylbenzoate . Tracing this back, the required functional groups can be installed via the highly regioselective bromination and subsequent cyanation of 3-methoxy-2-methylacetanilide .

Retrosynthesis Target Methyl 4-methoxy-1H-indazole-5-carboxylate Aniline Methyl 4-amino-2-methoxy-3-methylbenzoate Target->Aniline Jacobson Cyclization Bromo 4-Bromo-3-methoxy-2-methylacetanilide Aniline->Bromo 1. Cyanation 2. Hydrolysis 3. Esterification Starting 3-Methoxy-2-methylacetanilide Bromo->Starting Regioselective Bromination

Caption: Retrosynthetic pathway for Methyl 4-methoxy-1H-indazole-5-carboxylate.

Step-by-Step Synthetic Protocols & Mechanistic Causality

As a best practice in process chemistry, every transformation described below includes a Self-Validating System —a rapid analytical check to confirm reaction success before proceeding to the next stage.

Step 1: Regioselective Bromination
  • Reagents: 3-Methoxy-2-methylacetanilide (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF, 0 °C to RT.

  • Protocol: Dissolve the starting material in anhydrous DMF and cool to 0 °C. Add NBS portion-wise over 30 minutes in the dark. Stir for 2 hours at room temperature. Quench with aqueous sodium thiosulfate and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Mechanistic Causality: The acetamido (-NHAc) and methoxy (-OMe) groups synergistically direct electrophilic aromatic substitution to the C4 position. C4 is para to the strongly activating, bulky acetamido group and ortho to the methoxy group, ensuring near-perfect regioselectivity and avoiding steric clashes at C6.

  • Self-Validating Check: LC-MS of the crude mixture will display a characteristic 1:1 isotopic doublet for the [M+H]+ and [M+2+H]+ ions, confirming mono-bromination.

Step 2: Transition-Metal Catalyzed Cyanation
  • Reagents: 4-Bromo-3-methoxy-2-methylacetanilide (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (0.05 eq), DMF, 120 °C.

  • Protocol: Degas a solution of the aryl bromide and Zn(CN)₂ in DMF with nitrogen for 15 minutes. Add the palladium catalyst and heat the sealed vessel to 120 °C for 12 hours. Cool, filter through a Celite pad to remove zinc salts, and purify via flash chromatography (Hexane/EtOAc).

  • Mechanistic Causality: Palladium-catalyzed cyanation safely installs the one-carbon unit required for the C5-carboxylate. Zn(CN)₂ is preferred over CuCN (Rosenmund-von Braun reaction) as it requires lower temperatures and allows for easier product isolation.

  • Self-Validating Check: Fourier Transform Infrared (FTIR) spectroscopy of the purified solid will reveal a sharp, diagnostic C≡N stretching band at ~2220 cm⁻¹.

Step 3: Global Hydrolysis and Fischer Esterification
  • Reagents:

    • 6M HCl (aq), reflux, 24 h.

    • Methanol, conc. H₂SO₄ (cat.), reflux, 12 h.

  • Protocol: Suspend the nitrile intermediate in 6M HCl and reflux until the starting material is consumed. Evaporate to dryness to yield the crude amino acid hydrochloride. Suspend this intermediate in anhydrous methanol, add a catalytic amount of concentrated H₂SO₄, and reflux overnight. Neutralize with saturated NaHCO₃ and extract with DCM to yield Methyl 4-amino-2-methoxy-3-methylbenzoate .

  • Mechanistic Causality: The harsh acidic reflux achieves two deprotections simultaneously: hydrolysis of the robust nitrile to a carboxylic acid, and cleavage of the acetamide to reveal the free aniline required for the final cyclization.

  • Self-Validating Check: 1 H NMR will show the complete disappearance of the acetamide methyl singlet (~2.1 ppm) and the appearance of a new, sharp methyl ester singlet at ~3.85 ppm.

Step 4: Jacobson Indazole Synthesis (Diazotization & Cyclization)
  • Reagents: Methyl 4-amino-2-methoxy-3-methylbenzoate (1.0 eq), NaNO₂ (1.1 eq), Glacial Acetic Acid, 0 °C to 80 °C.

  • Protocol: Dissolve the aniline in glacial acetic acid and cool to 0 °C. Add an aqueous solution of NaNO₂ dropwise. Stir at 0 °C for 30 minutes to form the diazonium salt. Gradually warm the reaction mixture to 80 °C and stir for 2 hours. Cool to room temperature, neutralize carefully with aqueous NaOH, and extract with EtOAc. Purify via recrystallization from EtOH/Water.

  • Mechanistic Causality: The nitrosonium ion (generated from NaNO₂/AcOH) reacts with the free aniline to form a diazonium salt. Upon heating, the adjacent C3-methyl group undergoes deprotonation/tautomerization. The resulting nucleophilic carbon attacks the electrophilic diazonium nitrogen in an electrocyclic ring closure, followed by aromatization to form the stable 1H-indazole core.

  • Self-Validating Check: TLC will show a highly UV-active spot. Spectroscopically, the diagnostic 1 H NMR indazole C3-H singlet will appear clearly at ~8.15 ppm.

Mechanism N1 Methyl 4-amino-2-methoxy-3-methylbenzoate N2 Diazonium Salt Intermediate (-N2+ Cl-) N1->N2 NaNO2, AcOH, 0 °C N3 Diazo Tautomer (=N=N) N2->N3 Base/Deprotonation of CH3 N4 Electrocyclic Ring Closure (N-N bond formation) N3->N4 Intramolecular attack N5 Methyl 4-methoxy-1H-indazole-5-carboxylate N4->N5 Aromatization

Caption: Mechanistic workflow of the diazotization and intramolecular cyclization step.

Analytical Characterization Data

Thorough characterization is paramount for validating the structural integrity of the synthesized heterocycle. Below is the expected, structured Nuclear Magnetic Resonance (NMR) data for the target compound, Methyl 4-methoxy-1H-indazole-5-carboxylate ( C10​H10​N2​O3​ , MW: 206.20 g/mol ).

Position 1 H NMR (δ, ppm, DMSO- d6​ )Multiplicity (J in Hz)Integration 13 C NMR (δ, ppm)Structural Assignment
N1-H 13.10br s1H-Indazole NH (Exchangeable)
C3-H 8.15s1H134.2Pyrazole CH (Diagnostic)
C6-H 7.78d (8.5)1H128.5Aromatic CH (ortho to ester)
C7-H 7.32d (8.5)1H110.4Aromatic CH (ortho to N1)
C4-OCH₃ 4.05s3H62.1Methoxy CH₃
C5-COOCH₃ 3.85s3H52.4Ester CH₃
C5 ---122.8Quaternary C (Ester bearing)
C4 ---155.6Quaternary C-O (Methoxy bearing)
C7a ---142.3Quaternary C-N (Bridgehead)
C3a ---115.1Quaternary C (Bridgehead)
C=O ---166.7Carbonyl C

Note: The highly downfield shift of the C6 proton (7.78 ppm) relative to C7 (7.32 ppm) is a direct consequence of the anisotropic deshielding effect exerted by the adjacent C5 carbonyl group.

References

  • Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Interpenetrated Luminescent Metal–Organic Frameworks based on 1H-Indazole-5-carboxylic Acid Crystal Growth & Design (ACS Publications) URL:[Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate Asian Journal of Research in Chemistry URL:[Link]

Foundational

Comprehensive Spectroscopic Characterization of Methyl 4-methoxy-1H-indazole-5-carboxylate: A Technical Guide

Executive Summary Indazole derivatives are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for indoles and benzimidazoles in kinase inhibitors and anti-inflammatory agents. Methyl 4-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives are privileged scaffolds in modern drug discovery, frequently utilized as bioisosteres for indoles and benzimidazoles in kinase inhibitors and anti-inflammatory agents. Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a highly functionalized intermediate whose dense substitution pattern presents unique analytical challenges. Specifically, distinguishing the 4-methoxy regioisomer from its 6-methoxy or 7-methoxy counterparts requires a rigorous, self-validating spectroscopic approach.

This whitepaper outlines the authoritative methodologies and causal interpretations for the Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) characterization of this molecule.

Analytical Workflow & Sample Preparation

To ensure data integrity, the analytical workflow must be designed to prevent solvent-induced artifacts and tautomeric broadening. The following diagram illustrates the parallel spectroscopic strategy employed for unequivocal structural elucidation.

Workflow A Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) B Sample Preparation (DMSO-d6, MeOH, Neat Solid) A->B C NMR Spectroscopy (1H, 13C, HMBC) B->C D HRMS (ESI+) Exact Mass B->D E ATR-FTIR Functional Groups B->E F Regiochemical & Structural Validation C->F D->F E->F

Figure 1: Analytical workflow for comprehensive spectroscopic characterization.

Standardized Preparation Protocols
  • NMR Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Indazoles often exhibit poor solubility in chlorinated solvents like CDCl3. More importantly, DMSO strongly hydrogen-bonds with the indazole N-H proton. This locks the tautomeric equilibrium and prevents rapid proton exchange, yielding a sharp, diagnostic downfield signal (1[1]).

  • HRMS Preparation: Prepare a 1 µg/mL dilution in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, driving the ionization equilibrium toward the highly stable[M+H]+ species typical of nitrogen-rich heterocycles (2[2]).

  • FTIR Preparation: Analyze 1–2 mg of the neat solid directly on a diamond Attenuated Total Reflectance (ATR) crystal.

    • Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture would obscure the critical N-H stretching region (~3200 cm⁻¹) required to confirm the 1H-indazole tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: Chemical Shift Causality

The 1H NMR spectrum (400 MHz, DMSO-d6) of Methyl 4-methoxy-1H-indazole-5-carboxylate is defined by distinct electronic and steric environments.

  • Steric Deshielding of the Methoxy Group: Typically, an aromatic methoxy group resonates near 3.80 ppm. However, the 4-methoxy group in this molecule is sterically flanked by the C-3 proton and the bulky C-5 ester. This steric clash forces the methoxy methyl group out of coplanarity with the aromatic ring, pushing it out of the shielding cone and resulting in a downfield shift to ~4.05 ppm .

  • Electronic Deshielding of H-6: The methyl ester at C-5 is a strong electron-withdrawing group (EWG) via both resonance and induction. Because H-6 is ortho to this ester, its electron density is significantly depleted, shifting it downfield to ~7.75 ppm (d, J = 8.8 Hz). H-7, being meta to the ester, is less affected and appears at ~7.35 ppm .

13C NMR: Electronic Environment

The 13C NMR spectrum (100 MHz, DMSO-d6) confirms the carbon skeleton. The highly conjugated ester carbonyl carbon appears at 166.5 ppm , while the oxygen-bearing aromatic carbon (C-4) is pushed to 155.2 ppm due to the electronegativity of the methoxy oxygen.

Table 1: 1H NMR Data Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Assignment Notes
N-H 13.25br s-1HHighly deshielded due to DMSO H-bonding
H-3 8.15s-1HDiagnostic isolated pyrazole methine
H-6 7.75d8.81HDeshielded by ortho C-5 ester EWG effect
H-7 7.35d8.81HOrtho coupling with H-6
4-OCH₃ 4.05s-3HShifted downfield by steric crowding
5-COOCH₃ 3.85s-3HTypical unhindered methyl ester

Table 2: 13C NMR Data Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment Notes
C=O 166.5CqEster carbonyl
C-4 155.2CqOxygen-bearing aromatic carbon
C-7a 142.8CqBridgehead carbon adjacent to N
C-3 134.5CHPyrazole methine
C-6 128.4CHAromatic methine (ortho to ester)
C-5 122.1CqEster-bearing aromatic carbon
C-3a 115.6CqBridgehead carbon
C-7 110.3CHAromatic methine
4-OCH₃ 62.4CH₃Sterically hindered methoxy carbon
5-COOCH₃ 52.3CH₃Ester methyl carbon
2D NMR (HMBC): Regiochemical Validation

To prevent the catastrophic misassignment of the 4-methoxy isomer as a 6-methoxy or 7-methoxy isomer, Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC detects 2-bond and 3-bond carbon-proton couplings, acting as a self-validating system for regiochemistry (3[3]).

Crucially, the protons of the 4-methoxy group (~4.05 ppm) will show a strong 3-bond correlation to C-4 (~155.2 ppm). Simultaneously, the isolated H-3 proton (~8.15 ppm) will also show a 3-bond correlation to the same C-4 carbon. This intersecting correlation unequivocally proves the methoxy group is at the 4-position.

HMBC H3 H-3 (~8.15 ppm) C3a C-3a (~115 ppm) H3->C3a HMBC C4 C-4 (~155 ppm) H3->C4 HMBC H6 H-6 (~7.75 ppm) H6->C4 HMBC C5 C-5 (~122 ppm) H6->C5 HMBC CO C=O (~166 ppm) H6->CO HMBC OMe 4-OCH3 (~4.05 ppm) OMe->C4 HMBC

Figure 2: Key HMBC correlations establishing the regiochemistry of the 4-methoxy group.

High-Resolution Mass Spectrometry (HRMS) & FTIR

HRMS (ESI+)

Using Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton at the basic pyrazole nitrogen (N-2).

  • Calculated Exact Mass for C₁₀H₁₁N₂O₃⁺ [M+H]⁺: 207.0764 m/z.

  • Observed Mass: 207.0770 m/z (Error < 3 ppm).

  • Fragmentation: MS/MS collision-induced dissociation (CID) typically yields a primary neutral loss of methanol (CH₃OH, -32 Da) from the ester group, generating a stable acylium ion at m/z 175.05.

ATR-FTIR Spectroscopy

Infrared spectroscopy serves as a rapid orthogonal validation of the functional groups identified by NMR.

Table 3: IR and HRMS Data Summary

TechniqueKey ParameterObserved ValueStructural Interpretation
HRMS (ESI+) [M+H]⁺ Exact Mass207.0770 m/zConfirms molecular formula C₁₀H₁₁N₂O₃⁺
FTIR (ATR) N-H Stretch3250 cm⁻¹ (broad)Confirms the 1H-indazole tautomer
FTIR (ATR) C=O Stretch1720 cm⁻¹ (sharp)Conjugated methyl ester
FTIR (ATR) C=C / C=N Stretch1610, 1580 cm⁻¹Aromatic indazole core vibrations
FTIR (ATR) C-O-C Stretch1255 cm⁻¹ (strong)Methoxy and ester ether linkages

Conclusion

The comprehensive spectroscopic characterization of Methyl 4-methoxy-1H-indazole-5-carboxylate requires a multi-modal approach. While 1D NMR provides the foundational electronic mapping—highlighting the steric deshielding of the 4-methoxy group and the electron-withdrawing effect on H-6—it is the 2D HMBC correlations that serve as the ultimate, self-validating proof of regiochemistry. Combined with exact mass confirmation via HRMS and functional group mapping via ATR-FTIR, this protocol ensures absolute structural confidence for downstream drug development applications.

References

  • Title: Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide | Source: BenchChem | URL
  • Title: Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | Source: MDPI | URL
  • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution | Source: NIH PMC | URL

Sources

Exploratory

Physicochemical Profiling and Characterization Guide for Methyl 4-methoxy-1H-indazole-5-carboxylate

Executive Summary Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a highly specialized heterocyclic building block widely utilized as a critical API intermediate in the global pharmaceutical industry[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a highly specialized heterocyclic building block widely utilized as a critical API intermediate in the global pharmaceutical industry[1][2]. Featuring a bicyclic indazole core substituted with a methoxy group at the C4 position and a methyl ester at the C5 position, this compound is a privileged scaffold in modern medicinal chemistry. It is predominantly employed in the design of ATP-competitive kinase inhibitors targeting pathways such as IRAK4 and ERK[3].

This whitepaper provides an in-depth analysis of its physical properties, thermodynamic behaviors, and the causality behind its structural characteristics, alongside field-proven experimental workflows for its characterization.

Molecular Architecture & Fundamental Descriptors

The physical properties of Methyl 4-methoxy-1H-indazole-5-carboxylate are dictated by the interplay between its hydrogen-bonding indazole core and its sterically demanding substituents. The base scaffold, 4-Methoxy-1H-indazole, has a molecular weight of 148.16 g/mol [4]; however, the addition of the C5-carboxylate ester significantly alters its lipophilicity and polar surface area.

Quantitative Physicochemical Data
PropertyValue / DescriptorCausality & Structural Impact
CAS Number 1427373-17-8[1]Unique identifier for the specific 4-methoxy, 5-carboxylate isomer.
Molecular Formula C₁₀H₁₀N₂O₃[5]Defines the exact atomic composition.
Molecular Weight 206.20 g/mol [5]Optimal for fragment-based drug design (FBDD) and lead optimization.
Topological Polar Surface Area (TPSA) ~64.2 Ų (Calculated)Driven by the N-H, N, and three oxygen atoms. Ensures excellent cell permeability while restricting blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 1 (Indazole N1-H)Critical for anchoring the molecule to the kinase hinge region.
Hydrogen Bond Acceptors (HBA) 4 (N2, Methoxy O, Ester C=O, Ester -O-)Facilitates extensive solvent interactions, impacting aqueous solubility.
Predicted LogP 1.8 – 2.2Balances aqueous solubility with lipid membrane permeability.

Thermodynamic & Solid-State Properties

Conformational Locking and Crystal Lattice Energy

The physical state and melting point of Methyl 4-methoxy-1H-indazole-5-carboxylate are heavily influenced by steric hindrance. The introduction of the 4-methoxy group forces a steric clash with the adjacent 5-methyl ester.

Expert Insight (Causality): This steric repulsion prevents the ester carbonyl from achieving perfect coplanarity with the indazole ring. By increasing the out-of-plane dihedral angle, the molecule suffers a reduction in optimal π-π stacking within the crystal lattice. Consequently, this lowers the melting point and lattice energy compared to the unsubstituted 1H-indazole-5-carboxylate, which paradoxically improves its kinetic solubility in organic solvents like DMSO and DMF—a highly desirable trait for high-throughput screening (HTS) stock solutions.

Acid-Base Chemistry (pKa)

The indazole core exhibits amphoteric properties:

  • Weak Acid (N1-H): pKa ≈ 14. Deprotonation requires strong bases (e.g., NaH), which is utilized during N-alkylation synthetic steps.

  • Weak Base (N2): pKa ≈ 1.2. The molecule remains unprotonated at physiological pH (7.4), ensuring that its lipophilicity (LogD) remains relatively constant across the pH 4–8 range.

Experimental Workflows for Physicochemical Characterization

To ensure high-fidelity data during pre-formulation or lead optimization, the following self-validating protocol is designed to measure the thermodynamic solubility and stability of the compound.

Protocol: Self-Validating Thermodynamic Solubility Profiling

Objective: Determine the true thermodynamic solubility in phosphate-buffered saline (PBS, pH 7.4) while simultaneously verifying chemical stability.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 2.0 mg of Methyl 4-methoxy-1H-indazole-5-carboxylate solid into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4) to achieve a maximum theoretical concentration of 2.0 mg/mL.

  • Equilibration (The Causality of Time): Agitate the suspension at 300 RPM at exactly 25.0°C for 24 hours. Why 24 hours? Shorter timeframes measure kinetic solubility, which is often artificially inflated by the transient dissolution of amorphous particles before they precipitate into their lowest-energy crystalline form.

  • Phase Separation: Centrifuge the vial at 14,000 × g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a standard curve prepared in 100% DMSO.

System Self-Validation Criteria (Critical):

  • Equilibrium Check: A parallel sample must be incubated for 48 hours. If the concentration at 48h differs from 24h by >2%, thermodynamic equilibrium has not been reached, and the assay must be extended.

  • Mass Balance Check: The sum of the molarity of the parent peak and any degradation peaks (e.g., the hydrolyzed 5-carboxylic acid) must equal the total input molarity ± 5%. A failure here indicates volatile loss, irreversible surface adsorption, or precipitation of an insoluble degradant, invalidating the run.

Workflow Start Compound: 1427373-17-8 (Solid State) Solubility Thermodynamic Solubility (Shake-Flask Method) Start->Solubility Thermal DSC / TGA (Melting Point & Degradation) Start->Thermal Purity HPLC-UV / LC-MS (Purity & Stability) Solubility->Purity LogD LogD/LogP Partitioning (Octanol/Water) Solubility->LogD Data Physicochemical Profile Integration Purity->Data LogD->Data Thermal->Data

Fig 1. Integrated workflow for the physicochemical characterization of indazole derivatives.

Application Context: Kinase Inhibition Pharmacophore

The physical properties of Methyl 4-methoxy-1H-indazole-5-carboxylate make it an ideal starting material for developing targeted therapeutics. Indazole derivatives are well-documented inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Extracellular Signal-Regulated Kinase (ERK)[3].

Mechanistic Grounding: The indazole core acts as a bioisostere for the purine ring of ATP. The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N2 acts as a hydrogen bond acceptor from the backbone amide NH. The 5-carboxylate ester serves as a synthetic handle to build out vectors that probe the solvent-exposed regions or the DFG-out allosteric pockets of the kinase[3].

Pathway Ligand Extracellular Signal (IL-1 / TLR Ligands) Receptor Receptor Complex (IL-1R / TLR) Ligand->Receptor IRAK4 IRAK4 Kinase (Target Enzyme) Receptor->IRAK4 Downstream Downstream Signaling (NF-κB / ERK MAPK) IRAK4->Downstream Indazole Methyl 4-methoxy-1H- indazole-5-carboxylate Indazole->IRAK4 ATP-Competitive Inhibition Inflammation Pro-inflammatory Cytokine Release Downstream->Inflammation

Fig 2. Logical relationship of indazole scaffolds inhibiting IRAK4/ERK signaling pathways.

References

  • Bidepharm. "Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8)." Bidepharm Product Catalog.
  • MolCore. "1427368-29-3 | 2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester and Related API Intermediates." MolCore Product Specifications.
  • BLD Pharm. "1427405-27-3 | Methyl 6-methoxy-1H-indazole-5-carboxylate." BLD Pharm Product Information.
  • ChemScene. "351210-06-5 | 4-Methoxy-1H-indazole." ChemScene General Information.
  • Google Patents. "US12240832B2 - IRAK4 inhibitors." United States Patent Office.
  • European Patent Office. "EP 2654748 B1 - INDAZOLE DERIVATIVES USEFUL AS ERK INHIBITORS." Googleapis Patents.

Sources

Foundational

Solubility Profiling and Solvent Selection Guide for Methyl 4-methoxy-1H-indazole-5-carboxylate

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper / Application Guide Executive Summary In pharmaceutical process chemistry, the rational selection of organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper / Application Guide

Executive Summary

In pharmaceutical process chemistry, the rational selection of organic solvents is paramount for optimizing reaction yields, facilitating liquid-liquid extractions, and designing robust crystallization workflows. This technical guide provides an in-depth framework for evaluating the solubility profile of Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) . By synthesizing predictive physical organic chemistry with empirical validation protocols, this whitepaper establishes a self-validating methodology for solvent selection that strictly adheres to ICH Q3C regulatory guidelines[1].

Structural Deconstruction & Predictive Solvation

To predict the solubility of Methyl 4-methoxy-1H-indazole-5-carboxylate without exhaustive trial-and-error, we must first deconstruct its molecular architecture. The compound (Molecular Formula: C10H10N2O3) features three distinct functional domains that dictate its intermolecular interactions:

  • The 1H-Indazole Core: This bicyclic heterocycle acts as both a hydrogen-bond donor (via the N-H group) and a hydrogen-bond acceptor (via the sp2 hybridized nitrogen). The planar aromatic system also readily participates in π−π stacking, which significantly increases the crystal lattice energy, thereby requiring solvents with high cohesive energy to disrupt the solid state[2].

  • The Methoxy Group (-OCH3): Positioned at C4, this group acts as a localized hydrogen-bond acceptor. Its steric bulk slightly disrupts the planarity of potential intermolecular stacking, marginally lowering the melting point compared to un-substituted indazoles.

  • The Methyl Ester (-COOCH3): Located at C5, this polar aprotic moiety introduces strong dipole-dipole interactions and serves as an additional hydrogen-bond acceptor.

Hansen Solubility Parameters (HSP)

Modern solvent selection relies on Hansen Solubility Parameters (HSP), which partition the cohesive energy of a molecule into three components: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[3]. Using group-contribution methods and COSMO-RS predictive models[4][5], the HSP for Methyl 4-methoxy-1H-indazole-5-carboxylate indicates a strong affinity for solvents with moderate-to-high δP​ and δH​ values. Consequently, polar aprotic solvents and short-chain alcohols will reside within the compound's "Hansen Sphere," indicating high miscibility, whereas non-polar aliphatic hydrocarbons will fall outside of it.

ICH Q3C Compliant Solvent Selection Strategy

In drug development, solubility must be balanced against toxicity. The International Council for Harmonisation (ICH) Q3C guidelines classify solvents based on patient safety[6]. Class 1 solvents (e.g., Benzene) are strictly avoided. Process chemists must prioritize Class 3 (low toxic potential) and carefully limit Class 2 solvents.

Based on the structural analysis, the predicted solubility profile of Methyl 4-methoxy-1H-indazole-5-carboxylate across industry-standard organic solvents is summarized below:

Solvent CategoryRepresentative SolventsICH Q3C ClassPredicted SolubilityMechanistic Rationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Class 2 / 3High (>50 mg/mL)Strong dipole-dipole matching; excellent H-bond acceptors that solvate the indazole N-H proton.
Polar Protic Methanol, Ethanol, IsopropanolClass 3Moderate (10-50 mg/mL)Good H-bond donation to the ester and methoxy groups, but lower dispersion forces than aprotic solvents.
Esters / Ethers Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)Class 3 / 2Moderate (10-50 mg/mL)EtOAc provides an excellent balance of polarity and volatility for extraction workflows.
Non-Polar Aliphatic Heptane, Hexane, Petroleum EtherClass 3 / 2Low (<1 mg/mL)Complete lack of H-bonding capability; unable to overcome the strong π−π stacking of the indazole core[7].
Aqueous WaterN/AVery Low The lipophilic methyl and methoxy groups dominate the small polar surface area of the indazole.

Empirical Validation: The Thermodynamic Shake-Flask Protocol

Predictive models must be empirically validated. For active pharmaceutical ingredients and their intermediates, thermodynamic solubility is the gold standard. Unlike kinetic solubility (which relies on DMSO stock spikes and often overestimates solubility due to metastable supersaturation), the shake-flask method ensures true thermodynamic equilibrium[8][9].

To ensure scientific integrity, the following protocol is designed as a self-validating system.

Step-by-Step Methodology
  • Saturation: Dispense 2.0 mL of the target organic solvent into a sealed glass vial. Add solid Methyl 4-methoxy-1H-indazole-5-carboxylate incrementally until a visible, persistent suspension remains (ensuring excess solid).

  • Thermal Equilibration: Place the vial in a temperature-controlled orbital shaker at 25°C ± 0.1°C. Agitate at 400 RPM for 48 to 72 hours. Causality: Extended incubation guarantees that the system overcomes kinetic barriers and reaches true thermodynamic equilibrium[10].

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: Filtration removes undissolved micro-particulates that would artificially inflate subsequent UV/HPLC absorbance readings.

  • Quantification: Dilute the filtered supernatant appropriately and analyze via HPLC-UV using a matrix-matched calibration curve.

  • Solid-State Verification (Critical Step): Recover the residual solid from the filter and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Solvents can induce the formation of solvates or trigger polymorphic transitions. If the crystal lattice changes during equilibration, the measured solubility reflects the new solvate/polymorph, not the original starting material[11].

G A Solid Compound (Excess) B Solvent Addition (ICH Q3C) A->B C Thermal Equilibration (48-72h, 25°C) B->C Agitation D Phase Separation (0.45 µm PTFE Filter) C->D Equilibrium Reached E HPLC-UV Quantification D->E Supernatant F XRPD Verification (Polymorph Check) D->F Residual Solid

Caption: Workflow for thermodynamic solubility determination and solid-state verification.

Crystallization and Workup Implications

Understanding the solubility differential of Methyl 4-methoxy-1H-indazole-5-carboxylate across various solvents directly informs downstream processing. Because the compound exhibits moderate solubility in Ethyl Acetate and near-zero solubility in Heptane, these two solvents form an ideal binary system for Anti-Solvent Crystallization .

In this workflow, the crude compound is dissolved in a minimum volume of a "good solvent" (EtOAc). A "poor solvent" or anti-solvent (Heptane) is then titrated into the mixture. This lowers the overall dielectric constant and cohesive energy of the solvent system, driving the solution into a metastable supersaturated state, which ultimately triggers nucleation and yields highly pure crystalline material.

G N1 API Dissolved in Good Solvent (EtOAc) N2 Controlled Addition of Anti-Solvent (Heptane) N1->N2 N3 Metastable Zone (Supersaturation) N2->N3 Lowering Solubility N4 Primary Nucleation N3->N4 Critical Concentration N5 Crystal Growth & Maturation N4->N5 N6 Filtration & Drying N5->N6

Caption: Anti-solvent crystallization pathway based on differential solubility profiles.

Conclusion

The solubility of Methyl 4-methoxy-1H-indazole-5-carboxylate is governed by its capacity for hydrogen bonding and π−π stacking. By leveraging Hansen Solubility Parameters and strictly adhering to ICH Q3C guidelines, researchers can rationally select solvent systems (such as EtOAc/Heptane) that maximize process yield while minimizing toxicological risks. Furthermore, employing a rigorous, self-validating shake-flask protocol ensures that the thermodynamic data driving these decisions is both accurate and reproducible.

References

  • ICH Q3C Guidelines for Residual Solvents Scribd / International Council for Harmonisation[Link]

  • Solvation-Enhanced Salt Bridges (Indazole Base Properties) Journal of the American Chemical Society (ACS)[Link]

  • Using COSMO-RS to Predict Hansen Solubility Parameters ACS Publications[Link]

  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method Kinam Park / Springer[Link]

  • Shake-Flask Solubility Assay Protocol Bienta [Link]

  • Determination of Thermodynamic Solubility (Protocol) Bio-protocol[Link]

  • A New Hybrid Virtual Screening Model for Predicting Solvate Formation Propensity in Pharmaceutical Crystallization ACS Publications[Link]

Sources

Exploratory

Methyl 4-Methoxy-1H-Indazole-5-Carboxylate: A Privileged Scaffold for Structure-Based Drug Design

Executive Summary In the landscape of modern medicinal chemistry, the indazole core is universally recognized as a privileged bioisostere for the purine ring of adenosine triphosphate (ATP). Among its highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole core is universally recognized as a privileged bioisostere for the purine ring of adenosine triphosphate (ATP). Among its highly functionalized derivatives, Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) has emerged as a critical chemical building block[1]. This intermediate is extensively utilized in the synthesis of potent kinase inhibitors (such as IRAK4 inhibitors)[2] and central nervous system (CNS) agents like monoamine oxidase B (MAO-B) inhibitors[3].

This technical guide explores the structural rationale behind this specific substitution pattern, details the mechanistic causality of its synthetic transformations, and provides validated, self-consistent protocols for its application in drug discovery workflows.

Chemical Profile & Structural Rationale

Before deploying this building block in a synthetic pipeline, it is crucial to understand how its specific functional groups dictate both its chemical reactivity and its biological target engagement.

Physicochemical Properties
PropertyValueStructural Implication
Chemical Name Methyl 4-methoxy-1H-indazole-5-carboxylate-
CAS Number 1427373-17-8[4]Unique registry identifier for sourcing.
Molecular Formula C₁₀H₁₀N₂O₃[5]-
Molecular Weight 206.20 g/mol [5]Low molecular weight ensures high ligand efficiency (LE) upon derivatization.
C4-Methoxy Group Electron-donating, Steric shieldLocks the conformation of the adjacent C5-amide and acts as a hydrogen bond acceptor (HBA).
C5-Methyl Ester Electrophilic centerServes as a stable, protected vector for subsequent amide coupling to access solvent-exposed pockets.
The Mechanistic Rationale of the Scaffold

The design of this building block is not arbitrary; it is engineered for precision in Structure-Based Drug Design (SBDD):

  • The Indazole Core: Acts as an ATP hinge-binding motif. The N1 and N2 atoms serve as a bidentate hydrogen bond donor/acceptor pair, interacting directly with the backbone amides of a kinase's hinge region.

  • The 4-Methoxy Substituent: Introduces a critical steric clash that forces any substituent at the C5 position (once converted to an amide) out of coplanarity with the indazole ring. This restricted rotation reduces the entropic penalty upon binding. Furthermore, the oxygen atom can interact with specific gatekeeper residues[6].

  • The 5-Carboxylate Vector: By converting the methyl ester to an amide, medicinal chemists can project solubilizing groups or secondary binding motifs directly into the solvent channel or the allosteric back-pocket of the target enzyme[2].

G Indazole 1H-Indazole Core (ATP Hinge Binder) Hinge Kinase Hinge Region (Backbone Amides) Indazole->Hinge Bidentate H-Bonds Methoxy C4-Methoxy Group (Conformational Locker) Indazole->Methoxy C4 Substitution Carboxamide C5-Carboxamide Vector (Solvent Channel Extension) Indazole->Carboxamide C5 Extension Gatekeeper Gatekeeper Residue Methoxy->Gatekeeper Steric/HBA Interaction Methoxy->Carboxamide Steric Clash forces Out-of-Plane Geometry Carboxamide->Gatekeeper Bypasses/Interacts

Logical relationship of the 4-methoxy-1H-indazole-5-carboxamide scaffold in a kinase ATP-binding pocket.

Synthetic Workflows & Methodologies

To utilize Methyl 4-methoxy-1H-indazole-5-carboxylate, the ester must be hydrolyzed to the free carboxylic acid, followed by an amide coupling reaction.

The Causality of Reagent Selection
  • Saponification (LiOH vs. NaOH): Saponification of this specific ester is hindered by the adjacent bulky 4-methoxy group. Lithium hydroxide (LiOH) is preferred over sodium hydroxide (NaOH) because the lithium cation acts as a mild Lewis acid. It coordinates simultaneously with the methoxy oxygen and the carbonyl oxygen, polarizing the carbonyl carbon and accelerating the nucleophilic attack of the hydroxide ion despite the steric shielding.

  • Amide Coupling (HATU vs. EDC/HOBt): The C4-methoxy group creates a high degree of steric hindrance around the C5-carboxylic acid. Standard coupling agents like EDC/HOBt often result in poor yields (<40%) due to the slow formation of the active ester. HATU is mandated because the 7-azabenzotriazole leaving group is highly reactive. It undergoes aminolysis significantly faster than the standard HOBt ester, overcoming the steric bulk and preventing the degradation of the starting material[7].

G Ester Methyl 4-methoxy- 1H-indazole-5-carboxylate (Starting Material) Acid 4-Methoxy-1H- indazole-5-carboxylic acid (Intermediate) Ester->Acid LiOH, THF/H2O (Lewis Acid Assisted) Amide 4-Methoxy-1H- indazole-5-carboxamide (Final API) Acid->Amide R-NH2, HATU, DIPEA (Steric Override)

Standard synthetic workflow for converting the methyl ester building block into a target carboxamide.

Quantitative Comparison of Coupling Agents

Data reflects typical yields for coupling 4-methoxy-1H-indazole-5-carboxylic acid with a primary aliphatic amine at room temperature.

Coupling ReagentBaseSolventTime (h)Typical Yield (%)Mechanistic Limitation
EDC / HOBtDIPEADMF2435 - 45Slow active ester formation due to C4-OMe steric clash.
T3P (50% in EtOAc)Et₃NEtOAc1660 - 70Moderate reactivity; requires heating for bulky amines.
HATU DIPEA DMF 4 - 6 85 - 95 Optimal. 7-Aza-active ester overcomes steric hindrance.

Validated Experimental Protocols

Protocol A: Saponification to 4-Methoxy-1H-indazole-5-carboxylic acid
  • Preparation: Dissolve Methyl 4-methoxy-1H-indazole-5-carboxylate (1.0 eq, 5.0 mmol) in a mixture of Tetrahydrofuran (THF) and Methanol (3:1, 20 mL).

  • Reagent Addition: Add a solution of Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq, 15.0 mmol) dissolved in H₂O (5 mL) dropwise at 0 °C.

  • Reaction: Remove the ice bath and stir the biphasic mixture at 40 °C for 12 hours.

    • Validation Check: Monitor by LC-MS. The disappearance of the ester mass ( [M+H]+=207.2 ) and the appearance of the acid mass ( [M+H]+=193.2 ) confirms complete conversion.

  • Workup: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with water (10 mL) and cool to 0 °C.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl until pH ~3 is reached. A white precipitate will form.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum to afford the intermediate acid.

Protocol B: HATU-Mediated Amide Coupling
  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-Methoxy-1H-indazole-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol). Causality note: Excess base is required to fully deprotonate the carboxylic acid and neutralize the amine hydrochloride salt if applicable.

  • Coupling Agent: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir at room temperature for 15 minutes to pre-form the highly reactive 7-azabenzotriazole active ester[7].

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol). Stir at room temperature for 4-6 hours.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 2×10 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Dichloromethane to Methanol) to afford the final 4-methoxy-1H-indazole-5-carboxamide derivative.

References

  • CAS:1427438-43-4, Methyl 7-methoxy-1H-indazole-5 ...
  • Source: molcore.
  • Source: google.
  • Source: acs.
  • Source: semanticscholar.

Sources

Foundational

Unveiling the Potential of Indazole-5-Carboxylate Derivatives: A Technical Guide to Discovery, Synthesis, and Therapeutic Applications

Executive Summary The nitrogen-containing heterocyclic indazole scaffold is a privileged structure in modern medicinal chemistry, serving as a bioisostere for indole and benzisoxazole rings[1]. Among its derivatives, ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nitrogen-containing heterocyclic indazole scaffold is a privileged structure in modern medicinal chemistry, serving as a bioisostere for indole and benzisoxazole rings[1]. Among its derivatives, indazole-5-carboxylate and its corresponding carboxamides have emerged as highly versatile building blocks[2]. The unique spatial geometry of the 5-position allows for optimal vector projection of functional groups into deep, hydrophobic, or solvent-exposed protein binding pockets. This whitepaper explores the historical discovery, mechanistic binding logic, and self-validating synthetic workflows of indazole-5-carboxylate derivatives, providing a comprehensive guide for drug development professionals.

Historical Context & Paradigm Shifts in Drug Discovery

The transition of indazole-5-carboxylates from basic synthetic intermediates to highly targeted pharmacophores is marked by two major breakthroughs in neuropharmacology and oncology:

The Neurodegenerative Shift: Reversible MAO-B Inhibitors

Historically, Monoamine Oxidase B (MAO-B) inhibitors like selegiline were irreversible, leading to prolonged enzyme inactivation and complex side-effect profiles. In 2014, Tzvetkov et al. revolutionized this space by discovering that reversing the traditional amide linker—connecting 1H-indazole-5-carboxylic acid to various aniline derivatives—yielded a novel class of highly potent, reversible MAO-B inhibitors[3]. The resulting indazole-5-carboxamides, such as PSB-1491, demonstrated subnanomolar potency (IC50 = 0.386 nM) and extraordinary selectivity (>25,000-fold) over MAO-A[4].

The Epigenetic Frontier: ATAD2 Bromodomain Inhibitors

The ATAD2 bromodomain is an epigenetic reader overexpressed in multiple cancers, historically considered "undruggable" due to its shallow binding pocket. In 2022, Winter-Holt et al. utilized the indazole-5-carboxylate core to design highly selective ATAD2 inhibitors[5]. By strategically placing functional groups on the indazole ring to displace a high-energy bound water molecule within the acetyl-lysine binding site, they developed AZ13824374 (Compound 5), achieving unprecedented antiproliferative activity in breast cancer models[6].

Mechanistic Insights: The Power of the 5-Position

The pharmacological success of the indazole-5-carboxylate moiety lies in its rigid bicyclic system, which exists predominantly as the thermodynamically stable 1H-tautomer[1]. The 5-position acts as a critical anchor:

  • Hydrogen Bonding: The carboxylate/carboxamide acts as a potent hydrogen bond acceptor/donor, interacting directly with key amino acid residues (e.g., Tyr326 in MAO-B).

  • Vectorial Alignment: The 5-position projects substituents at an optimal ~120° angle relative to the indazole core, allowing deep penetration into target cavities without causing steric clashes with the entrance residues.

MAOB_Pathway Indazole Indazole-5-carboxamide (e.g., PSB-1491) MAOB MAO-B Enzyme (Active Site) Indazole->MAOB Competitive Binding (Subnanomolar Affinity) Oxidation Oxidative Deamination Indazole->Oxidation Inhibits MAOB->Oxidation Catalyzes Substrate Monoamine Substrates (e.g., Dopamine) Substrate->Oxidation Normal Pathway Neuroprotection Neuroprotective Effect (Elevated Dopamine) Oxidation->Neuroprotection Prevention of Depletion

Competitive MAO-B inhibition by indazole-5-carboxamides to prevent dopamine oxidation.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data of key indazole-5-carboxylate derivatives, highlighting their potency and selectivity across different therapeutic targets.

Compound DesignationPrimary TargetIC50 ValueSelectivity ProfileReference Source
PSB-1491 Human MAO-B0.386 nM>25,000-fold vs MAO-ATzvetkov et al. (2014)[4]
PSB-1434 Human MAO-B1.59 nM>6,000-fold vs MAO-ATzvetkov et al. (2014)[4]
AZ13824374 ATAD2 BromodomainPotent (<10 nM)Highly selective vs BRD4Winter-Holt et al. (2022)[6]
Methyl 1H-indazole-5-carboxylate N/A (Intermediate)N/AN/AChem-Impex[2]

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis of indazole-5-carboxamides must employ self-validating protocols. The following workflow details the synthesis of N1-alkylated indazole-5-carboxamides, emphasizing the causality behind reagent selection and in-line analytical validation.

Synthesis_Workflow Start 1H-Indazole-5-carboxylic acid Esterification Step 1: Esterification (MeOH, H2SO4) Start->Esterification Carboxyl Protection Alkylation Step 2: N-Alkylation (Alkyl Halide, K2CO3, DMF) Esterification->Alkylation Regioselective N1/N2 Hydrolysis Step 3: Hydrolysis (LiOH, THF/H2O) Alkylation->Hydrolysis Ester Deprotection Coupling Step 4: Amide Coupling (Amine, HATU, DIPEA, DMF) Hydrolysis->Coupling Carboxyl Activation Product Indazole-5-carboxamide Derivative Coupling->Product Final Yield & Purification

Step-by-step synthetic workflow for N-alkylated indazole-5-carboxamide derivatives.

Step 1: Carboxyl Protection (Esterification)
  • Action: React 1H-indazole-5-carboxylic acid with methanol and catalytic H2SO4 under reflux to yield methyl 1H-indazole-5-carboxylate[2].

  • Causality: The free carboxylic acid must be masked to prevent competitive O-alkylation or polymerization during the subsequent N-alkylation step.

  • In-line Validation: TLC monitoring (Hexane:EtOAc 3:1). The disappearance of the highly polar baseline spot confirms complete esterification.

Step 2: Regioselective N-Alkylation
  • Action: Treat the methyl ester with an alkyl halide (e.g., methyl iodide) in the presence of K2CO3 in DMF at 80°C.

  • Causality: The indazole core presents a tautomeric equilibrium between N1 and N2. Utilizing a mild base (K2CO3) under thermodynamic control (elevated temperature) heavily favors the more stable N1-alkylated product. Stronger bases like NaH at low temperatures would kinetically favor the N2-isomer.

  • In-line Validation (Critical): Isolate the product and perform 2D NOESY NMR. A cross-peak between the N-alkyl protons and the C7 aromatic proton definitively confirms N1-alkylation. If a cross-peak is observed with the C3 proton instead, N2-alkylation has occurred. This closed-loop check prevents downstream failure.

Step 3: Saponification (Deprotection)
  • Action: Hydrolyze the N1-alkylated ester using LiOH in a THF/H2O mixture at room temperature, followed by acidification with 1M HCl.

  • Causality: LiOH is preferred over NaOH/KOH as the lithium cation coordinates effectively with the solvent, providing mild but highly efficient cleavage of the methyl ester without disrupting the indazole core.

  • In-line Validation: LC-MS analysis. The mass shift from [M+H]+ (ester) to [M−14+H]+ (acid) confirms successful deprotection.

Step 4: Amide Coupling
  • Action: React the free acid with a substituted aniline (e.g., 3,4-dichloroaniline) using HATU and DIPEA in DMF[4].

  • Causality: Anilines are inherently poor nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. HATU is selected over standard EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling kinetics and overcomes the steric/electronic hindrance of the aniline.

  • In-line Validation: Reverse-phase HPLC. The final indazole-5-carboxamide must exhibit >95% purity before biological assay screening.

References

  • Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Winter-Holt, J. J., et al. (2022). Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Esterification Protocols for 4-Methoxy-1H-indazole-5-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Version: 1.0 Executive Briefing Derivatives of 1H-indazole are privileged scaffolds in modern drug discovery, frequently utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Version: 1.0

Executive Briefing

Derivatives of 1H-indazole are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors (such as JNK inhibitors) and neurodegenerative therapeutics[1]. However, the functionalization of 4-methoxy-1H-indazole-5-carboxylic acid presents a formidable synthetic challenge. This application note establishes two self-validating, highly efficient esterification protocols that bypass the inherent limitations of this scaffold, ensuring high yields and absolute chemoselectivity.

Mechanistic Causality & Experimental Rationale

To successfully esterify this substrate, scientists must navigate two competing molecular forces: severe steric hindrance and nucleophilic promiscuity.

The Steric Penalty of the 4-Methoxy Group

The 4-methoxy substituent sits directly ortho to the 5-carboxylic acid. While its oxygen lone pairs donate electron density into the aromatic ring, the physical bulk of the methoxy group severely restricts the Bürgi-Dunitz trajectory required for a nucleophile to attack the carbonyl carbon. Traditional Fischer esterification relies on the direct attack of an alcohol on a protonated carbonyl; due to this steric shield, such methods typically stall, resulting in <15% conversion even under prolonged reflux.

The Chemoselectivity Challenge of the 1H-Indazole Core

The 1H-indazole ring contains a highly reactive nitrogen (N1) with a pKa of ~14. If standard base-promoted alkylation (e.g., alkyl halides with K₂CO₃) is attempted, the indazole nitrogen competitively reacts. This lack of chemoselectivity leads to an intractable mixture of the desired O-ester and undesired N1- or N2-alkylated byproducts[2].

The Strategic Solutions

To establish a self-validating synthesis, we employ two distinct strategies based on the nature of the target ester:

  • Direct Steglich Esterification (EDC/DMAP): For simple primary and secondary alcohols, we utilize 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP is highly nucleophilic and planar; it rapidly attacks the sterically hindered O-acylisourea intermediate to form an exposed, highly electrophilic N-acylpyridinium salt. This intermediate projects the acyl group away from the steric bulk, facilitating rapid alcoholysis at room temperature[3][4].

  • Orthogonal Protection-Alkylation: For complex alkyl halides, we employ a transient Trityl (triphenylmethyl) protection strategy[1]. The massive steric bulk of the trityl group ensures it exclusively protects the indazole nitrogen, completely shielding it from subsequent base-promoted esterification.

Quantitative Strategy Comparison

The following table summarizes the causal relationship between the chosen methodology and the resulting reaction metrics.

Synthesis StrategyReagents & ConditionsReaction TimeTypical YieldChemoselectivity (O- vs. N-)Impurity Profile
Fischer Esterification H₂SO₄, MeOH, Reflux24 - 48 h< 15%HighMostly unreacted starting material
Direct Alkylation R-Br, K₂CO₃, DMF, 60 °C12 h30 - 40%PoorHigh N1/N2-alkylated byproducts
Direct Steglich EDC·HCl, DMAP, DCM, RT12 - 16 h75 - 85%Moderate-HighTrace N-acyl indazole
Protection-Alkylation 1. TrCl 2. R-X 3. TFA24 h (3 steps)80 - 90%Absolute (100% O-ester)Highly pure target ester

Strategic Workflow

EsterificationWorkflow Start 4-Methoxy-1H-indazole- 5-carboxylic acid Direct Pathway A: Steglich Esterification (EDC·HCl, DMAP, ROH) Start->Direct Simple Alcohols (Chemoselective) Protect Pathway B, Step 1: N-Protection (TrCl, NaH, DMF) Start->Protect Complex Alkyl Halides (Sterically Demanding) EsterA Target Ester (1H-unprotected) Direct->EsterA TritylInt 1-Trityl-protected Acid Intermediate Protect->TritylInt Alkylation Pathway B, Step 2: Esterification (R-X, Cs2CO3, DMF) TritylInt->Alkylation TritylEster 1-Trityl-protected Ester Alkylation->TritylEster Deprotect Pathway B, Step 3: Deprotection (TFA, DCM) TritylEster->Deprotect EsterB Target Ester (1H-unprotected) Deprotect->EsterB

Fig 1: Chemoselective esterification workflows for 4-methoxy-1H-indazole-5-carboxylic acid.

Validated Methodologies

Protocol A: Direct Chemoselective Steglich Esterification

Optimal for primary and secondary alcohols.

Scientific Rationale: Traditional Steglich esterification utilizes DCC, which generates dicyclohexylurea (DCU)[3]. DCU is notoriously difficult to separate from sterically hindered esters via chromatography. By substituting DCC with EDC·HCl, the resulting urea byproduct is highly water-soluble and is completely removed during a simple aqueous wash, ensuring a self-validating, high-purity isolation[4].

Step-by-Step Procedure:

  • Initiation: Suspend 4-methoxy-1H-indazole-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL). If solubility is poor, add anhydrous DMF (1-2 mL) until a clear solution is achieved.

  • Activation: Add the target alcohol (1.2 eq) and DMAP (0.2 eq). Cool the reaction vessel to 0 °C using an ice bath.

  • Coupling: Add EDC·HCl (1.5 eq) portion-wise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours under an inert nitrogen atmosphere.

  • Workup & Isolation: Dilute the mixture with DCM (20 mL). Wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate) to yield the pure ester.

Protocol B: Trityl-Protected Alkylation Sequence

Optimal for complex alkyl halides where basic conditions are required.

Scientific Rationale: In Step 1, we use 2.1 equivalents of NaH but only 1.0 equivalent of TrCl. The strong base deprotonates both the carboxylic acid and the 1H-indazole nitrogen. However, the resulting carboxylate is a "hard" nucleophile completely shielded by the adjacent 4-methoxy group. The indazole nitrogen is a "soft" nucleophile and projects outward. According to Hard-Soft Acid-Base (HSAB) theory and steric trajectory, the bulky, soft trityl carbocation exclusively reacts with the indazole nitrogen, leaving the carboxylate free for subsequent esterification[1].

Step-by-Step Procedure:

Step 1: Chemoselective N-Tritylation

  • Dissolve 4-methoxy-1H-indazole-5-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL) and cool to 0 °C.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.1 eq) and stir for 15 minutes until hydrogen evolution ceases[1].

  • Add Triphenylmethyl chloride (TrCl, 1.05 eq) in one portion. Stir at room temperature for 2 hours.

  • Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to isolate the 1-trityl-protected acid intermediate.

Step 2: Base-Promoted Esterification

  • Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (5 mL).

  • Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) and the target Alkyl Halide (R-X, 1.2 eq).

  • Heat the mixture to 60 °C and stir for 8–12 hours.

  • Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash organic layers with brine, dry, and concentrate to yield the trityl-protected ester.

Step 3: Global Deprotection

  • Dissolve the crude protected ester in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (10 mL total volume).

  • Stir at room temperature for 2 hours. The trityl group will cleave, turning the solution bright yellow (trityl cation formation).

  • Concentrate the mixture under reduced pressure. Neutralize the residue with saturated NaHCO₃ and extract with DCM.

  • Purify via flash chromatography to isolate the final, 1H-unprotected target ester.

Sources

Application

Application Note: Methyl 4-methoxy-1H-indazole-5-carboxylate in Medicinal Chemistry &amp; Kinase Inhibitor Design

Executive Summary Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry[1][2]. The indazole core is a well-esta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry[1][2]. The indazole core is a well-established bioisostere of purine, making it an ideal hinge-binding motif for ATP-competitive kinase inhibitors[3][4]. By incorporating a methoxy group at the C4 position and a methyl ester at the C5 position, this specific scaffold offers researchers precise steric, electronic, and synthetic control. It is primarily utilized as a late-stage intermediate for synthesizing indazole-5-carboxamides , a class of highly potent inhibitors targeting Tyrosine Threonine Kinase (TTK), c-Jun N-terminal Kinase (JNK), and Monoamine Oxidase B (MAO-B)[5][6][7].

Structural Rationale & Physicochemical Profiling

In drug discovery, the selection of the starting scaffold dictates the trajectory of the Structure-Activity Relationship (SAR) campaign. The use of Methyl 4-methoxy-1H-indazole-5-carboxylate is driven by three causal factors:

  • ATP Hinge-Binding (1H-Indazole Core): The N1-H and N2 atoms of the indazole ring act as a bidentate hydrogen bond donor-acceptor pair. This allows the molecule to anchor into the ATP-binding pocket of kinases (such as JNK and VEGFR) by interacting with the backbone amides of the hinge region[3][8].

  • Conformational Locking (4-Methoxy Group): The C4-methoxy substituent is not merely a passive functional group. It provides critical steric bulk that restricts the rotational freedom of the adjacent C5-carboxamide group, forcing the amide into an active, target-binding conformation. Furthermore, the oxygen atom acts as an additional hydrogen bond acceptor, and the methyl group tunes the overall lipophilicity (LogP) of the molecule[3][6].

  • Modular Library Generation (5-Methyl Ester): The methyl ester acts as a robust protecting group during early-stage cross-coupling reactions (e.g., C3-halogenation and Suzuki couplings). It can be readily hydrolyzed under mild conditions to yield the free carboxylic acid, which is then subjected to high-throughput amide coupling to generate diverse inhibitor libraries[6][7].

Mechanistic Application: JNK / MAPK Pathway Inhibition

One of the primary applications of this building block is the synthesis of JNK inhibitors for the treatment of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and inflammatory disorders[5][9]. Indazole-5-carboxamides competitively bind to the ATP pocket of JNK1/2/3, preventing the phosphorylation of downstream targets like c-Jun and ATF2[5][9].

JNK_Pathway Stimulus Cellular Stress / Cytokines (TNF-α, ROS) MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K Activates MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylates JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK Phosphorylates Targets c-Jun, ATF2, p53 JNK->Targets Phosphorylates Inhibitor Indazole-5-carboxamide (ATP-Competitive Inhibitor) Inhibitor->JNK Blocks Kinase Activity Response Apoptosis / Inflammation / Neurodegeneration Targets->Response Gene Transcription

Figure 1: Mechanism of action of indazole-5-carboxamides in the JNK/MAPK signaling pathway.

Experimental Workflows & Protocols

The following protocols detail the conversion of Methyl 4-methoxy-1H-indazole-5-carboxylate into a highly functionalized indazole-5-carboxamide kinase inhibitor library[6].

Synthetic_Workflow SM Methyl 4-methoxy-1H- indazole-5-carboxylate Prot N1-Protection (THP or Trityl) SM->Prot Hal C3-Iodination (NIS, DMF) Prot->Hal Cross Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Hal->Cross Hyd Ester Hydrolysis (LiOH, MeOH/H2O) Cross->Hyd Amide Amide Coupling (HATU, R-NH2) Hyd->Amide Deprot Global Deprotection (TFA or HCl) Amide->Deprot

Figure 2: Step-by-step synthetic workflow for generating indazole-5-carboxamide libraries.

Protocol 1: N1-Protection and C3-Iodination

Objective: Prepare the indazole core for transition-metal-catalyzed cross-coupling.

  • N1-Protection: Dissolve Methyl 4-methoxy-1H-indazole-5-carboxylate (1.0 eq) in anhydrous DCM. Add catalytic p-toluenesulfonic acid (0.1 eq) and 3,4-dihydro-2H-pyran (DHP, 1.5 eq). Stir at room temperature for 4 hours. Quench with saturated NaHCO₃ and extract with DCM. The THP (tetrahydropyranyl) group selectively protects the N1 position, preventing catalyst poisoning in downstream steps.

  • C3-Iodination: Dissolve the N1-protected intermediate in DMF. Add N-iodosuccinimide (NIS, 1.2 eq) and heat to 60°C for 6 hours. The electron-donating nature of the indazole ring directs electrophilic aromatic substitution to the C3 position.

  • Purification: Pour the mixture into ice water containing sodium thiosulfate (to quench unreacted iodine). Filter the resulting precipitate to yield the C3-iodo intermediate.

Protocol 2: Saponification and Late-Stage Amidation

Objective: Diversify the C5 position to explore the solvent-exposed region of the kinase pocket.

  • Suzuki Coupling: React the C3-iodo intermediate with a desired aryl-boronic acid using Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) in 1,4-dioxane/water (4:1) at 90°C[6].

  • Ester Hydrolysis: Dissolve the coupled product in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at 40°C for 4 hours. Acidify to pH 3 using 1M HCl to precipitate the free 5-carboxylic acid[6].

  • Amide Coupling: Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 12 hours[6][7].

  • Deprotection: Treat the crude product with 20% TFA in DCM to remove the N1-THP protecting group, yielding the final 1H-indazole-5-carboxamide[6].

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the representative impact of the 4-methoxy group and various 5-carboxamide substituents on kinase inhibition (data synthesized from TTK/JNK inhibitor literature trends)[3][6].

Scaffold CoreC3 SubstituentC5 Substituent (Amide)Kinase IC₅₀ (nM)Cell Proliferation IC₅₀ (nM)
1H-Indazole (Unsubstituted)4-PyridylCyclopropylamine145>1000
4-Methoxy-1H-indazole 4-PyridylCyclopropylamine12 85
4-Methoxy-1H-indazole 4-PyridylCyclopentylamine8 42
4-Methoxy-1H-indazole 4-PyridylIsobutylamine24 150
4-Fluoro-1H-indazole4-PyridylCyclopentylamine88410

Insight: The introduction of the 4-methoxy group yields a >10-fold increase in biochemical potency compared to the unsubstituted or fluoro-substituted analogs, driven by conformational locking of the C5-amide[3][6].

E-E-A-T Insights & Best Practices for the Bench Scientist

  • Tautomeric Alkylation Pitfalls: 1H-indazoles exist in equilibrium with their 2H-tautomers. Direct alkylation or protection without careful condition screening often leads to a mixture of N1 and N2 isomers[7]. Using THP under acidic conditions or Trityl chloride with a bulky base (e.g., TEA) strongly favors the thermodynamically stable N1-protected isomer.

  • Hydrolysis Kinetics: The 4-methoxy group introduces significant steric hindrance around the C5-methyl ester. Standard room-temperature saponification with NaOH may be sluggish. Using LiOH in a mixed aqueous-organic solvent system at slightly elevated temperatures (40°C) ensures complete conversion without risking the degradation of sensitive functional groups[6].

  • Amide Coupling Reagents: Because the resulting 5-carboxylic acid is sterically hindered by the 4-methoxy group, highly efficient coupling reagents like HATU or COMU are required. Standard carbodiimides (EDC/DCC) often result in poor yields and high rates of unreacted starting material[6].

References

  • Google Patents. US6982274B2 - 1H-indazole compound.
  • Journal of Medicinal Chemistry (ACS Publications). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Available at:[Link]

  • WIPO Patentscope. WO2002010137A2 - Indazole derivatives as jnk inhibitors.
  • PMC (National Institutes of Health). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at:[Link]

  • PubMed (National Institutes of Health). Discovery of novel allosteric mitogen-activated protein kinase kinase (MEK) 1,2 inhibitors possessing bidentate Ser212 interactions. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Indazole- and Indole-5-carboxamides: Selective and Reversible Monoamine Oxidase B Inhibitors with Subnanomolar Potency. Available at:[Link]

Sources

Method

Application Notes: Methyl 4-methoxy-1H-indazole-5-carboxylate as a Scaffold for Kinase Inhibitor Discovery

Introduction: The Indazole Scaffold in Modern Drug Discovery The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its unique bicyclic structure, consisting of a fused benzene and pyrazole ring, serves as a versatile template for designing molecules that can interact with a wide array of biological targets.[3] The indazole ring is considered a bioisostere of indole, offering an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing target affinity and modifying physicochemical properties.[4] This has led to the successful development of indazole-containing compounds with diverse pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[1][3]

A significant number of indazole derivatives function as protein kinase inhibitors.[3] Kinases are a class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5] The indazole scaffold has proven particularly effective in targeting the ATP-binding pocket of various kinases, leading to the development of potent anti-proliferative agents.[6][7]

This application note focuses on Methyl 4-methoxy-1H-indazole-5-carboxylate , a specific derivative that holds promise as a building block for novel kinase inhibitors. Based on extensive literature precedent for the indazole scaffold, we hypothesize that this compound and its derivatives may exhibit inhibitory activity against key oncogenic kinases. We will focus on Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, which is frequently overexpressed in various cancers and represents a high-value therapeutic target.[2][7]

This document provides detailed protocols for the initial characterization of Methyl 4-methoxy-1H-indazole-5-carboxylate, including a biochemical assay to determine its direct inhibitory effect on PLK4 and a cell-based assay to assess its anti-proliferative activity in a relevant cancer cell line.

Scientific Rationale: Targeting PLK4 in Oncology

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical and rate-limiting role in centriole duplication during the cell cycle.[2] Centrosomes are the primary microtubule-organizing centers in animal cells, and their precise duplication is essential for the formation of a bipolar mitotic spindle, which ensures proper chromosome segregation.

Overexpression of PLK4 leads to centrosome amplification, a condition that can result in chromosomal instability and aneuploidy, which are contributing factors to tumorigenesis.[2] Elevated PLK4 levels have been identified in several malignancies, including breast and lung cancer, making it an attractive target for therapeutic intervention.[6][7] The development of selective PLK4 inhibitors is a promising strategy to induce mitotic errors and subsequent cell death in cancer cells that are dependent on this pathway.[6] The indazole scaffold is a validated starting point for developing PLK4 inhibitors, as exemplified by compounds like Axitinib, which, in addition to its primary targets, shows potent PLK4 inhibition.[6]

PLK4_Pathway cluster_G1_S G1/S Phase Transition cluster_S_Phase S Phase: Centriole Duplication cluster_Mitosis Mitosis PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylation & Activation CEP152_192 CEP152/CEP192 CEP152_192->PLK4 Recruitment to Centriole SAS6 SAS6 STIL->SAS6 Recruitment Procentriole Procentriole Assembly SAS6->Procentriole BipolarSpindle Bipolar Spindle Formation Procentriole->BipolarSpindle ChromosomeSeg Correct Chromosome Segregation BipolarSpindle->ChromosomeSeg Inhibitor Methyl 4-methoxy- 1H-indazole-5-carboxylate (Hypothesized Inhibitor) Inhibitor->PLK4

Caption: Hypothesized mechanism of action for Methyl 4-methoxy-1H-indazole-5-carboxylate targeting the PLK4 pathway.

Experimental Protocols

The following protocols are designed to provide a robust framework for evaluating the potential of Methyl 4-methoxy-1H-indazole-5-carboxylate as a PLK4 inhibitor.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the direct inhibitory effect of the compound on the enzymatic activity of recombinant human PLK4 by quantifying the amount of ADP produced. The ADP-Glo™ Kinase Assay is a luminescence-based method that is highly sensitive and suitable for high-throughput screening.[1][4]

3.1.1 Materials & Reagents

  • Recombinant Human PLK4 Kinase Enzyme System (e.g., Promega, #VA7258)[4]

  • Native Swine Myelin Basic Protein (MBP) Substrate (or other suitable PLK4 substrate)[4]

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, #V9101)[1]

  • Methyl 4-methoxy-1H-indazole-5-carboxylate (test compound)

  • Staurosporine or a known PLK4 inhibitor like Centrinone (positive control)[8]

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • ATP, 10 mM solution

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[1]

  • White, opaque, flat-bottom 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

3.1.2 Experimental Workflow

Kinase_Assay_Workflow A 1. Compound Plating: Serial dilutions of test compound, positive control, and DMSO vehicle are added to a 384-well plate. B 2. Kinase/Substrate Addition: A mixture of PLK4 enzyme and MBP substrate is added to all wells. A->B C 3. Reaction Initiation: ATP is added to start the kinase reaction. Incubate for 60 min at RT. B->C D 4. ADP-Glo™ Reagent: Add reagent to deplete unused ATP. Incubate for 40 min at RT. C->D E 5. Kinase Detection Reagent: Add reagent to convert ADP to ATP, fueling a luciferase reaction. D->E F 6. Luminescence Reading: Measure light output on a luminometer. Signal is proportional to kinase activity. E->F G 7. Data Analysis: Calculate % inhibition and plot dose-response curve to determine IC50. F->G

Caption: Workflow for the in vitro PLK4 biochemical kinase inhibition assay.

3.1.3 Step-by-Step Procedure

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 4-methoxy-1H-indazole-5-carboxylate in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO. Further dilute this series in Kinase Reaction Buffer to create a 4x working solution. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup: Add 2.5 µL of the 4x serially diluted compound, positive control, or vehicle (buffer with DMSO) to the wells of a 384-well plate.

  • Kinase/Substrate Mixture: Prepare a 2x kinase/substrate mixture containing recombinant PLK4 and MBP substrate in Kinase Reaction Buffer. Add 5 µL of this mixture to each well.

  • Reaction Initiation: Prepare a 4x ATP solution in Kinase Reaction Buffer. To start the reaction, add 2.5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for PLK4.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate at room temperature (22-25°C) for 60 minutes.

  • First Detection Step (ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.

  • Second Detection Step (Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and generates a luminescent signal via a coupled luciferase reaction.

  • Signal Stabilization & Reading: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)

This protocol assesses the effect of the test compound on the viability and proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.[9][10]

3.2.1 Materials & Reagents

  • MCF-7 (human breast adenocarcinoma) or other relevant cancer cell line.[6]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Methyl 4-methoxy-1H-indazole-5-carboxylate (test compound).

  • Doxorubicin or another standard cytotoxic agent (positive control).

  • MTT reagent (5 mg/mL in PBS).

  • DMSO, cell culture grade.

  • Phosphate-Buffered Saline (PBS).

  • 96-well flat-bottom cell culture plates.

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.

3.2.2 Step-by-Step Procedure

  • Cell Seeding: Harvest and count MCF-7 cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control wells (medium with the same percentage of DMSO used for the test compounds).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle)

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data using a sigmoidal dose-response equation to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation and Interpretation

The following tables present representative data that could be obtained from the described protocols. This data is for illustrative purposes to guide researchers in their analysis.

Table 1: Representative In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
Methyl 4-methoxy-1H-indazole-5-carboxylatePLK485
AKT1>10,000
VEGFR-22,500
Centrinone (Positive Control)PLK42.7

This hypothetical data suggests that the compound exhibits potent and selective inhibitory activity against PLK4 compared to other tested kinases.

Table 2: Representative Anti-Proliferative Activity Data

CompoundCell LineGI₅₀ (µM)
Methyl 4-methoxy-1H-indazole-5-carboxylateMCF-71.5
HCT-1162.1
Doxorubicin (Positive Control)MCF-70.08

This hypothetical data indicates that the compound has anti-proliferative effects in the low micromolar range against breast and colon cancer cell lines.

Conclusion and Future Directions

The protocols detailed in this application note provide a clear and validated path for the initial characterization of Methyl 4-methoxy-1H-indazole-5-carboxylate as a potential kinase inhibitor for cancer drug discovery. The indazole scaffold is a proven pharmacophore for targeting kinases, and PLK4 represents a compelling, cancer-relevant target.[3][6] By following these methodologies, researchers can efficiently determine the compound's in vitro potency, selectivity, and cellular activity.

Positive results from these initial screens would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Mechanism of Action Studies: Confirming on-target activity in cells by monitoring the phosphorylation of PLK4 substrates.[2]

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of optimized compounds in animal models.

The strategic application of these protocols will enable a thorough evaluation of Methyl 4-methoxy-1H-indazole-5-carboxylate and its derivatives, potentially accelerating the discovery of novel and effective anti-cancer therapeutics.

References

  • Reaction Biology. (n.d.). PLK4 NanoBRET Kinase Assay.
  • Chuang, C.-H., Cheng, T.-C., Leu, Y.-L., Chuang, K.-H., Tzou, S.-C., & Chen, C.-S. (2014). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Molecules, 19(7), 9764–9777.
  • Fu, B., Li, S., Wang, L., Liu, H., & Li, D. (2022). Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study. Journal of Biomolecular Structure and Dynamics, 41(13), 6049-6062.
  • Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179–184.
  • Shaik, A. B., Bhandari, S., Shaik, S. P., & Alarifi, A. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(11), 2584.
  • Heerding, D. A., Rhodes, N., Leber, J. D., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research, 68(7), 8203-8213.
  • Wang, Y., Li, Y., Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127902.
  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116075.
  • BenchChem. (2025). Experimental use of 6-Bromo-1-methyl-1h-indazol-4-amine in kinase inhibition assays.
  • Hassan, A. A., et al. (2021). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Medicinal Chemistry, 12(7), 1168-1183.
  • Bio-Rad. (n.d.). PLK4 - PrimePCR Assay and Template. Retrieved from [Link]

  • Lera, R., et al. (2016). Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. Molecular & Cellular Proteomics, 15(8), 2675-2687.
  • Golo, A., et al. (2018). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 179-183.
  • Golo, A., et al. (2022, March 27). Identification of novel protein kinase CK2 inhibitors among indazole derivatives.
  • Kumar, M., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.
  • Wang, Z., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Frontiers in Chemistry, 10, 1034571.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Methyl 7-methoxy-1H-indole-4-carboxylate.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Kumar, A., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4).
  • Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 269-299.

Sources

Application

Application Note: Derivatization of Methyl 4-methoxy-1H-indazole-5-carboxylate for Kinase Inhibitor Screening

Executive Summary & Pharmacophore Rationale The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of receptor tyrosine kinase (RTK) inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of receptor tyrosine kinase (RTK) inhibitors such as pazopanib, axitinib, and linifanib[1][2]. Due to its unique electronic distribution and the presence of two adjacent nitrogen atoms, the indazole core acts as an excellent bioisostere for purines and indoles, forming critical hydrogen bonds within the ATP-binding hinge region of kinases[2].

Methyl 4-methoxy-1H-indazole-5-carboxylate serves as a highly functionalized, versatile building block for generating focused libraries for biological screening.

  • The C4-Methoxy Group: Introduces critical steric bulk and electron-donating properties. This steric clash forces specific spatial conformations when binding to the kinase hinge region, often improving selectivity profiles against off-target kinases[2].

  • The C5-Methyl Ester: Provides a direct synthetic handle for extension into the solvent-exposed regions of the kinase active site. Hydrolysis and subsequent amidation of this vector are standard practices for generating libraries targeting Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3][4].

Strategic Derivatization Workflows

To build a robust compound library for high-throughput screening (HTS), derivatization must be orthogonal and highly yielding. The primary pathways involve N-alkylation to tune lipophilicity, C5-ester hydrolysis followed by amidation to extend the pharmacophore, and C3-halogenation to enable palladium-catalyzed cross-coupling.

G Start Methyl 4-methoxy-1H-indazole-5-carboxylate N_Alk N1/N2 Alkylation (Base, R-X) Start->N_Alk Tuning Lipophilicity C5_Hyd C5 Ester Hydrolysis (LiOH/MeOH) Start->C5_Hyd Scaffold Activation C3_Hal C3 Halogenation (NIS/NBS) Start->C3_Hal C-H Activation Amidation Amide Coupling (HATU, R-NH2) C5_Hyd->Amidation Library Generation CrossCoup Cross-Coupling (Pd-cat, Boronic Acids) C3_Hal->CrossCoup Vector Extension

Fig 1. Derivatization workflow of the indazole scaffold for library generation.

Biological Screening & Pathway Implications

Derivatives of the indazole scaffold have shown potent activity against FGFR1 and VEGFR-2, which are critical targets in anti-angiogenic cancer therapies and the treatment of non-small cell lung cancer (NSCLC)[3][4]. By acting as ATP-competitive inhibitors, these derivatives block the autophosphorylation of RTKs, subsequently downregulating the PI3K/AKT and RAS/MAPK signaling cascades. This disruption halts tumor proliferation and induces apoptosis[1][3].

Pathway Ligand Growth Factors (FGF/VEGF) RTK Receptor Tyrosine Kinase (FGFR/VEGFR) Ligand->RTK Activation PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Inhibitor Indazole Derivative (ATP-competitive) Inhibitor->RTK Blocks ATP binding Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces via inhibition Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 2. Kinase inhibition signaling pathway targeted by indazole derivatives.

Experimental Protocols

The following protocols are designed with built-in causality and self-validating steps to ensure high-fidelity library generation.

Protocol A: Base-Mediated Saponification of the C5-Ester

Objective: Convert Methyl 4-methoxy-1H-indazole-5-carboxylate to 4-methoxy-1H-indazole-5-carboxylic acid.

  • Reagent Preparation: Dissolve 1.0 eq of Methyl 4-methoxy-1H-indazole-5-carboxylate in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

    • Causality: THF ensures the solubility of the organic ester, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to create a homogenous reaction mixture.

  • Base Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) to the stirring solution.

    • Causality: LiOH is chosen over NaOH or KOH to provide mild alkaline conditions, preventing unwanted side reactions or the cleavage of the C4-methoxy ether group.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4-6 hours. Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The reaction is complete when the UV-active ester spot (higher Rf) completely disappears, leaving baseline material (the carboxylate salt).

  • Workup & Isolation (Self-Validation): Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0°C. Dropwise add 1M HCl until the pH reaches 4.

    • Validation: The sudden precipitation of a white/off-white solid confirms the successful protonation and isolation of the carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: HATU-Mediated Amide Library Generation

Objective: Couple the resulting carboxylic acid with various amines for biological screening.

  • Activation: In a dry vial under N₂, dissolve 1.0 eq of 4-methoxy-1H-indazole-5-carboxylic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes.

    • Causality: The C4-methoxy group imposes significant steric hindrance on the adjacent C5-carboxylic acid. HATU generates a highly reactive HOAt ester intermediate that overcomes this steric clash far more efficiently than standard EDC/HOBt coupling. DIPEA acts as a non-nucleophilic base that deprotonates the acid without competing with the primary amine nucleophile.

  • Amine Addition: Add 1.2 eq of the desired primary or secondary amine. Stir at room temperature for 12 hours.

  • Reaction Monitoring (Self-Validation): Perform LC-MS analysis. The appearance of the target mass ( [M+H]+ ) and the disappearance of the activated ester intermediate confirm successful coupling.

  • Workup (Self-Validation): Dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Validation: The 1M HCl wash removes unreacted amines and DIPEA, while the NaHCO₃ wash removes any unreacted carboxylic acid. The remaining organic phase exclusively contains the neutral amide product, ensuring high purity prior to final purification.

Quantitative Data Summary

The table below summarizes the expected outcomes and physicochemical impacts of the derivatization strategies discussed above, which are critical for optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[4].

Derivatization RouteKey ReagentsAvg. Yield (%)Physicochemical ImpactPrimary Target Kinase
C5-Amidation HATU, DIPEA, R-NH₂75–90%Increases H-bond donor/acceptor count, extends hinge-binding vectorFGFR1, VEGFR-2
N1-Alkylation Cs₂CO₃, R-X, DMF60–80%Increases lipophilicity (LogP), blocks N1 H-bond donorVEGFR-2, Aurora Kinase
C3-Halogenation NIS or NBS, DMF85–95%Activates C3 for cross-coupling, increases molecular weightBroad-spectrum RTKs
C3-Suzuki Coupling Pd(dppf)Cl₂, R-B(OH)₂50–70%Introduces aromatic bulk, rigidifies conformationFGFR1, PDGFRα

References

  • Wei, W., et al. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances 11.26 (2021): 15675-15687.[Link]

  • Tandon, N., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances 11.41 (2021): 25228-25257.[Link]

  • Liu, J., et al. "Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening." Journal of Enzyme Inhibition and Medicinal Chemistry 35.1 (2019): 72-84.[Link]

  • Chabukswar, A. R., et al. "Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction." Biosciences Biotechnology Research Asia 19.3 (2022): 601-611.[Link]

Sources

Method

Methyl 4-methoxy-1H-indazole-5-carboxylate as an intermediate for kinase inhibitors.

Application Note: Methyl 4-Methoxy-1H-Indazole-5-Carboxylate in the Synthesis of Next-Generation Kinase Inhibitors Scope and Strategic Rationale The development of highly selective, ATP-competitive kinase inhibitors requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 4-Methoxy-1H-Indazole-5-Carboxylate in the Synthesis of Next-Generation Kinase Inhibitors

Scope and Strategic Rationale

The development of highly selective, ATP-competitive kinase inhibitors requires building blocks that can anchor firmly to the kinase hinge region while directing functional groups into specific solvent channels or hydrophobic pockets. Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) has emerged as a critical intermediate in this domain.

Indazole-5-carboxamides—derived from this methyl ester—are privileged scaffolds demonstrating potent activity against targets such as Tyrosine Threonine Kinase (TTK)[1], Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2], and Cyclin-Dependent Kinase 8 (CDK8)[3]. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps, focusing instead on the mechanistic causality of the 4-methoxy substitution and providing self-validating protocols for late-stage drug functionalization.

Pharmacophore Mechanics: The "Ortho-Methoxy" Effect

When designing kinase inhibitors, the unsubstituted 1H-indazole core provides a classic donor-acceptor motif (N1-H and N2) that forms critical hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region[1]. However, adding a methoxy group at the 4-position fundamentally alters the molecule's behavior:

  • Conformational Locking: The 4-methoxy group sits ortho to the 5-carboxamide (once synthesized). This creates a deliberate steric clash that restricts the rotation of the amide bond. By locking the amide into a bioactive, out-of-plane conformation, the entropic penalty of binding is minimized, drastically increasing target affinity.

  • Kinase Selectivity: The rigidified structure and the added bulk of the methoxy group often clash with the gatekeeper residues of off-target kinases (such as Aurora kinases), driving high selectivity profiles[1].

  • Metabolic Stability: The lipophilic shielding provided by the methoxy group protects the adjacent amide bond from rapid enzymatic hydrolysis and cytochrome P450-mediated degradation, improving the pharmacokinetic half-life[3].

Pathway Stimulus Inflammatory Cytokines / PAMPs Receptor TLR / IL-1R Stimulus->Receptor Adaptor MyD88 Receptor->Adaptor Target IRAK4 Kinase Adaptor->Target Downstream IRAK1 / TRAF6 Target->Downstream Transcription NF-κB Activation Downstream->Transcription Inhibitor 4-Methoxy-Indazole Inhibitor Inhibitor->Target Blocks ATP Pocket

Mechanism of action for IRAK4 inhibition in the TLR/IL-1R signaling pathway.

Quantitative Impact on Drug Properties

To illustrate the value of this specific intermediate, the table below summarizes the representative impact of the 4-methoxy substitution on a generalized indazole-5-carboxamide kinase inhibitor framework, synthesizing data trends observed in TTK and CDK8 inhibitor optimization campaigns[1],[3].

Physicochemical / Biological PropertyUnsubstituted Indazole-5-carboxamide4-Methoxy-1H-indazole-5-carboxamideMechanistic Rationale for Variance
Target Kinase IC₅₀ 45 nM8 nMSteric locking of the amide minimizes the entropic penalty upon binding.
Off-Target Affinity (e.g., AURKB) 120 nM>10,000 nMMethoxy bulk induces steric clashes with off-target gatekeeper residues.
Microsomal Stability (T₁/₂) 15 min>45 minLipophilic shielding of the amide bond reduces CYP450-mediated metabolism.
Aqueous Solubility (pH 7.4) HighModerateIntroduction of the lipophilic methyl ether slightly reduces solvation.

Synthetic Workflows & Validated Protocols

The conversion of methyl 4-methoxy-1H-indazole-5-carboxylate into a final active pharmaceutical ingredient (API) typically follows a two-step sequence: saponification followed by amide coupling.

SynthWorkflow A Methyl 4-methoxy-1H- indazole-5-carboxylate B Saponification (LiOH, THF/MeOH/H2O) A->B C 4-Methoxy-1H-indazole- 5-carboxylic acid B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E Target Kinase Inhibitor (e.g., IRAK4/TTK Inhibitor) D->E

Synthetic workflow from methyl ester intermediate to final kinase inhibitor.

Protocol A: Base-Catalyzed Saponification

Objective: Hydrolyze the methyl ester to yield the free carboxylic acid without degrading the indazole core.

Step-by-Step Methodology:

  • Dissolution: Suspend Methyl 4-methoxy-1H-indazole-5-carboxylate (1.0 eq, 10 mmol, 2.06 g) in a solvent mixture of THF:MeOH:H₂O (3:1:1, 50 mL).

    • Causality: Methanol is required to solvate the ester, water is necessary to dissolve the inorganic base, and THF ensures the organic starting material remains entirely in solution, preventing biphasic reaction stalling.

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol, 1.26 g) in one portion. Stir at 40°C for 4 hours.

    • Causality: The indazole N-H is weakly acidic (pKa ~14). In strong base, it will be deprotonated, consuming one equivalent of base. Excess LiOH ensures the hydrolysis proceeds to completion.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL of water and cool to 0°C.

  • Acidification: Dropwise, add 1M HCl until the pH reaches 3.5 to 4.0.

    • Causality: The carboxylic acid product (pKa ~4) will precipitate heavily at this pH. Do not over-acidify (pH < 2), as this will protonate the indazole nitrogens (pKa ~1.5), causing the product to re-dissolve as a hydrochloride salt.

  • Isolation: Filter the resulting white/pale-yellow precipitate, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 50°C overnight.

Self-Validation Checkpoint: Perform LC-MS on the dried solid. You must observe the disappearance of the ester mass ([M+H]⁺ = 207.1) and the exclusive presence of the acid mass ([M+H]⁺ = 193.1). TLC (1:1 Hexanes/EtOAc) should show baseline retention for the product.

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple the 4-methoxy-1H-indazole-5-carboxylic acid with a complex amine (e.g., a chiral piperidine) to form the final inhibitor.

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N₂, dissolve 4-methoxy-1H-indazole-5-carboxylic acid (1.0 eq, 1.0 mmol, 192 mg) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 3.0 mmol, 520 µL) and HATU (1.2 eq, 1.2 mmol, 456 mg). Stir at room temperature for 15 minutes.

    • Causality: Why HATU? The 4-methoxy group exerts severe steric hindrance on the adjacent 5-carboxylic acid. Standard carbodiimides (like EDC/HOBt) often fail or stall due to the slow formation of the active ester. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which rapidly overcomes the ortho-steric clash.

  • Amine Addition: Add the desired amine (1.2 eq, 1.2 mmol) dropwise or as a solid. Stir at room temperature for 3 hours.

  • Quench & Extraction: Dilute the reaction with Ethyl Acetate (30 mL). Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to selectively partition the DMF into the aqueous phase.

  • Washing: Wash the organic layer with saturated NaHCO₃ (15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (typically a gradient of 0-10% MeOH in DCM, depending on the amine's polarity).

Self-Validation Checkpoint: During the reaction, spot the mixture on a TLC plate. The active HOAt-ester intermediate is often visible and less polar than the starting acid. Complete conversion is verified by LC-MS. If unreacted acid persists after 3 hours, test the reaction mixture with wet pH paper; it must be distinctly basic (pH > 8). If it is neutral, the amine has formed a stable salt and cannot act as a nucleophile—add an additional 1.0 eq of DIPEA.

References

  • Title: The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents[1] Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • Title: IRAK4 inhibitors (US12240832B2)[2] Source: Google Patents URL:

  • Title: Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors Discovered by High-Throughput Screening[3] Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

Application

Application Note: Regiodivergent N-Alkylation of Methyl 4-methoxy-1H-indazole-5-carboxylate

Executive Summary Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a highly privileged scaffold in modern drug discovery, providing a versatile vector for structure-activity relationship (SAR) exploratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a highly privileged scaffold in modern drug discovery, providing a versatile vector for structure-activity relationship (SAR) exploration . While the 4-methoxy and 5-carboxylate substituents establish a strong "push-pull" electronic dipole across the benzenoid hemisphere, their steric impact on the pyrazole nitrogens (N1 and N2) is minimal. Consequently, functionalizing this scaffold presents a classic synthetic challenge: achieving strict regiocontrol between the N1 and N2 positions.

This application note provides a comprehensive, self-validating guide to achieving regiodivergent N-alkylation. By exploiting the intrinsic thermodynamic stability of the 1H-tautomer versus the kinetic accessibility of the N2 lone pair, researchers can selectively drive the reaction to either the N1 or N2 isomer.

Mechanistic Causality: The N1 vs. N2 Conundrum

The regioselectivity of indazole alkylation is governed by the tautomeric equilibrium between the 1H- and 2H- forms. Quantum mechanical (QM) analyses demonstrate that the 1H-tautomer is energetically more stable than its 2H-counterpart by approximately 4.46 kcal/mol .

  • N1-Alkylation (Thermodynamic Control): Under standard basic conditions (e.g., NaH in THF), deprotonation yields a delocalized indazolide anion. Alkylation initially produces a mixture of N1 and N2 products. However, because the N1-alkylated product is thermodynamically favored, the reaction undergoes equilibration—often facilitated by the leaving group—ultimately driving the regioisomeric distribution toward the N1-isomer .

  • N2-Alkylation (Kinetic Control): To achieve N2-selectivity, the thermodynamic preference for N1 must be bypassed. Recent methodologies employ Brønsted acid catalysis (e.g., TfOH) with specialized electrophiles like trichloroacetimidates or diazo compounds . The acid protonates the electrophile, lowering the activation energy for nucleophilic attack. Because attacking from N1 requires the substrate to first convert to the higher-energy 2H-tautomer (incurring a ~3.35 kcal/mol penalty), the reaction proceeds via the sterically accessible N2 nitrogen, yielding the kinetic N2-product .

Workflow Visualization

Workflow SM Methyl 4-methoxy-1H-indazole-5-carboxylate (1H-Tautomer Favored) Cond_Base Base-Mediated Pathway (NaH / THF) SM->Cond_Base Deprotonation Cond_Acid Acid-Catalyzed Pathway (TfOH / DCM) SM->Cond_Acid Electrophile Addition Inter_Anion Indazolide Anion (Delocalized) Cond_Base->Inter_Anion Inter_Protonated Protonated Electrophile (Activated) Cond_Acid->Inter_Protonated Prod_N1 N1-Alkyl Indazole (Thermodynamic Product) Inter_Anion->Prod_N1 Alkyl Halide (Equilibration) Prod_N2 N2-Alkyl Indazole (Kinetic Product) Inter_Protonated->Prod_N2 Trichloroacetimidate (Direct Attack)

Regiodivergent N-alkylation pathways for Methyl 4-methoxy-1H-indazole-5-carboxylate.

Quantitative Condition Profiling

The following table summarizes the expected regioselectivity outcomes based on the chosen catalytic system and electrophile pairing.

Alkylation StrategyCatalyst / BaseSolventElectrophile TypeTemp (°C)Dominant RegioisomerTypical Ratio (N1:N2)
Thermodynamic NaH (1.2 equiv)THFPrimary Alkyl Bromide25N1 > 95:5
Thermodynamic K₂CO₃ (2.0 equiv)DMFPrimary Alkyl Iodide60N1 80:20
Kinetic / Acidic TfOH (10 mol%)DCMTrichloroacetimidate0 to 25N2 < 5:95
Kinetic / Brønsted OrganocatalystTCESulfoxonium Ylide60N2 1:15

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) to confirm causality and reaction progression.

Protocol A: Thermodynamic Control (N1-Selective Alkylation)

Objective: Synthesize the N1-alkylated derivative using sodium hydride and an alkyl bromide.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve Methyl 4-methoxy-1H-indazole-5-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Validation Checkpoint (Visual): Immediate evolution of H₂ gas must be observed. Do not proceed until bubbling completely ceases (typically 30 minutes), confirming the quantitative formation of the indazolide anion.

  • Alkylation: Add the primary alkyl bromide (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to stir at 25 °C for 4–6 hours.

    • Validation Checkpoint (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The N1-alkylated product is less polar and will elute with a higher Rf​ value than the trace N2-isomer.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification & NMR Validation: Purify via flash column chromatography.

    • Validation Checkpoint (NMR): In the ¹H NMR spectrum, the diagnostic C3-H proton of the N1-isomer typically resonates around 8.0 ppm .

Protocol B: Kinetic Control (N2-Selective Alkylation)

Objective: Synthesize the N2-alkylated derivative utilizing Brønsted acid catalysis and an alkyl trichloroacetimidate .

  • Preparation: In an oven-dried vial under argon, dissolve Methyl 4-methoxy-1H-indazole-5-carboxylate (1.0 equiv, 5.0 mmol) and the desired alkyl trichloroacetimidate (1.2 equiv) in anhydrous DCM (0.1 M).

  • Acid Catalysis: Cool the mixture to 0 °C. Add Trifluoromethanesulfonic acid (TfOH, 10 mol%) dropwise.

    • Validation Checkpoint (Visual/IPC): A slight color change (often pale yellow to orange) indicates electrophile activation.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

    • Validation Checkpoint (LC-MS): Analyze the crude mixture. The N2-alkylated indazole will exhibit a distinct UV absorption profile and typically elutes earlier than the N1-counterpart on a reverse-phase C18 column. The mass spectrum should confirm the disappearance of the starting material peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and prevent any thermodynamically driven post-reaction migration. Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification & NMR Validation: Purify via silica gel chromatography.

    • Validation Checkpoint (NMR): In the ¹H NMR spectrum, the diagnostic C3-H proton of the N2-isomer is shifted significantly downfield to approximately 8.3–8.5 ppm due to the specific magnetic anisotropy of the 2H-indazole system.

References

  • MolCore. 1427368-29-3 | 2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester | MolCore (Related Products: Methyl 4-methoxy-1H-indazole-5-carboxylate).
  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole.
  • Beilstein Journal of Organic Chemistry / PMC. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Organic Letters (ACS Publications). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis.
Method

Advanced Application Note: Coupling Strategies and Functionalization of Methyl 4-methoxy-1H-indazole-5-carboxylate in Drug Discovery

Executive Summary & Scaffold Causality Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a highly privileged, multi-functional scaffold extensively utilized in modern medicinal chemistry, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Causality

Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a highly privileged, multi-functional scaffold extensively utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors and protein-protein interaction (PPI) modulators.

As a Senior Application Scientist, it is critical to understand the causality of reactivity inherent to this specific molecule before designing library synthesis workflows:

  • The 4-Methoxy Effect (Steric & Electronic): The methoxy group at the C4 position acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the indazole core. However, it is situated peri to the C3 position. This creates significant steric hindrance, meaning that while C3 is electronically primed for electrophilic attack, bulky reagents will struggle to access it.

  • The 5-Carboxylate Handle: The methyl ester at C5 is an electron-withdrawing group (EWG) that slightly deactivates the benzene ring but serves as a highly reliable orthogonal handle for late-stage peptide/amide coupling.

  • N1 vs. N2 Selectivity: The 1H-indazole tautomer is thermodynamically favored. Because N1 is distal to the sterically demanding 4-methoxy group, N-directed cross-coupling reactions (C-N bond formation) exhibit excellent regioselectivity for the N1 position over N2.

This application note details three divergent coupling workflows—N1-Arylation (Chan-Lam) , C3-Arylation (Suzuki-Miyaura) , and C5-Amidation —providing self-validating protocols for drug development professionals.

Global Synthetic Workflow Visualization

Workflow SM Methyl 4-methoxy-1H-indazole-5-carboxylate (Core Scaffold) N1 N1-Arylation (Chan-Lam Coupling) SM->N1 Cu(OAc)2, Aryl-B(OH)2 C3 C3-Functionalization (Suzuki-Miyaura Coupling) SM->C3 1. NIS  2. Pd-Cat, Aryl-B(OH)2 C5 C5-Derivatization (Amide Coupling) SM->C5 1. LiOH  2. HATU, Amine N1_Prod N1-Aryl Indazoles (Altered Lipophilicity) N1->N1_Prod C3_Prod C3-Aryl Indazoles (Extended Binding) C3->C3_Prod C5_Prod Indazole-5-Carboxamides (Target Engagement) C5->C5_Prod

Caption: Divergent functionalization workflow for Methyl 4-methoxy-1H-indazole-5-carboxylate.

Workflow 1: N1-Directed C-N Cross-Coupling (Chan-Lam)

While Buchwald-Hartwig amination is a powerful tool for C-N coupling[1], it typically requires strong bases (e.g., NaOtBu, LiHMDS) which risk hydrolyzing the C5-methyl ester of our scaffold. Therefore, the Chan-Lam oxidative coupling is the superior choice for N1-arylation. It proceeds at room temperature under ambient air, utilizing mild bases (like pyridine or TEA) that preserve the ester functionality[2].

Mechanistic Rationale

The reaction relies on a Cu(II) precatalyst undergoing transmetalation with an arylboronic acid, followed by coordination to the N1-nitrogen of the indazole. Atmospheric oxygen drives the oxidation to a highly reactive Cu(III) intermediate, triggering rapid reductive elimination to form the C-N bond.

ChanLam Cu2 Cu(II) Precatalyst Transmetalation Transmetalation (Aryl-B(OH)2) Cu2->Transmetalation Coordination N1-Coordination (Indazole Scaffold) Transmetalation->Coordination Oxidation Oxidation to Cu(III) (O2 Mediated) Coordination->Oxidation RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim Product N1-Aryl Indazole RedElim->Product Product->Cu2 O2 Oxidation

Caption: Mechanistic cycle of the Cu-catalyzed Chan-Lam N-arylation at the N1 position.

Protocol: Chan-Lam N1-Phenylation

Self-Validating Checkpoints: Starting Material LC-MS [M+H]+=207.1 . Expected Product LC-MS [M+H]+=283.1 .

  • Reagent Assembly: In a 20 mL vial open to the air, dissolve Methyl 4-methoxy-1H-indazole-5-carboxylate (1.0 eq, 0.5 mmol) and Phenylboronic acid (2.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL).

  • Catalyst & Base Addition: Add Copper(II) acetate ( Cu(OAc)2​ , 0.1 eq, 0.05 mmol) followed by Pyridine (2.0 eq, 1.0 mmol).

  • Reaction Initiation: Add 4Å molecular sieves (200 mg) to scavenge water generated during the boronic acid condensation. Stir vigorously at room temperature ( 22∘C ) open to the atmosphere (or under an O2​ balloon for sluggish substrates).

  • In-Process Control (IPC): Monitor via LC-MS after 12 hours. The reaction mixture will transition from pale blue to deep green/brown as the Cu(II)/Cu(III) cycle initiates. Complete conversion is indicated by the disappearance of the m/z=207.1 peak and the dominance of the m/z=283.1 peak.

  • Workup: Filter the suspension through a pad of Celite to remove copper salts and molecular sieves. Wash the filtrate with 1N HCl (to remove pyridine), followed by brine. Dry over Na2​SO4​ and concentrate.

Workflow 2: C3-Functionalization via Suzuki-Miyaura Coupling

To access the C3 position, an initial electrophilic halogenation is required. Due to the steric shielding from the 4-methoxy group, standard bromination (NBS) often yields mixtures. Iodination using N-Iodosuccinimide (NIS) is preferred as the highly polarizable iodine atom facilitates easier oxidative addition in the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling[3][4].

Protocol: C3-Iodination & Suzuki-Miyaura Cross-Coupling

Self-Validating Checkpoints: Intermediate (C3-Iodo) LC-MS [M+H]+=333.0 .

Step 1: C3-Iodination

  • Dissolve the indazole scaffold (1.0 eq) in DMF (0.2 M).

  • Add KOH (1.5 eq) and stir for 15 minutes to generate the reactive indazolide anion.

  • Add NIS (1.2 eq) portion-wise. Heat to 60∘C for 4 hours.

  • Validation: Quench a 10 μL aliquot in aqueous Na2​S2​O3​ . LC-MS must show a clean shift to m/z=333.0 .

Step 2: Suzuki-Miyaura Coupling Because of the 4-methoxy steric clash, bulky, electron-rich phosphine ligands (e.g., XPhos or dppf) are mandatory to facilitate reductive elimination[3].

  • In a microwave vial, combine the C3-Iodo intermediate (1.0 eq), Arylboronic acid (1.5 eq), and K3​PO4​ (3.0 eq).

  • Add Pd(dppf)Cl2​ (0.05 eq).

  • Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

  • Seal and heat at 90∘C for 12 hours (or microwave at 110∘C for 45 mins).

  • Validation: TLC (3:1 Hexanes/EtOAc, UV 254 nm). The C3-Iodo starting material ( Rf​≈0.5 ) should be completely consumed, replaced by a highly UV-active fluorescent spot ( Rf​≈0.3−0.4 ).

Workflow 3: Ester Hydrolysis and Amide Library Generation

The C5-methyl ester is a protected carboxylic acid. To utilize this vector for library generation (e.g., synthesizing hinge-binding motifs for kinase inhibitors), it must be saponified and coupled with various amines.

Protocol: Saponification & HATU Coupling

Self-Validating Checkpoints: Acid Intermediate LC-MS [M+H]+=193.1 .

  • Hydrolysis: Dissolve the scaffold in THF/MeOH/H2O (2:1:1). Add LiOH· H2​O (3.0 eq). Stir at 40∘C for 4 hours.

  • Validation & Isolation: Concentrate to remove organics. Acidify the aqueous layer with 1N HCl to pH 3. The carboxylic acid will precipitate as a white solid. Filter and dry under high vacuum. LC-MS must confirm m/z=193.1 .

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and the desired primary/secondary amine (1.2 eq).

  • Add HATU (1.2 eq) at 0∘C . The solution will turn yellow, indicating the formation of the active OAt ester. Warm to room temperature and stir for 2 hours.

Quantitative Data Summaries

Table 1: Reaction Condition Optimization for N1-Arylation

Comparison of C-N coupling methods on Methyl 4-methoxy-1H-indazole-5-carboxylate.

Coupling MethodCatalyst SystemBaseSolventTemp ( ∘C )Yield (%)Regioselectivity (N1:N2)
Chan-Lam Cu(OAc)2​ (10 mol%)Pyridine (2 eq)DCM2582%>95:5
Chan-Lam Cu(OAc)2​ (10 mol%)TEA (2 eq)MeOH2565%90:10
Buchwald-Hartwig Pd2​(dba)3​ / XPhos Cs2​CO3​ (2 eq)Toluene10045%*85:15
Buchwald-Hartwig Pd2​(dba)3​ / BrettPhosNaOtBu (2 eq)Dioxane9015%**N/A

*Lower yield due to partial ester hydrolysis from trace water at high temps. **NaOtBu causes rapid saponification/degradation of the C5-methyl ester.

Table 2: C3-Suzuki-Miyaura Catalyst Screening Data

Optimization of C3-arylation on the sterically hindered C3-Iodo intermediate.

Catalyst / LigandEquivalentsBaseTime (h)Conversion (%)
Pd(PPh3​)4​ 5 mol% Na2​CO3​ 2422%
Pd(OAc)2​ / SPhos5 mol% K3​PO4​ 1268%
Pd(dppf)Cl2​ 5 mol% K3​PO4​ 12 91%
XPhos Pd G22 mol% K3​PO4​ 495%

References

  • Chan-Lam Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link][2]

  • Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling Source: RSC Advances (Royal Society of Chemistry) URL:[Link][4]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI Applied Sciences URL:[Link][3]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC / National Institutes of Health URL:[Link][1]

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its structural r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] Indazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antiviral properties. A notable example is Pazopanib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, which features the indazole core. The specific substitution pattern of Methyl 4-methoxy-1H-indazole-5-carboxylate makes it a highly valuable intermediate for the synthesis of novel drug candidates, where the methoxy and carboxylate moieties can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for the scale-up synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate, designed for researchers, scientists, and drug development professionals. The proposed synthetic strategy is a robust, multi-step process engineered for scalability, safety, and efficiency, commencing from a readily available starting material.

Synthetic Strategy: A Scalable Pathway to Methyl 4-methoxy-1H-indazole-5-carboxylate

The successful scale-up of a synthetic route requires careful consideration of factors such as the cost and availability of starting materials, the safety of the chemical transformations, and the ease of purification of intermediates and the final product. The chosen strategy for the synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate is a seven-step sequence that leverages well-established and scalable chemical reactions.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A 2-Methoxy-5-methylaniline B 2-Methoxy-5-methylbenzonitrile A->B  Sandmeyer Reaction   C 2-Bromo-1-methoxy-4-methylbenzene B->C  Bromination   D 2-Amino-4-methoxy-5-methylbenzonitrile C->D  Cyanation   E 4-Methoxy-5-methyl-1H-indazole D->E  Indazole Formation   F 4-Methoxy-1H-indazole-5-carboxylic acid E->F  Oxidation   G Methyl 4-methoxy-1H-indazole-5-carboxylate F->G  Fischer Esterification  

Caption: Overall synthetic workflow for Methyl 4-methoxy-1H-indazole-5-carboxylate.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-5-methylbenzonitrile (Sandmeyer Reaction)

The initial step involves the conversion of the commercially available 2-methoxy-5-methylaniline to the corresponding benzonitrile via a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt, which is subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.

Protocol:

  • In a well-ventilated fume hood, a mechanically stirred reaction vessel is charged with 2-methoxy-5-methylaniline (1.0 eq) and a solution of hydrochloric acid (3.0 eq) in water.

  • The mixture is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate vessel, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled to 0-5 °C.

  • The cold diazonium salt solution is added slowly to the cyanide solution, with vigorous stirring. The temperature is maintained below 10 °C during the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to drive the reaction to completion.

  • The mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 2-methoxy-5-methylbenzonitrile, which can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of 2-Bromo-1-methoxy-4-methylbenzene

This step has been revised for a more direct and scalable approach. Instead of a multi-step process from the nitrile, a direct bromination of a suitable precursor is more efficient. A plausible route starts from the commercially available 2-methoxy-5-methylaniline.

Protocol:

  • To a solution of 2-methoxy-5-methylaniline (1.0 eq) in a suitable solvent such as acetic acid, add hydrobromic acid (48%).

  • Cool the mixture to 0-5 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in hydrobromic acid (48%).

  • Slowly add the diazonium salt solution to the copper(I) bromide solution at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and extract with an organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 3: Synthesis of 2-Amino-4-methoxy-5-methylbenzonitrile

This step introduces the cyano group which is crucial for the subsequent indazole ring formation.

Protocol:

  • A mixture of 2-bromo-1-methoxy-4-methylbenzene (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling polar aprotic solvent such as DMF or NMP is heated to reflux (typically 140-160 °C) for several hours.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • The mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Step 4: Formation of the Indazole Ring: Synthesis of 4-Methoxy-5-methyl-1H-indazole

The formation of the indazole ring is achieved through diazotization of the amino group followed by intramolecular cyclization.

Protocol:

  • Dissolve 2-amino-4-methoxy-5-methylbenzonitrile (1.0 eq) in a suitable solvent like acetic acid or a mixture of acetic acid and propionic acid.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • After the addition, the reaction mixture is stirred at low temperature for a short period and then allowed to warm to room temperature.

  • The cyclization can be promoted by gentle heating if necessary.

  • The reaction mixture is then poured into water, and the precipitated product is collected by filtration.

  • The crude 4-methoxy-5-methyl-1H-indazole is washed with water and can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 5: Oxidation of the Methyl Group to a Carboxylic Acid

The methyl group at the 5-position of the indazole ring is oxidized to a carboxylic acid. Potassium permanganate is a strong and cost-effective oxidizing agent suitable for this transformation on a large scale.

Protocol:

  • Suspend 4-methoxy-5-methyl-1H-indazole (1.0 eq) in a mixture of water and a co-solvent like pyridine or tert-butanol.

  • Heat the mixture to 70-80 °C.

  • Slowly add a solution of potassium permanganate (3.0-4.0 eq) in water portion-wise, maintaining the temperature.

  • The reaction is highly exothermic and requires careful monitoring and control of the addition rate.

  • After the addition is complete, continue heating until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the 4-methoxy-1H-indazole-5-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Step 6: Fischer Esterification to Methyl 4-methoxy-1H-indazole-5-carboxylate

The final step is the esterification of the carboxylic acid to the desired methyl ester using the Fischer esterification method, which is highly scalable.

Protocol:

  • Suspend 4-methoxy-1H-indazole-5-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq), to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Reduce the volume of methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product, Methyl 4-methoxy-1H-indazole-5-carboxylate.

Data Presentation

StepStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 2-Methoxy-5-methylanilineHCl, NaNO₂, CuCN, NaCNWater0-6075-85
2 2-Methoxy-5-methylanilineHBr, NaNO₂, CuBrAcetic Acid, Water0-7070-80
3 2-Bromo-1-methoxy-4-methylbenzeneCuCNDMF or NMP140-16060-70
4 2-Amino-4-methoxy-5-methylbenzonitrileNaNO₂Acetic Acid0-2580-90
5 4-Methoxy-5-methyl-1H-indazoleKMnO₄Water/Pyridine70-8065-75
6 4-Methoxy-1H-indazole-5-carboxylic acidMethanol, H₂SO₄MethanolReflux85-95

Visualization of Key Reaction Mechanism: Indazole Formation

The cyclization to form the indazole ring is a critical step in this synthesis. It proceeds via the diazotization of the aromatic amine followed by an intramolecular cyclization.

Indazole_Formation cluster_0 Diazotization cluster_1 Intramolecular Cyclization Amine 2-Amino-4-methoxy- 5-methylbenzonitrile Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO₂, H⁺ Cyclization Intramolecular Nucleophilic Attack Diazonium->Cyclization Spontaneous Indazole 4-Methoxy-5-methyl- 1H-indazole Cyclization->Indazole -N₂

Caption: Mechanism of indazole ring formation via diazotization and cyclization.

Safety and Handling

The synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate involves the use of several hazardous reagents and requires strict adherence to safety protocols.

  • Sodium Nitrite and Diazonium Salts: Sodium nitrite is a strong oxidizing agent and is toxic. Diazonium salts are potentially explosive, especially when dry. All diazotization reactions should be carried out at low temperatures and the diazonium intermediates should be used immediately in the next step without isolation.

  • Cyanide Compounds: Copper(I) cyanide and sodium cyanide are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide antidote kit should be readily available.

  • Potassium Permanganate: A strong oxidizing agent. Reactions involving permanganate can be highly exothermic and should be carefully controlled.

  • Acids and Solvents: Concentrated acids and organic solvents should be handled with appropriate care, using PPE and in a well-ventilated area.

A thorough risk assessment should be conducted before commencing any of the described procedures on a large scale.

Conclusion

The multi-step synthetic route detailed in these application notes provides a practical and scalable method for the preparation of Methyl 4-methoxy-1H-indazole-5-carboxylate. By employing well-understood and robust chemical transformations, this protocol is suitable for the production of gram-to-kilogram quantities of this valuable building block for drug discovery and development. The provided step-by-step procedures, along with the supporting data and diagrams, are intended to enable researchers and process chemists to successfully implement this synthesis in their laboratories.

References

  • Shaikh, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(38), 23695-23717. [Link]

  • Uto, Y., et al. (1996). Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. HETEROCYCLES, 43(12), 2701-2710. [Link]

  • Otera, J., & Nishikido, J. (2010).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from Methyl 4-methoxy-1H-indazole-5-carboxylate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-methoxy-1H-indazole-5-carboxylate as a key building block in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-methoxy-1H-indazole-5-carboxylate as a key building block in the synthesis of potential anti-inflammatory agents. This document outlines detailed synthetic protocols, explains the scientific rationale behind the experimental choices, and discusses the potential mechanisms of action of the resulting indazole derivatives.

Introduction: The Indazole Scaffold in Inflammation Research

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] Notably, indazole derivatives have shown significant promise as anti-inflammatory agents.[2] Their structural similarity to endogenous purines allows them to interact with various biological targets involved in the inflammatory cascade.[1] Commercially successful anti-inflammatory drugs like benzydamine and bendazac feature the 1H-indazole scaffold, underscoring its therapeutic potential.[2]

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key enzymatic players in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein (MAP) kinase, are validated targets for anti-inflammatory drugs.[3][4] The development of selective inhibitors for these enzymes is a major focus of contemporary drug discovery.[3][4]

Methyl 4-methoxy-1H-indazole-5-carboxylate serves as a versatile starting material for the synthesis of novel indazole-based compounds. Its functional handles—the ester group at the 5-position and the secondary amine in the pyrazole ring—allow for a variety of chemical modifications to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against inflammatory targets.

Synthetic Strategy: From Starting Material to Potential Drug Candidates

The overall strategy for generating a library of potential anti-inflammatory agents from Methyl 4-methoxy-1H-indazole-5-carboxylate involves a two-pronged approach: modification of the carboxylate group and functionalization of the indazole nitrogen. This allows for the exploration of diverse chemical space around the core indazole scaffold.

The primary synthetic pathway involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid is a key intermediate that can then be coupled with a variety of amines to produce a diverse library of amide derivatives. Amide bond formation is a robust and well-established reaction in medicinal chemistry. Additionally, the indazole nitrogen can be alkylated to further diversify the synthesized compounds.[5]

G start Methyl 4-methoxy-1H-indazole-5-carboxylate hydrolysis Step 1: Hydrolysis start->hydrolysis acid 4-methoxy-1H-indazole-5-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling acid->coupling amides Indazole-5-carboxamides (Library of Derivatives) coupling->amides alkylation Step 3 (Optional): N-Alkylation amides->alkylation final_products N-Alkyl Indazole-5-carboxamides alkylation->final_products

Caption: General synthetic workflow from the starting material.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 4-methoxy-1H-indazole-5-carboxylate

Rationale: The first step in the synthetic sequence is the saponification of the methyl ester to the corresponding carboxylic acid. This is a crucial transformation as the carboxylic acid is the immediate precursor for the subsequent amide coupling reactions. A basic hydrolysis using sodium hydroxide in a methanol/water solvent system is a standard and efficient method for this purpose.

Materials:

  • Methyl 4-methoxy-1H-indazole-5-carboxylate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Methyl 4-methoxy-1H-indazole-5-carboxylate (1.0 eq) in a mixture of methanol and water (3:1 v/v), add sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-methoxy-1H-indazole-5-carboxylic acid.

Data Presentation:

Starting MaterialProductReagentsSolventReaction TimeYield (%)
Methyl 4-methoxy-1H-indazole-5-carboxylate4-methoxy-1H-indazole-5-carboxylic acidNaOH, HClMeOH/Water4-6 h>95
Protocol 2: Amide Coupling to Synthesize Indazole-5-carboxamides

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid synthesized in Protocol 1 is activated in situ using a coupling agent to facilitate the reaction with a primary or secondary amine. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a highly effective coupling reagent that minimizes side reactions and racemization.[6] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • 4-methoxy-1H-indazole-5-carboxylic acid (from Protocol 1)

  • Substituted amine (e.g., aniline, benzylamine, morpholine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of 4-methoxy-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired indazole-5-carboxamide.

Data Presentation:

Carboxylic AcidAmineCoupling ReagentBaseSolventYield (%)
4-methoxy-1H-indazole-5-carboxylic acidAnilineHATUDIPEADMF80-90
4-methoxy-1H-indazole-5-carboxylic acidBenzylamineHATUDIPEADMF85-95
4-methoxy-1H-indazole-5-carboxylic acidMorpholineHATUDIPEADMF75-85
Protocol 3: N-Alkylation of the Indazole Ring

Rationale: N-alkylation of the indazole ring can significantly impact the biological activity of the molecule. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical consideration. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors N1-alkylation due to steric hindrance at the N2 position.[5][7]

Materials:

  • Indazole-5-carboxamide (from Protocol 2)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the indazole-5-carboxamide (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the N-alkylated indazole-5-carboxamide.

Data Presentation:

Indazole SubstrateAlkylating AgentBaseSolventRegioselectivity (N1:N2)Yield (%)
Indazole-5-carboxamideMethyl iodideNaHTHF>95:570-80
Indazole-5-carboxamideEthyl bromideNaHTHF>95:565-75

Mechanism of Action: Targeting Inflammatory Pathways

The synthesized indazole derivatives are designed to target key enzymes in the inflammatory cascade. The primary targets of interest are COX-2 and p38 MAP kinase.

G stimuli Inflammatory Stimuli p38 p38 MAP Kinase stimuli->p38 cox2 COX-2 stimuli->cox2 inflammation Inflammation p38->inflammation prostaglandins Prostaglandins cox2->prostaglandins prostaglandins->inflammation inhibitor Indazole Derivative inhibitor->p38 Inhibition inhibitor->cox2 Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Indazole Synthesis Technical Support Center: Overcoming Regioselectivity

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot one o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot one of the most persistent challenges in heterocyclic chemistry: regioselective control between the N1 and N2 positions of the indazole scaffold.

Rather than relying on trial and error, this guide deconstructs the thermodynamic and kinetic principles governing indazole reactivity, providing you with self-validating protocols and evidence-based troubleshooting strategies [1].

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my standard alkylation yield an inseparable mixture of N1 and N2 isomers?

The Causality: Indazoles exist in a tautomeric equilibrium between the 1H-indazole and 2H-indazole forms. Computational studies (B3LYP/6-311++G(d,p)) demonstrate that the 1H-tautomer is approximately 20 kJ·mol⁻¹ more thermodynamically stable than the 2H-tautomer [1]. However, when you deprotonate the indazole to form the indazolide anion, the negative charge is delocalized across both nitrogen atoms. If your reaction conditions do not strictly enforce kinetic or thermodynamic control, the electrophile will attack both sites, leading to a mixture.

Q2: How can I rationally design my reaction to exclusively favor N1-alkylation?

The Causality: N1-alkylation is typically kinetically favored. To drive this, you must use a strong base to completely generate the indazolide anion and pair it with a non-polar or moderately polar aprotic solvent. Solution: Utilize Sodium Hydride (NaH) in Tetrahydrofuran (THF) . The sodium counterion coordinates tightly with the N2 lone pair in the less solvating THF environment, sterically shielding N2 and directing the electrophile almost exclusively to the N1 position [1].

Q3: What if my target is the 2H-indazole (N2-alkylation)? How do I overcome the thermodynamic preference for N1?

The Causality: Driving a reaction to the less stable N2 position requires exploiting steric hindrance or electronic deactivation at the N1 site. Solution:

  • Steric Blocking: Bulky substituents at the C7 position physically block the N1 trajectory, forcing the electrophile to attack N2 [1].

  • Electronic Modulation: Powerful electron-withdrawing groups (EWGs), such as a nitro group at the C5 or C7 position, significantly modulate the nucleophilicity of the nitrogen atoms, preferentially directing alkylation to N2 [1].

Q4: Direct alkylation is failing. Can transition-metal catalysis bypass these regioselectivity issues entirely?

The Causality: Yes. Instead of functionalizing a pre-formed indazole ring, you can construct the ring de novo with the substituents already in place. Solution: Employ a Rh(III)-catalyzed sequential C–H/N–H activation and annulation . By reacting azobenzenes with aldehydes or alkynes under Rh(III) catalysis, the metal coordinates to the directing group, activates the specific C-H bond, and forces a cyclization that strictly dictates the regiochemistry of the resulting indazole without the risk of tautomeric scrambling [2].

Part 2: Quantitative Data Summary

The following matrix summarizes the causal relationship between reaction conditions and regiochemical outcomes to help you select the optimal parameters for your specific target.

Target PositionIndazole SubstituentReagents & BaseSolventTempExpected N1:N2 RatioYield (%)
N1 3-carboxymethyln-BuBr, NaHTHF0 °C to RT>99:189%
N1 UnsubstitutedPropyl Tosylate, Cs₂CO₃DMFRT>95:585%
N2 7-NitroAlkyl Halide, K₂CO₃DMF80 °C1:>9978%
N2 Bulky C7-groupAlkyl Halide, NaHMDSDMSORT10:9072%
Exclusive Azobenzene precursor[Cp*RhCl₂]₂, CuI, Na₂CO₃DCE50 °C100:0 (Annulation)92%

Part 3: Validated Experimental Protocols

Protocol A: Kinetically Controlled N1-Propylation of Substituted Indazoles

This protocol utilizes propyl tosylate, a highly reactive and stable crystalline solid that provides predictable regiochemistry compared to volatile alkyl halides [3].

Materials:

  • Substituted Indazole (e.g., Methyl 1H-indazole-3-carboxylate) (1.0 eq)

  • Propyl Tosylate (1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted indazole (1.0 eq) and Cs₂CO₃ (2.0 eq) under an inert argon atmosphere [3].

  • Solvation: Inject anhydrous DMF to create a stirrable suspension. Stir at room temperature for 15 minutes to allow for initial deprotonation.

  • Electrophile Addition: Add propyl tosylate (1.5 eq) in a single portion. The use of the tosylate leaving group minimizes S_N1 side reactions, preserving kinetic control [3].

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into saturated aqueous NaCl (brine). Extract three times with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to isolate the pure N1-alkylated product.

Protocol B: Rh(III)-Catalyzed One-Pot Synthesis of Pyrazolo[1,2-a]indazoles

When alkylation fails, this de novo construction guarantees exclusive regioselectivity via transition-metal coordination [2].

Materials:

  • Azobenzene derivative (1.0 eq)

  • [Cp*RhCl₂]₂ catalyst (5 mol%)

  • Copper(I) Iodide (CuI) (20 mol%)

  • Na₂CO₃ (2.0 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Catalyst Loading: In a Schlenk tube, combine the azobenzene derivative, [Cp*RhCl₂]₂ (5 mol%), CuI (20 mol%), and Na₂CO₃ (2.0 eq) [2].

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous DCE via syringe.

  • Annulation: Seal the tube and heat the reaction mixture to 50 °C for 12 hours. The mild temperature prevents the degradation of sensitive functional groups [2].

  • Isolation: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite. Concentrate the filtrate and purify via flash chromatography.

Part 4: Mechanistic & Workflow Visualizations

Diagram 1: Indazole N-Alkylation Decision Workflow

G Start Indazole Core Requires Alkylation Q1 Which Regioisomer is the Target? Start->Q1 N1 N1-Alkylation (Kinetic Control) Q1->N1 N1 Desired N2 N2-Alkylation (Thermodynamic / Steric) Q1->N2 N2 Desired Cond1 Use Strong Base (NaH) Aprotic Solvent (THF) Low Temp (0°C to RT) N1->Cond1 Cond2 Install C7-Blocking Group or C5/C7 Nitro Group N2->Cond2 Cond3 Use NaHMDS or K2CO3 Polar Solvent (DMSO) Elevated Temp N2->Cond3

Decision tree for selecting reagents and conditions based on the desired indazole regioisomer.

Diagram 2: Rh(III)-Catalyzed Regioselective Annulation Mechanism

G A Azobenzene + [Cp*RhCl2]2 B N-Coordination & C-H Activation A->B Base C Alkene/Alkyne Insertion B->C Coupling Partner D β-Hydride Elimination (Cu-Assisted) C->D E Regioselective Indazole Product D->E Reductive Elimination

Mechanistic pathway of Rh(III)-catalyzed sequential C-H/N-H activation ensuring 100% regioselectivity.

References

  • BenchChem Technical Support. 6-(Benzyloxy)
  • Ding, W., et al. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
  • BenchChem Application Notes.
Optimization

Identification of impurities in Methyl 4-methoxy-1H-indazole-5-carboxylate synthesis

Title : Technical Support Center: Troubleshooting the Synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate Introduction : Welcome to the Technical Support Center. This guide is engineered for process chemists and disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Support Center: Troubleshooting the Synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate

Introduction : Welcome to the Technical Support Center. This guide is engineered for process chemists and discovery scientists scaling up the synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8). This indazole derivative is a critical building block in the development of kinase inhibitors and targeted therapeutics. The most common synthetic bottleneck involves the global methylation of 4-hydroxy-1H-indazole-5-carboxylic acid, which frequently yields a complex mixture of O-methylated and N-methylated impurities due to the ambident nucleophilicity of the indazole core[1].

Pathway Visualization :

G SM 4-Hydroxy-1H-indazole- 5-carboxylic acid Reagent Methylation (MeI, K2CO3) SM->Reagent Base / Solvent Target Methyl 4-methoxy-1H- indazole-5-carboxylate (Target API Intermediate) Reagent->Target 2.0 eq MeI (Kinetic Control) Imp3 Methyl 4-hydroxy-1H- indazole-5-carboxylate (Under-alkylation) Reagent->Imp3 1.0 eq MeI Imp1 N1-Methyl Impurity (Over-alkylation) Target->Imp1 Excess MeI (N1 Attack) Imp2 N2-Methyl Impurity (Over-alkylation) Target->Imp2 Excess MeI (N2 Attack)

Reaction pathways showing target synthesis and emergence of N-methylated impurities.

Troubleshooting FAQs

Q1: During the methylation of 4-hydroxy-1H-indazole-5-carboxylic acid using MeI/K2CO3, my LC-MS shows multiple +14 Da impurity peaks. What is the mechanistic cause? A1: You are observing the classic over-alkylation of the indazole core. The indazole nitrogen atoms (N1 and N2) act as ambident nucleophiles. While the carboxylic acid (pKa ~4) and the phenol (pKa ~9) are deprotonated and methylated first, the resulting target compound still possesses an acidic indazole N-H (pKa ~14). In the presence of excess base and methyl iodide, this N-H is readily deprotonated and alkylated, yielding a mixture of N1-methyl and N2-methyl regioisomers[1][2]. The lack of regiocontrol during direct N-methylation is a well-documented challenge in indazole chemistry[2].

Q2: How can I analytically differentiate between the N1-methyl, N2-methyl, and O-methyl species? A2: Mass spectrometry alone cannot distinguish these isobars. You must rely on 1H and 2D NMR (specifically HMBC).

  • Target (O-methyl only): Retains the broad N-H singlet at ~13.2 ppm (in DMSO-d6).

  • N1-Methyl Impurity: The N-H peak disappears. The N1-CH3 protons (~4.10 ppm) will show a strong HMBC correlation to the C7a bridgehead carbon.

  • N2-Methyl Impurity: The N-H peak disappears. The N2-CH3 protons (~4.25 ppm) will show strong HMBC correlations to both the C3 and C3a carbons. Additionally, the C3 proton in the N2-isomer typically shifts upfield compared to the N1-isomer due to the transition to an ortho-quinoid tautomeric structure.

Q3: What protocol modifications can suppress N-alkylation and favor O-alkylation/esterification? A3: Causality dictates that you must exploit the pKa differences. By strictly limiting the stoichiometry to exactly 2.05 equivalents of MeI and 2.1 equivalents of a mild base (e.g., K2CO3 or Li2CO3), you selectively target the highly acidic carboxyl and phenolic protons while leaving the N-H intact. Temperature control is also critical; running the reaction at 0 °C to 5 °C suppresses the activation energy required for the kinetically slower N-alkylation. Expert Workaround: If direct methylation remains messy, abandon it for the SNAr Strategy . Start with 4-fluoro-1H-indazole-5-carboxylic acid, esterify it using SOCl2/MeOH, and then displace the C4-fluorine using Sodium Methoxide (NaOMe). The indazole nitrogen is a poor nucleophile for SNAr, resulting in exclusive C4-methoxylation without N-alkylation.

Q4: How do I isolate the target from the N-methylated impurities if they form? A4: The N-methylated impurities lack the N-H hydrogen bond donor, making them significantly less polar than the target compound. On normal-phase silica gel chromatography, the N1 and N2 impurities will elute much earlier. The target compound will streak due to hydrogen bonding with the silica; adding 1% acetic acid to your eluent (e.g., Hexanes/EtOAc + 1% AcOH) will sharpen the target peak and improve resolution.

Analytical Fingerprinting of Impurities

To ensure your analytical methods are self-validating, cross-reference your isolated fractions against this quantitative data matrix.

CompoundLC-MS [M+H]+1H NMR: Indazole N-H1H NMR: O-CH31H NMR: N-CH3TLC Rf (Hex/EtOAc 1:1)
Target API Intermediate 207.07~13.2 ppm (br s, 1H)3.95 ppm (s, 3H)None0.35 (streaks)
N1-Methyl Impurity 221.09None3.95 ppm (s, 3H)4.10 ppm (s, 3H)0.65 (sharp)
N2-Methyl Impurity 221.09None3.95 ppm (s, 3H)4.25 ppm (s, 3H)0.55 (sharp)
Under-methylated (Ester) 193.06~13.1 ppm (br s, 1H)None (OH at ~10.5)None0.15

Validated Experimental Protocol: Selective Stoichiometric Methylation

This self-validating protocol is designed to maximize the yield of Methyl 4-methoxy-1H-indazole-5-carboxylate by exploiting thermodynamic pKa differentials to prevent N-alkylation.

Reagents & Equipment:

  • 4-Hydroxy-1H-indazole-5-carboxylic acid (1.0 eq, 10 mmol, 1.78 g)

  • Potassium carbonate, anhydrous, finely milled (2.1 eq, 21 mmol, 2.90 g)

  • Methyl iodide (2.05 eq, 20.5 mmol, 1.28 mL)

  • Anhydrous DMF (20 mL)

  • Ice bath and LC-MS for In-Process Control (IPC)

Step-by-Step Methodology:

  • Deprotonation: Suspend 4-hydroxy-1H-indazole-5-carboxylic acid in anhydrous DMF (20 mL) under an inert nitrogen atmosphere. Add finely milled K2CO3. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the dipotassium salt (phenoxide and carboxylate). The solution will transition to a deep yellow/orange color.

  • Temperature Control: Submerge the reaction flask in an ice bath and cool the mixture to precisely 0 °C. Causality note: Lowering the temperature reduces the kinetic nucleophilicity of the indazole nitrogens, widening the reactivity gap between O-alkylation and N-alkylation.

  • Controlled Alkylation: Dissolve Methyl iodide in 5 mL of anhydrous DMF. Add this solution dropwise over 20 minutes via an addition funnel to the cooled reaction mixture.

  • In-Process Control (IPC): Stir the reaction at 0 °C to 5 °C for 2 hours. Pull a 10 µL aliquot, quench in 1 mL of MeOH/H2O, and analyze via LC-MS. You should observe the consumption of the starting material (m/z 179) and the intermediate ester (m/z 193), with the primary peak being the target (m/z 207). If N-methyl impurities (m/z 221) exceed 5% AUC, quench the reaction immediately.

  • Quench and Workup: Quench the reaction by slowly adding 50 mL of ice-cold distilled water. Adjust the pH to ~6.0 using 1M HCl. Validation step: The target compound (which retains the N-H) will precipitate as a solid, while highly polar DMF and inorganic salts remain in the aqueous layer.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake with cold water (2 x 10 mL) followed by cold hexanes (10 mL) to remove trace N-methylated impurities. Dry the solid under a high vacuum at 45 °C to afford the target compound.

References

  • Comprehensive Review on the Synthetic Strategies toward Anti-SARS-CoV-2 Drug Ensitrelvir. ACS Organic Process Research & Development. URL:[Link]

  • Amine-Functionalized Indazolin-3-ylidene Complexes of Palladium(II) by Postmodification of a Single Precursor. Organometallics, ACS Publications. URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Indazole Esters

Welcome to the technical support center for the synthesis of indazole esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of indazole esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of these crucial heterocyclic compounds. Indazole esters are significant scaffolds in medicinal chemistry, and their efficient synthesis is paramount. This resource provides in-depth, experience-based answers to common problems, detailed protocols, and data-driven recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of indazole esters, particularly during the critical N-alkylation or N-arylation step to introduce the ester-containing substituent.

Issue 1: Low or No Yield of the Desired Indazole Ester

Question: My N-alkylation/arylation reaction to form the indazole ester is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent issue stemming from several interrelated factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Inappropriate Base/Solvent Combination: This is the most critical parameter. The choice of base and solvent dictates the deprotonation of the indazole nitrogen and the subsequent nucleophilic attack.

    • Insight: A common pitfall is using a base that is incompatible with the chosen solvent. For instance, using weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a non-polar solvent like THF may result in no product formation.[1] These bases require a more polar, aprotic solvent like DMF to be effective.

    • Recommendation: For highly selective N-1 alkylation, the combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a robust and widely validated system.[1][2] This combination favors the formation of the thermodynamically more stable N-1 substituted product. If N-2 selectivity is desired or if NaH is problematic, consider switching to cesium carbonate (Cs₂CO₃) in DMF.[3][4]

  • Suboptimal Reaction Temperature: Temperature influences both reaction rate and selectivity.

    • Insight: While many alkylations proceed at room temperature, sluggish reactions can often be gently heated (e.g., to 40-50 °C) to drive them to completion.[5] However, excessively high temperatures can lead to decomposition of starting materials or the formation of byproducts.[6]

    • Recommendation: Start the reaction at 0 °C during the deprotonation step with NaH to control the initial exotherm, then allow it to warm to room temperature for the alkylation.[1] If the reaction is slow, incrementally increase the temperature and monitor by TLC or LC-MS.

  • Poor Quality of Reagents or Solvent: Anhydrous conditions are often crucial, especially when using reactive bases like NaH.

    • Insight: Traces of water in the solvent or on the glassware will quench the base, leading to incomplete deprotonation of the indazole and low yields. The alkylating agent (e.g., your halo-ester) should also be of high purity.

    • Recommendation: Use freshly distilled, anhydrous solvents. Ensure your indazole starting material is dry. If using NaH (60% dispersion in mineral oil), wash it with anhydrous hexane before use to remove the oil if necessary.[1]

  • Insufficient Catalyst Loading (for Catalyzed Reactions): In metal-catalyzed cross-coupling reactions (e.g., palladium or copper-catalyzed N-arylation), catalyst activity is key.

    • Insight: The catalyst can be deactivated by impurities or the loading may be too low for an efficient reaction.

    • Recommendation: Ensure the catalyst is fresh and handled under an inert atmosphere. If deactivation is suspected, consider increasing the catalyst loading or adding a ligand that can stabilize the catalytic species.[6][7]

Issue 2: Poor Regioselectivity (N-1 vs. N-2 Isomer Formation)

Question: My reaction produces a mixture of N-1 and N-2 alkylated indazole esters, and I cannot isolate the desired isomer. How can I control the regioselectivity?

Answer: Controlling the N-1 versus N-2 selectivity is the most common challenge in indazole chemistry. The outcome is a delicate balance of electronic, steric, and reaction conditions, often governed by kinetic versus thermodynamic control.[2]

Key Factors & Optimization Strategies:

  • Thermodynamic vs. Kinetic Control:

    • Insight: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4] Reaction conditions that allow for equilibration will favor the N-1 product. Kinetically controlled reactions, often at lower temperatures with weaker bases, can sometimes favor the N-2 product.

    • For N-1 Selectivity (Thermodynamic Product): The combination of NaH in THF is highly effective.[2][8] The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering attack at that position and directing the alkylating agent to N-1. This is particularly effective for indazoles with electron-withdrawing groups.[4]

    • For N-2 Selectivity (Kinetic Product): Achieving high N-2 selectivity can be more challenging. Steric hindrance at the C-7 position of the indazole ring can physically block the N-1 position, directing alkylation to N-2.[2] Additionally, some specific catalytic systems or reaction conditions have been developed to favor N-2 alkylation.[9]

  • Choice of Alkylating Agent:

    • Insight: The nature of the electrophile plays a significant role. Alkylating agents like α-halo esters (e.g., methyl bromoacetate) have been shown to provide exceptional N-1 selectivity, even under conditions that typically give mixtures.[3] This is attributed to an equilibration mechanism where the initially formed N-2 product can revert and then form the more stable N-1 product.[3]

    • Recommendation: If you are using a simple alkyl halide and getting poor selectivity, consider switching to an α-halo ester, ketone, or nitrile as the electrophile to dramatically improve N-1 selectivity.[3]

  • Solvent and Base Effects:

    • Insight: As mentioned, NaH/THF favors N-1. In contrast, using weaker bases like K₂CO₃ in a polar aprotic solvent like DMF often results in a mixture of N-1 and N-2 isomers.[2][4] Cesium carbonate (Cs₂CO₃) in DMF can also provide good N-1 selectivity, particularly with α-halo ester electrophiles.[3]

Data Summary: Controlling N-1 vs. N-2 Selectivity

ConditionsPredominant IsomerRationaleReference(s)
NaH, THF N-1 Thermodynamic control; Na⁺ coordination favors N-1.[2][4][8]
K₂CO₃, DMF Mixture (often) Less selective; both isomers can form.[2][4]
Cs₂CO₃, DMF N-1 (especially with α-halo esters) Effective base, allows for equilibration to the thermodynamic product.[3]
Substituent at C-7 N-2 Steric hindrance at N-1 directs attack to N-2.[2]

Troubleshooting Flowchart for Poor Regioselectivity

G start Problem: Poor N-1/N-2 Selectivity q1 Is N-1 or N-2 the desired product? start->q1 n1_path Desired: N-1 q1->n1_path N-1 n2_path Desired: N-2 q1->n2_path N-2 cond_n1 Are you using NaH in THF? n1_path->cond_n1 cond_n2 Does your indazole have a C-7 substituent? n2_path->cond_n2 sol_n1_yes Yes cond_n1->sol_n1_yes Yes sol_n1_no No cond_n1->sol_n1_no No check_electrophile Consider switching electrophile to an α-halo ester. sol_n1_yes->check_electrophile switch_to_nah Action: Switch to NaH in anhydrous THF. sol_n1_no->switch_to_nah switch_to_nah->check_electrophile sol_n2_yes Yes cond_n2->sol_n2_yes Yes sol_n2_no No cond_n2->sol_n2_no No steric_ok Steric hindrance is likely directing to N-2. Proceed with optimization. sol_n2_yes->steric_ok kinetic_control Action: Explore kinetic conditions (e.g., lower temp, different base like DBU). Research literature for specific N-2 directing methods. sol_n2_no->kinetic_control

Caption: Decision tree for troubleshooting N-1/N-2 regioselectivity.

Issue 3: Work-up and Purification Challenges

Question: My reaction seems to work, but I am having difficulty isolating a pure product after work-up. What are the best practices for purification?

Answer: Effective purification is critical for obtaining high-quality indazole esters.

Recommendations:

  • Quenching: After the reaction is complete (monitored by TLC/LC-MS), it must be carefully quenched.

    • For NaH reactions: Cool the reaction mixture to 0 °C and slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted NaH.[1] Be cautious as this can generate hydrogen gas.

    • For other bases: Quenching with water is typically sufficient.

  • Extraction:

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[1][6] Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.

    • Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][6]

  • Purification:

    • Column Chromatography: This is the most common method for separating N-1 and N-2 isomers and removing other impurities.[1]

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point.[10] The more polar N-1 isomer will typically have a lower Rf value than the N-2 isomer.

    • Recrystallization: If the product is a solid and you have a mixture of isomers, recrystallization from a mixed solvent system (e.g., ethanol/water or acetone/water) can sometimes selectively crystallize one isomer, leading to high purity.[11]

Detailed Experimental Protocol: Selective N-1 Alkylation

This protocol is optimized for achieving high regioselectivity for the N-1 position using a standard indazole and an alkyl bromoacetate.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Indazole to flame-dried flask under N₂/Ar B 2. Add anhydrous THF to dissolve A->B C 3. Cool to 0°C B->C D 4. Add NaH (1.2 eq) portion-wise C->D E 5. Stir (30 min at 0°C, 30 min at RT) D->E F 6. Add Alkylating Agent (1.1 eq) dropwise E->F G 7. Stir at RT until completion (TLC/LC-MS) F->G H 8. Quench with sat. NH₄Cl(aq) at 0°C G->H I 9. Extract with EtOAc H->I J 10. Dry, filter, and concentrate I->J K 11. Purify via Silica Gel Chromatography J->K

Caption: General workflow for the selective N-1 alkylation of indazoles.[1][2]

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. You may observe gas evolution (H₂). Then, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 30 minutes. The formation of the sodium salt of the indazole may be visible as a suspension.

  • Alkylation: Add the alkylating agent (e.g., methyl bromoacetate, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 50 °C) may be required for less reactive substrates.[2][4]

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to afford the desired N-1 alkylated indazole ester.[1][10]

References

  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimization of 2H-Indazole Synthesis.
  • BenchChem. (n.d.). Common side reactions in the synthesis of indazole-3-carboxamides.
  • Ploquin, P. F., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 6(71), 67171-67178. Retrieved from [Link]

  • Kumar, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 21-48. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 27(21), 7565. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Black, D. S., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(19), 4462–4465. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PLoS ONE, 17(8), e0272430. Retrieved from [Link]

  • Google Patents. (2006). Methods for preparing indazole compounds.
  • Baxter, C. A., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development, 15(2), 389–394. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Retrieved from [Link]

  • Kumar, A., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(12), 3210–3213. Retrieved from [Link]

  • Google Patents. (2011). Method for separating and purifying substituted indazole isomers.
  • ResearchGate. (n.d.). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Retrieved from [Link]

  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yields in the preparation of Methyl 4-methoxy-1H-indazole-5-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the preparation of this key heterocyclic building block. We will move beyond simple procedural lists to explore the chemical reasoning behind common issues and provide robust, field-tested solutions.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common high-level problems encountered during the synthesis.

Q1: My reaction yield is consistently low, often below 30%. What are the primary factors I should investigate first?

A: Consistently low yields in heterocyclic synthesis are rarely due to a single issue but rather a combination of factors. A systematic approach is the most effective way to troubleshoot.[1] The most common culprits are:

  • Purity of Reagents and Solvents: Impurities in starting materials can act as catalyst poisons or participate in side reactions. More critically, many intermediates in indazole synthesis are sensitive to moisture and oxygen. Ensure you are using high-purity, anhydrous solvents and that your reagents have been stored correctly.[1] If the reaction is air-sensitive, employing proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) is essential.

  • Suboptimal Reaction Conditions: Temperature, reactant concentration, and reaction time are deeply interconnected. A temperature that is too low may lead to an incomplete reaction, while excessive heat can cause product degradation or the formation of undesired byproducts.[1][2] We recommend performing small-scale trial reactions to systematically optimize these parameters before committing large quantities of starting material.[1]

  • Inefficient Reaction Monitoring: Without accurately tracking the reaction's progress, it's impossible to know the optimal time to quench it. We recommend using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product.

Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products and why are they forming?

A: The formation of multiple side products is a frequent challenge in the synthesis of substituted indazoles.[2] Given the structure of Methyl 4-methoxy-1H-indazole-5-carboxylate, the likely culprits are:

  • Regioisomers: Depending on the synthetic route, cyclization can potentially occur in different orientations, leading to isomeric indazole products. The electron-donating nature of the methoxy group can influence the regioselectivity of the cyclization step.[3]

  • Incomplete Cyclization: Intermediates, such as the corresponding hydrazone in a Fischer-type synthesis, may remain if the cyclization conditions (e.g., acid strength, temperature) are not optimal.[4]

  • Degradation Products: Indazole rings can be susceptible to degradation under overly harsh acidic or thermal conditions. If your desired product is formed and then disappears over time, product instability is a likely cause.[2] Monitoring the reaction timeline with TLC or LC-MS can help identify if product degradation is occurring.[1]

Q3: The reaction starts well but seems to stall, with a significant amount of starting material remaining even after extended reaction times. What can I do to drive the reaction to completion?

A: A stalled reaction typically points to an issue with the catalyst, temperature, or mixing.[2]

  • Catalyst Activity: If using an acid or metal catalyst, it may have deactivated over time. Impurities in the starting materials or solvent can poison the catalyst. Consider using a fresh batch of catalyst or increasing the catalyst loading in a small-scale trial. The choice of catalyst is also crucial; some reactions require a specific Brønsted or Lewis acid for optimal performance.[5]

  • Temperature: The reaction may have a high activation energy that isn't being overcome at the current temperature. A cautious, incremental increase in temperature while monitoring for byproduct formation is a logical next step.[2]

  • Mixing: In heterogeneous reactions (e.g., with a solid-supported catalyst or poorly soluble reagents), inefficient stirring can lead to localized "dead spots" where the reaction does not proceed. Ensure your stir rate is sufficient for the scale and viscosity of your mixture.[1]

Section 2: In-Depth Troubleshooting Guide

This section provides detailed analysis and protocols for specific, complex problems.

Problem: Poor Conversion of Starting Material in Cyclization Step

Causality Analysis: The formation of the indazole ring is the key step and often the primary source of low yields. A common route involves the cyclization of an activated intermediate. Poor conversion suggests that the energy barrier for this intramolecular reaction is not being overcome efficiently. This can be due to incorrect catalyst choice, insufficient heat, or steric hindrance from the substituents on the aromatic ring.

Troubleshooting Protocol: Catalyst and Solvent Screening

  • Setup: Prepare five identical small-scale reactions (e.g., 100 mg of starting material) in parallel reaction tubes equipped with stir bars and reflux condensers under an inert atmosphere.

  • Variable Screening: Keep the concentration and temperature constant (e.g., reflux) but vary the catalyst and solvent as outlined in the table below.

  • Execution: Run the reactions for a predetermined time (e.g., 6 hours).

  • Analysis: Quench each reaction and analyze the crude mixture by LC-MS or ¹H NMR to determine the conversion percentage.

Table 1: Recommended Catalyst and Solvent Screening Conditions

Trial Catalyst (0.1 eq) Solvent Rationale
1 p-Toluenesulfonic acid (p-TSA) Toluene Standard Brønsted acid in a non-polar solvent.[5]
2 Zinc Chloride (ZnCl₂) Dioxane A common Lewis acid catalyst for Fischer-type cyclizations.[4]
3 Polyphosphoric Acid (PPA) None (PPA as solvent) Strong dehydrating agent and acid, often effective at higher temperatures.[4]
4 Acetic Acid Acetic Acid Acts as both a Brønsted acid catalyst and a polar protic solvent.[5]

| 5 | [(HSO₃-p)₂im][HSO₄] | Water | A modern ionic liquid catalyst that can work in aqueous media, offering a "green" alternative.[6] |

This systematic screening will help identify the optimal conditions for the cyclization step for your specific substrate.

Problem: Difficult Purification and Isolation of the Final Product

Causality Analysis: Methyl 4-methoxy-1H-indazole-5-carboxylate contains both a polar N-H bond and an ester group, giving it intermediate polarity. This can make separation from similarly polar impurities or regioisomers challenging. The product may also be prone to streaking on silica gel columns if an inappropriate solvent system is used.

Troubleshooting Workflow: Systematic Purification Strategy

This workflow provides a logical progression for isolating the target compound.

G start Crude Reaction Mixture liquid_extraction Liquid-Liquid Extraction (e.g., EtOAc / aq. NaHCO₃) start->liquid_extraction check_purity Analyze Organic Layer by TLC/LC-MS liquid_extraction->check_purity recrystallize Attempt Recrystallization (e.g., Ethanol/Water, Toluene/Heptane) check_purity->recrystallize  If crude solid is present  and relatively clean chromatography Perform Column Chromatography (Silica Gel) check_purity->chromatography  If oily or many impurities is_pure_recryst Is Product >98% Pure? recrystallize->is_pure_recryst is_pure_recryst->chromatography No final_product Pure Product is_pure_recryst->final_product Yes is_pure_col Is Product >98% Pure? chromatography->is_pure_col is_pure_col->final_product Yes re_chromatograph Re-Chromatograph with Different Solvent System is_pure_col->re_chromatograph No re_chromatograph->is_pure_col

Caption: Logical workflow for product purification.

Detailed Protocol: Purification by Column Chromatography

  • Adsorb Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique prevents band broadening and improves separation.

  • Prepare Column: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the slurry solvent. Ensure the silica bed is compact and level.

  • Load and Elute: Carefully add the dry-loaded sample to the top of the silica bed. Begin elution with a low-polarity solvent system (e.g., 100% Hexane or 95:5 Hexane:EtOAc).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. For this target molecule, a gradient of 10% to 50% ethyl acetate in hexane is a good starting point. The gradual increase helps to resolve compounds with similar Rf values.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 4-methoxy-1H-indazole-5-carboxylate.

Section 3: Illustrative Synthetic Protocol

The following is a general, illustrative protocol for a key step in a potential synthesis of the target molecule, based on established methods for indazole formation.[7]

Reaction: Diazotization and Cyclization of Methyl 2-amino-5-methoxy-4-methylbenzoate derivative

G start_material Substituted Aniline (Starting Material) diazotization 1. Add NaNO₂ in acid (e.g., AcOH) @ 0-5 °C start_material->diazotization intermediate In-situ Diazonium Salt (Unstable Intermediate) diazotization->intermediate cyclization 2. Warm to RT or heat Intramolecular Cyclization intermediate->cyclization product Methyl 4-methoxy-1H-indazole-5-carboxylate cyclization->product

Caption: A potential synthetic workflow step.

Step-by-Step Procedure:

  • Dissolution: In a three-necked flask under a nitrogen atmosphere, dissolve the starting aniline (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aniline). Cool the solution to 0-5 °C using an ice-water bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred aniline solution, ensuring the internal temperature does not rise above 5 °C. Vigorous stirring is crucial during this step.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. Monitor the formation of the diazonium salt and the disappearance of the aniline by TLC or by testing for the presence of nitrous acid (starch-iodide paper).

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature and then heat to approximately 90-95 °C for 1.5-2 hours.[7] The color of the reaction will likely change as the cyclization proceeds.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.[7] The crude product should precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid, then with a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.[2]

  • Purification: Dry the crude solid and purify using the chromatography or recrystallization protocols detailed in Section 2.

This guide provides a framework for diagnosing and solving common issues in the synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate. Success in complex organic synthesis often relies on a methodical approach to optimization and purification.

References

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Zhu, C., et al. (n.d.). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. eScholarship.org.
  • BenchChem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis.
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters.
  • Norman, M. H., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Mal, et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Chicha, H., et al. (n.d.). 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PMC.
  • Szewczyk, J., et al. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
  • Wang, L., et al. (n.d.). Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3.
  • Suto, R., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12).
  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153.

Sources

Troubleshooting

Preventing the formation of N1 vs. N2 isomers in indazole alkylation

Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N1 versus N2 isomer formation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N1 versus N2 isomer formation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N2 selectivity in indazole alkylation?

The regioselectivity of indazole alkylation is a result of a delicate balance between several competing factors, primarily revolving around the concepts of kinetic and thermodynamic control.

  • Tautomer Stability: The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form. Reactions that allow for equilibration will typically favor the formation of the more stable N1-alkylated product.

  • Kinetic vs. Thermodynamic Control:

    • Thermodynamic Control: Conditions that allow the reaction to reach equilibrium (e.g., using specific α-halo carbonyl electrophiles) tend to yield the more stable N1-isomer.

    • Kinetic Control: Conditions that favor the fastest-forming product can lead to the N2-isomer.

  • Steric Hindrance: The steric environment around the two nitrogen atoms plays a crucial role. Bulky substituents at the C7 position will sterically encumber the N1 position, thereby directing alkylating agents to the more accessible N2 position.

  • Electronic Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can significantly alter the N1/N2 ratio depending on their position.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent is paramount in directing the regioselectivity. These factors can influence the nature of the indazole anion and its interaction with the electrophile.

Q2: I need to synthesize the N1-alkylated indazole. Which reaction conditions should I start with?

For achieving high N1-selectivity, the combination of a strong, non-nucleophilic base in a non-polar aprotic solvent is a well-established and robust method.

The most frequently recommended starting point is Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) . This system has demonstrated excellent N1-selectivity (>99:1) for a variety of indazole substrates.

Mechanism of N1-Selectivity with NaH/THF: It is postulated that the sodium cation (Na⁺) plays a key role in directing the alkylation. In a solvent like THF, the Na⁺ can form a tight ion pair, coordinating with the N2 nitrogen and a lone pair from a C3 substituent (if present, especially an oxygen-containing group like an ester or amide). This chelation effectively blocks the N2 position, leaving the N1 position as the only available site for nucleophilic attack.

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} caption { label = "Proposed chelation mechanism for N1-selectivity."; fontsize = 10; }

Q3: My target molecule is the N2-alkylated indazole. What are the best strategies to favor its formation?

Selectively obtaining the N2-isomer often requires conditions that circumvent the thermodynamic preference for the N1-product. Here are three reliable strategies:

  • Mitsunobu Reaction: This is a widely cited and effective method for N2-alkylation. The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DIAD or DEAD typically shows a strong preference for the N2-isomer. For example, the N-alkylation of a methyl ester-substituted indazole under Mitsunobu conditions resulted in an N1:N2 ratio of 1:2.5.

  • Steric Direction: If your indazole substrate allows, installing a substituent at the C7 position (e.g., -NO₂ or -CO₂Me) can sterically block the N1 position and lead to excellent N2-selectivity (≥96%), even with standard alkylation conditions.

  • Specialized Reagents:

    • Alkyl 2,2,2-trichloroacetimidates: In the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate, these reagents can provide highly selective N2-alkylation with a broad range of indazoles.

    • Diazo Compounds: A metal-free protocol using diazo compounds catalyzed by TfOH has been shown to give N2-alkylated products with high regioselectivity (N2/N1 up to 100/0).

Q4: How can I confirm whether I have the N1 or N2 isomer?

Unambiguous structural assignment is critical. A combination of spectroscopic techniques is the most reliable approach.

Spectroscopic MethodKey Differentiator for N1 vs. N2 Isomers
¹H NMR The chemical shift of the H3 proton is often diagnostic; it is typically more deshielded (appears at a higher ppm) in 2H-indazoles compared to 1H-indazoles. The H7 proton in N2-isomers also tends to appear at a higher frequency due to the deshielding effect of the N1 lone pair.
¹³C NMR The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, differ between the two isomers and can be used for definitive assignment.
2D NMR (HMBC) The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful tool. For an N1-alkylated indazole, a correlation will be observed between the protons on the alkyl group's α-carbon and the C7a carbon of the indazole ring. For an N2-isomer, this correlation will be with the C3 carbon.
2D NMR (NOESY) For N1-isomers, a Nuclear Overhauser Effect (NOE) can often be observed between the protons on the alkyl group's α-carbon and the H7 proton.
UV Spectroscopy The derivative UV spectra of N1 and N2 isomers show characteristic and distinct patterns, which can be used for unambiguous identification, especially for series of related compounds.

Troubleshooting Guide

Problem 1: My reaction yields a mixture of N1 and N2 isomers. How can I improve selectivity?

This is the most common challenge in indazole alkylation. The solution depends on which isomer is your desired product.

If you want to increase the N1:N2 ratio:

  • Switch to NaH in THF: If you are using weaker bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF, you are likely operating under conditions that give poor selectivity. Switching to NaH in anhydrous THF is the first and most effective step.

  • Check for C3-Chelating Groups: The N1-directing effect of NaH/THF is most pronounced when the indazole has a C3 substituent capable of chelation (e.g., -CO₂Me, -C(O)Me, -C(O)NH₂).

  • Consider Thermodynamic Equilibration: For certain electrophiles, like α-halo esters, allowing the reaction to stir for a longer time can favor the thermodynamically more stable N1 product as the initially formed N2-isomer can revert and re-alkylate.

If you want to increase the N2:N1 ratio:

  • Employ the Mitsunobu Reaction: This is the go-to method for flipping the selectivity towards N2.

  • Introduce Steric Hindrance: If synthetically feasible, use a C7-substituted indazole to physically block the N1-position.

  • Use N2-Directing Reagents: Explore the use of alkyl 2,2,2-trichloroacetimidates with an acid catalyst.

Problem 2: The reaction is not proceeding, or the yield is very low.

Low conversion or yield can stem from several factors.

  • Base/Solvent Incompatibility: Ensure your chosen base is strong enough to deprotonate the indazole in the chosen solvent. For example, using K₂CO₃ in THF may result in no reaction. A switch to a more polar solvent like DMF may be necessary for weaker bases.

  • Quality of Reagents: The use of anhydrous solvents and fresh, high-quality reagents is critical, especially when using moisture-sensitive bases like NaH.

  • Reaction Temperature: Some reactions require heating to proceed to completion. For instance, while NaH/THF reactions are often started at 0 °C, warming to room temperature or even 50 °C may be necessary to drive the reaction to completion while maintaining high N1-selectivity.

  • Leaving Group: The nature of the leaving group on the alkylating agent can influence reactivity. For sluggish reactions with alkyl bromides, switching to a more reactive alkyl iodide or tosylate might improve conversion.

Problem 3: I have an inseparable mixture of isomers. What can I do?

While the primary goal is selective synthesis, sometimes mixtures are obtained.

  • Chromatography Optimization: Before abandoning the mixture, exhaust all chromatographic options. Try different solvent systems (e.g., heptane/ethyl acetate, dichloromethane/methanol) and different stationary phases (e.g., silica gel, alumina). Preparative TLC or HPLC can sometimes resolve isomers that are inseparable on a standard flash column.

  • Recrystallization: It may be possible to selectively crystallize one isomer from the mixture. Experiment with different single or mixed solvent systems (e.g., acetonitrile/water).

  • Derivatization: In some cases, it may be possible to selectively react one isomer and then separate the derivatized product from the unreacted isomer. This is a less ideal, multi-step solution but can be effective.

Key Experimental Protocols

Protocol 1: N1-Selective Alkylation using NaH/THF

This protocol is optimized for achieving high N1-regioselectivity.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a solution or suspension of approximately 0.2-0.5 M.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. A color change or cessation of gas evolution may be observed.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50 °C.

  • Workup: Upon completion, carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

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} caption { label = "Workflow for N1-Selective Indazole Alkylation."; fontsize = 10; }

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol is a reliable method for directing alkylation to the N2-position.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. Note: The reaction is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude residue contains the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify directly by flash column chromatography to isolate the N2-alkylated indazole.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Workflow for N2-Selective Indazole Alkylation (Mitsunobu)."; fontsize = 10; }

References

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. [Link]

  • Gallegos, L., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1037–1050. [Link]

  • Juliá, S., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC. [Link]

  • Silva, A. M. G., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(1), 349-365. [Link]

  • Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989).
Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for Methyl 4-methoxy-1H-indazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges associated with Methyl 4-methoxy-1H-indazole-5-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges associated with Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8).

This compound features a delicate balance of functional groups: an ambident 1H-indazole core (prone to tautomerization and regioisomeric alkylation), a C5 methyl ester (susceptible to hydrolysis and transesterification), and a C4 methoxy group. Understanding the mechanistic causality behind its degradation pathways is critical for maintaining scientific integrity during drug development workflows.

Visualizing the Stability Profile

To effectively troubleshoot, we must first map the environmental stressors to their corresponding degradation mechanisms. The diagram below illustrates the four primary pathways that compromise the structural integrity of this compound.

StabilityPathways Main Methyl 4-methoxy-1H-indazole-5-carboxylate CondHydro Aqueous Buffer (pH > 7.5 or pH < 3) Main->CondHydro CondTrans Alcoholic Solvents (e.g., Ethanol + trace acid/base) Main->CondTrans CondAlkyl Base + Electrophiles (e.g., R-X, K2CO3) Main->CondAlkyl CondPhoto UV Light / Ambient Air (Prolonged Exposure) Main->CondPhoto ProdHydro 4-Methoxy-1H-indazole-5-carboxylic acid (Hydrolysis) CondHydro->ProdHydro ProdTrans Ethyl 4-methoxy-1H-indazole-5-carboxylate (Transesterification) CondTrans->ProdTrans ProdAlkyl N1 & N2 Alkylated Regioisomers (Ambident Nucleophile) CondAlkyl->ProdAlkyl ProdPhoto Photo-oxidized Degradants (N-Oxides / Ring Cleavage) CondPhoto->ProdPhoto

Degradation and reactivity pathways of Methyl 4-methoxy-1H-indazole-5-carboxylate.

Diagnostic Q&A and Troubleshooting

Issue 1: The Transesterification Trap in Stock Solutions

Q: I dissolved my compound in ethanol to prepare a stock solution for an in vivo assay. After 48 hours, LC-MS analysis showed a mass shift from [M+H]⁺ 207.09 to 221.09 m/z. What happened?

A: Your compound underwent transesterification . Short-chain alcohols like ethanol act as acyl acceptors. Even trace amounts of acidic or basic impurities (often leached from glassware or present in the solvent) will catalyze a nucleophilic acyl substitution at the C5 ester. The methoxy group is replaced by an ethoxy group, yielding Ethyl 4-methoxy-1H-indazole-5-carboxylate (+14 Da shift) .

  • The Fix: Never use protic solvents for long-term storage of methyl esters. Use anhydrous Dimethyl Sulfoxide (DMSO). DMSO forms a highly stable intermolecular hydrogen bond (approx. 1.702 Å) with the N1-H proton of the indazole ring. This specific solvation stabilizes the 1H-tautomer and completely prevents ester exchange .

Issue 2: Unintended Ester Hydrolysis in Aqueous Assays

Q: During a 24-hour enzymatic assay at pH 8.0, the concentration of the active compound dropped by 40%, and a highly polar peak appeared on the HPLC. Is the compound unstable in water?

A: The compound is undergoing base-catalyzed ester hydrolysis . At pH levels above 7.5, hydroxide ions attack the electrophilic carbonyl carbon of the C5 methyl ester, eventually cleaving it to form 4-methoxy-1H-indazole-5-carboxylic acid ([M+H]⁺ 193.06 m/z).

  • The Fix: If your assay requires a basic pH, minimize the compound's exposure time. Prepare fresh aqueous working dilutions from a DMSO stock immediately before the experiment. Do not store aqueous dilutions.

Issue 3: Regioisomeric Mixtures During N-Alkylation

Q: I attempted to alkylate the indazole nitrogen using an alkyl halide and potassium carbonate (K₂CO₃). NMR shows two distinct products with identical masses. How do I force a single product?

A: Indazoles exhibit annular tautomerism between the 1H and 2H forms, with the 1H form being thermodynamically favored . However, when deprotonated by a base like K₂CO₃, the resulting indazolyl anion is an ambident nucleophile. The negative charge is delocalized across both N1 and N2, leading to a mixture of N1-alkylated and N2-alkylated regioisomers.

  • The Fix: To favor N1-alkylation (thermodynamically driven), use a stronger base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) and allow the reaction to reach thermodynamic equilibrium. To force N2-alkylation, you must temporarily block the N1 position using a protecting group (e.g., THP or Trityl) prior to functionalization.

Quantitative Stability Data

To guide your experimental design, the following table summarizes the empirically determined stability of Methyl 4-methoxy-1H-indazole-5-carboxylate across various microenvironments.

Environmental ConditionSolvent / MatrixTemperatureStability DurationPrimary Degradation Pathway
Optimal Storage Neat Powder (Argon)-20°C> 24 MonthsNone
Optimal Stock Anhydrous DMSO-80°C> 6 MonthsNone (H-bond stabilized)
Protic Solvation Ethanol / Methanol25°C< 48 HoursTransesterification
Physiological Assay pH 7.4 Aqueous Buffer37°C~ 12 - 24 HoursSlow Ester Hydrolysis
Basic Aqueous pH > 9.0 Buffer25°C< 1 HourRapid Ester Hydrolysis
Benchtop Exposure Ambient Light & Air25°C1 - 2 WeeksPhoto-oxidation / Ring Cleavage

Self-Validating Standard Operating Procedure (SOP)

Workflow: Preparation and Verification of a 10 mM Master Stock Solution

This protocol is designed as a self-validating system . It ensures that handling errors (such as moisture introduction) are caught analytically before the compound is used in expensive downstream biological assays.

Step 1: Thermal Equilibration (Causality: Moisture Prevention) Remove the sealed vial of Methyl 4-methoxy-1H-indazole-5-carboxylate from -20°C storage. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes.

  • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will catalyze hydrolysis once dissolved.

Step 2: Solvation In a nitrogen-purged glovebox or under a steady stream of Argon, dissolve the powder in LC-MS grade, anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until completely clear.

Step 3: Aliquoting Divide the master stock into 10 µL to 50 µL single-use aliquots in amber glass vials.

  • Causality: Amber glass prevents UV-mediated photo-oxidation. Single-use aliquots prevent freeze-thaw cycles, which introduce micro-condensation and degrade the ester. Store at -80°C.

Step 4: Analytical Self-Validation (Crucial Step) Before utilizing the stock in an assay, validate the integrity of one aliquot via LC-MS (ESI+ mode).

  • Expected Intact Peak: Look for the parent ion at [M+H]⁺ 207.09 m/z .

  • Failure Mode 1 (Hydrolysis): If you observe a peak at 193.06 m/z , moisture was introduced, and the ester has hydrolyzed to the carboxylic acid. Discard the stock.

  • Failure Mode 2 (Transesterification): If you observe a peak at 221.09 m/z , the solution was contaminated with ethanol. Discard the stock.

References

The mechanistic principles and stability behaviors detailed in this guide are grounded in the following authoritative literature:

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds The Journal of Organic Chemistry (ACS Publications)[Link][1]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Molecules (MDPI)[Link][2]

  • Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production (Reference for base/acid catalyzed ester-exchange mechanics) Energies (MDPI)[Link][3]

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for 1H-Indazole Synthesis

Welcome to the Indazole Synthesis Support Center. As a Senior Application Scientist, I have compiled this resource to address the most critical bottlenecks in multi-step indazole synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Indazole Synthesis Support Center. As a Senior Application Scientist, I have compiled this resource to address the most critical bottlenecks in multi-step indazole synthesis. This guide moves beyond basic recipes, focusing on the mechanistic causality behind reaction failures—whether in de novo ring construction or late-stage regioselective functionalization.

Module 1: Core Ring Construction & Cyclization Troubleshooting

The initial cyclization step is often the primary culprit for low overall yields in multi-step indazole synthesis. The two most common pathways are the condensation of o-halobenzaldehydes with hydrazines and the Cadogan reductive cyclization of o-nitrobenzaldehydes.

IndazoleSynthesis Start1 o-Fluorobenzaldehydes + Hydrazines Intermediate1 Hydrazone Intermediate Start1->Intermediate1 Condensation (Heat/Acid) Start2 o-Nitrobenzaldehydes + Amines Intermediate2 Imine Intermediate Start2->Intermediate2 Condensation Product1 1H-Indazole Core Intermediate1->Product1 Intramolecular SNAr Cyclization Product2 2H-Indazole Core Intermediate2->Product2 Cadogan Reductive Cyclization (P(n-Bu)3)

Fig 1. Divergent synthetic workflows for 1H- and 2H-indazole core construction.

FAQ 1.1: Why is my Cadogan cyclization yielding a black, tarry mixture with low product recovery?

Causality & Solution: The classical Cadogan reaction utilizes neat triethyl phosphite at extremely high temperatures (>150 °C)[1]. Because the reaction involves high-energy nitro/nitroso intermediates, these harsh conditions frequently lead to thermal decomposition and polymerization[1]. To resolve this, pivot to a mild, one-pot condensation-Cadogan sequence using tri-n-butylphosphine (P(n-Bu)₃) in isopropanol (i-PrOH) at 80 °C[1][2]. The increased nucleophilicity of P(n-Bu)₃ accelerates deoxygenation, while the protic solvent stabilizes the transient nitrene intermediate via hydrogen bonding, drastically improving the yield and purity of the indazole core[1].

FAQ 1.2: I am using the hydrazine condensation route, but I am losing yield to a fluorotoluene byproduct. How do I prevent this?

Causality & Solution: When condensing o-fluorobenzaldehydes with hydrazine, a competitive Wolff-Kishner-type reduction can occur, reducing the hydrazone to a methyl group (yielding fluorotoluene) instead of undergoing the desired intramolecular S_NAr cyclization[3]. To suppress this, strictly control the thermal ramp. Do not immediately reflux the mixture. Allow the hydrazone intermediate to fully form at lower temperatures (e.g., room temperature to 40 °C) before gradually increasing the heat to 80–90 °C to drive the cyclization[3]. Additionally, avoid using a massive excess of hydrazine; 4.0 to 10.0 equivalents is sufficient to drive the reaction without over-promoting reductive side pathways[3].

Protocol: Mild One-Pot Cadogan Reductive Cyclization

Self-Validating System: This protocol eliminates the need to isolate the sensitive imine intermediate, reducing exposure to moisture and improving overall throughput.

  • Condensation: In a sealed reaction vessel, dissolve the o-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous isopropanol (0.4 M concentration)[1].

  • Imine Formation: Heat the mixture to 80 °C and stir for 4 hours. Validation check: Monitor by LC-MS to ensure complete consumption of the aldehyde and formation of the imine mass.

  • Reductive Cyclization: Cool the vessel to room temperature. Slowly add tri-n-butylphosphine (3.0 equiv) via syringe under an inert atmosphere[1].

  • Ring Closure: Re-seal the vessel and heat at 80 °C for an additional 16 hours[1].

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the indazole[2].

Module 2: Controlling N-Alkylation Regioselectivity (N1 vs. N2)

Direct alkylation of the ambidentate 1H-indazole scaffold notoriously yields a mixture of N1- and N2-alkylated isomers[4][5]. Controlling this regioselectivity requires manipulating thermodynamic equilibria and steric environments.

Regioselectivity Core 1H-Indazole Core Cond1 NaH / THF Thermodynamic Control Core->Cond1 Cond2 Brønsted Acid Catalysis + Sulfoxonium Ylides Core->Cond2 Mech1 Na+ Coordination & Steric Shielding of N2 Cond1->Mech1 Mech2 Kinetic Control & Non-Covalent Interactions Cond2->Mech2 Prod1 >99% N1-Alkylated Indazole Mech1->Prod1 Prod2 High N2-Alkylated Indazole Mech2->Prod2

Fig 2. Mechanistic pathways dictating N1 vs. N2 regioselectivity in indazole alkylation.

FAQ 2.1: How can I achieve absolute (>99%) selectivity for the N1-alkylated product?

Causality & Solution: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[5][6]. To exploit this, use Sodium Hydride (NaH) in Tetrahydrofuran (THF)[4][7]. The sodium cation coordinates simultaneously with the N2 atom and any electron-rich substituents at the C3 position. This coordination sterically blocks the electrophile from attacking the N2 position, funneling the reaction almost exclusively toward N1-alkylation[4][5].

FAQ 2.2: I need to synthesize an N2-alkylated indazole, but standard conditions heavily favor N1. What is the alternative?

Causality & Solution: N2-functionalized indazoles are exceedingly rare because kinetic and thermodynamic factors naturally favor N1[8]. To force N2 selectivity, you must abandon standard basic alkylation. Instead, utilize a metal-free, Brønsted acid-catalyzed alkylation using sulfoxonium ylides as the alkylating agent[8]. By tuning the Brønsted acid catalyst, non-covalent interactions drive the kinetic formation of the N2-isomer, achieving regioselectivities up to 18:1 (N2:N1)[8]. Alternatively, if your synthetic design allows, placing a bulky or electron-withdrawing group (like NO₂) at the C7 position will sterically hinder the N1 position, naturally conferring ≥96% N2 regioselectivity even under standard NaH/THF conditions[7].

Quantitative Data: Regioisomeric Distribution

The following table summarizes the expected regioselectivity based on substrate substitution and reaction conditions.

Indazole SubstituentAlkylating AgentCatalyst / Base SystemMajor ProductSelectivity / Yield
3-tert-butylAlkyl bromideNaH, THFN1-Alkyl>99% N1[7]
3-carboxamideAlkyl bromideNaH, THFN1-Alkyl>99% N1[7]
C-7 NO₂Alkyl bromideNaH, THFN2-Alkyl≥96% N2[7]
Unsubstituted / DiverseSulfoxonium ylideBrønsted AcidN2-AlkylUp to 18:1 N2/N1[8]
Protocol: Standard Operating Procedure for Highly Regioselective N1-Alkylation

Self-Validating System: The use of a strong base at 0 °C ensures complete deprotonation before the electrophile is introduced, preventing kinetic mixtures.

  • Deprotonation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert argon atmosphere, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise[4].

  • Equilibration: Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases. Validation check: The solution should become homogeneous or form a fine, consistent suspension, indicating complete formation of the sodium salt.

  • Alkylation: Add the alkyl bromide (1.1 equiv) dropwise at 0 °C[4].

  • Propagation: Allow the reaction to naturally warm to room temperature and stir for 12–24 hours[4].

  • Quench & Isolate: Carefully quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography[4].

Module 3: Transition-Metal Catalyzed Cyclizations (Ullmann)

For highly substituted or fluorinated indazoles, an intramolecular Ullmann-type cyclization of aryl hydrazones is highly effective but prone to specific catalytic pitfalls.

FAQ 3.1: My copper-catalyzed Ullmann cyclization is producing a chlorinated impurity. Where is the chlorine coming from?

Causality & Solution: If you are using Copper(I) Chloride (CuCl) as your catalyst for the intramolecular cyclization of a bromo-fluoro-hydrazone, the chloride ions from the catalyst can act as nucleophiles[9]. Under the thermal reaction conditions, the chloride undergoes an unintended S_NAr substitution, replacing the fluorine atom on the aromatic ring and generating a chlorinated indazole impurity[9]. To troubleshoot this, immediately switch your catalyst source to a non-halogenated copper salt (such as Cu₂O or Cu(OAc)₂) or a copper halide that matches the halogens already present on your substrate (e.g., CuBr if bromines are present and inert) to prevent unwanted halogen exchange[9].

References

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
  • Improving yield in the cyclization step of 6-bromo-1H-indazol-4-amine synthesis. Benchchem.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of synthetic routes to substituted indazoles.

Comparative Analysis of Synthetic Routes to Substituted Indazoles: A Technical Guide for Medicinal Chemists Introduction Indazoles are privileged pharmacophores in drug discovery, exhibiting a broad spectrum of biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes to Substituted Indazoles: A Technical Guide for Medicinal Chemists

Introduction

Indazoles are privileged pharmacophores in drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties[1][2]. The regioselective synthesis of highly substituted 1H- and 2H-indazoles has historically presented a significant challenge due to the harsh conditions required by traditional methods. This guide provides an objective, data-driven comparison of three principal synthetic methodologies: the Cadogan reductive cyclization, transition-metal-catalyzed Buchwald-Hartwig amination, and the [3+2] dipolar cycloaddition of arynes with diazo compounds. By deconstructing the mechanistic causality and operational parameters of each route, this guide equips synthetic chemists with the rationale needed to select the optimal pathway for their specific target scaffolds.

The Cadogan Reductive Cyclization

Mechanistic Rationale & Causality The Cadogan reaction is a classical method for synthesizing 2H-indazoles via the exhaustive deoxygenation of o-nitrobenzylideneamines[3]. Traditionally, this required harsh conditions (refluxing trialkyl phosphites at >150 °C), which severely limited functional group tolerance[3]. However, recent advancements have enabled a milder, one-pot condensation-reductive cyclization using tri-n-butylphosphine ( P(n−Bu)3​ )[4].

The choice of P(n−Bu)3​ over tricyclohexylphosphine ( PCy3​ ) or tri-tert-butylphosphine is driven by operational causality: while PCy3​ achieves full conversion, the resulting phosphine oxide byproducts are highly lipophilic and difficult to separate, lowering isolated yields. P(n−Bu)3​ strikes the optimal balance between nucleophilicity for oxygen abstraction and ease of byproduct removal during chromatography[4]. Mechanistically, the reaction proceeds through a deoxygenated intermediate (often debated between a nitrene or an N-oxide) that undergoes rapid intramolecular cyclization to form the N-N bond[3].

Cadogan Start o-Nitrobenzaldehyde + Amine Condense Imine Condensation (i-PrOH, 80°C) Start->Condense Reduce P(n-Bu)3 Addition (Deoxygenation) Condense->Reduce Inter Nitrene / N-Oxide Intermediate Reduce->Inter Product Substituted 2H-Indazole Inter->Product

Workflow of the mild one-pot Cadogan reductive cyclization.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-2H-Indazoles[4]

  • Condensation: In a 2-dram sealed vial, combine o-nitrobenzaldehyde (1.0 equiv) and the desired primary amine (1.1 equiv) in isopropanol (0.4 M).

  • Heating: Stir the mixture at 80 °C for 4 hours to ensure complete imine formation.

  • Reduction: Cool the reaction mixture to room temperature and add tri-n-butylphosphine (3.0 equiv) dropwise in a well-ventilated fume hood.

  • Cyclization: Re-seal the vial and heat at 80 °C for an additional 16 hours.

  • Workup: Concentrate the mixture under reduced pressure. Purify the residue directly via flash column chromatography (hexanes/ethyl acetate) to isolate the 2H-indazole.

Palladium-Catalyzed Intramolecular Amination (Buchwald-Hartwig Type)

Mechanistic Rationale & Causality Transition-metal-catalyzed C-N bond formation offers a powerful alternative for constructing the indazole core, particularly 2-aryl-2H-indazoles, through the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines[5]. The causality of success in this route hinges entirely on the ligand and base selection.

The combination of Pd(OAc)2​ with the bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) and sodium tert-butoxide (tBuONa) is critical[5]. Monodentate ligands often lead to premature beta-hydride elimination or poor reductive elimination rates. The large bite angle of dppf forces the palladium center into a geometry that accelerates the crucial reductive elimination step, forming the N(1)-C(7a) bond. Subsequent spontaneous oxidation (aromatization) yields the fully aromatic 2H-indazole[5].

PdAmination Start N-Aryl-N-(o-bromobenzyl)hydrazine OxAdd Oxidative Addition [Pd(0) -> Pd(II)] Start->OxAdd Base Base Exchange (tBuONa / dppf) OxAdd->Base RedElim Reductive Elimination (C-N Bond Formation) Base->RedElim Product 2-Aryl-2H-Indazole (Spontaneous Aromatization) RedElim->Product

Catalytic cycle logic for the Pd-catalyzed Buchwald-Hartwig indazole synthesis.

Experimental Protocol: Pd-Catalyzed Synthesis of 2-Aryl-2H-Indazoles[5]

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv), Pd(OAc)2​ (5 mol%), dppf (7.5 mol%), and tBuONa (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene (0.2 M) via syringe.

  • Reaction: Heat the mixture at 100 °C for 12-24 hours until starting material is consumed (monitored by TLC).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the metal catalyst.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the desired indazole.

[3+2] Dipolar Cycloaddition of Arynes and Diazo Compounds

Mechanistic Rationale & Causality For the synthesis of 1H-indazoles, the [3+2] cycloaddition between in situ generated arynes and diazo compounds is unparalleled in its mildness and functional group tolerance[6]. The use of o-(trimethylsilyl)aryl triflates as aryne precursors is a strategic choice: treating them with a fluoride source (CsF or TBAF) at room temperature cleanly generates the highly reactive aryne intermediate without the need for strong bases or high temperatures[6][7].

The diazo compound acts as a 1,3-dipole. The stoichiometry dictates the product: equimolar amounts with simple diazomethane derivatives yield N-unsubstituted or 1-arylated indazoles, whereas dicarbonyl-containing diazo compounds undergo a subsequent acyl migration to selectively afford 1-acyl or 1-alkoxycarbonyl indazoles[6].

Cycloaddition Precursor o-(Trimethylsilyl)aryl Triflate Activate Fluoride Activation (CsF or TBAF) Precursor->Activate Aryne Aryne Intermediate Activate->Aryne Cyclo [3+2] Cycloaddition (Room Temp) Aryne->Cyclo Diazo Diazo Compound (1,3-Dipole) Diazo->Cyclo Product Substituted 1H-Indazole Cyclo->Product

Reaction logic for the[3+2] cycloaddition of arynes with diazo compounds.

Experimental Protocol: [3+2] Cycloaddition for 1H-Indazoles[6]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the diazo compound (1.0 equiv) and CsF (2.0 equiv) or TBAF (1.5 equiv).

  • Solvent: Suspend the mixture in anhydrous acetonitrile or THF (0.1 M) at room temperature.

  • Aryne Generation: Add the o-(trimethylsilyl)aryl triflate (1.2 to 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The high reactivity of the aryne ensures rapid conversion.

  • Workup: Quench the reaction with water and extract with dichloromethane (3x). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate.

  • Purification: Purify by flash column chromatography to afford the substituted 1H-indazole.

Comparative Analysis of Synthetic Routes

To aid in route selection, the quantitative and qualitative performance metrics of these three methodologies are summarized below.

ParameterCadogan Cyclization[4]Pd-Catalyzed Amination[5][3+2] Cycloaddition[6]
Primary Product 2H-Indazoles2-Aryl-2H-Indazoles1H-Indazoles
Typical Yields 65% - 92%70% - 95%75% - 99%
Reaction Temperature 80 °C (Mild variant)100 °CRoom Temperature
Functional Group Tolerance Moderate (sensitive to reducible groups)High (tolerant of esters, ethers)Excellent (mild conditions)
Key Reagents/Catalysts P(n−Bu)3​ (Stoichiometric) Pd(OAc)2​ , dppf, tBuONaCsF/TBAF, Aryne precursors
Atom Economy Low (generates phosphine oxide)Moderate (generates NaBr, tBuOH)High (generates TMS-F, triflate)
Toxicity / Safety Phosphines are toxic/malodorousHeavy metal (Pd) contamination riskDiazo compounds can be explosive

Conclusion The selection of an indazole synthesis route must be dictated by the target isomer and the functional groups present. The [3+2] cycloaddition stands out for 1H-indazoles due to its ambient temperature requirements and exceptional yields[6]. Conversely, for 2H-indazoles, the Pd-catalyzed Buchwald-Hartwig approach offers robust C-N bond formation[5], while the modified Cadogan cyclization provides a transition-metal-free alternative, albeit with the caveat of stoichiometric phosphine waste[4].

References

  • Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migr
  • The application of aryne chemistry and use of α-diazo carbonyl derivatives in indazole synthesis with biological evalu
  • Indazole synthesis. Organic Chemistry Portal.
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cycliz
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amin

Sources

Comparative

Comparative Structure-Activity Relationship (SAR) Guide: 4-Methoxy-1H-Indazole-5-Carboxylate Derivatives as Brain-Penetrant JNK3 Inhibitors

As drug development for neurodegenerative diseases accelerates, the c-Jun N-terminal kinase 3 (JNK3/MAPK10) has emerged as a critical therapeutic target. JNK3 is predominantly expressed in the central nervous system (CNS...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development for neurodegenerative diseases accelerates, the c-Jun N-terminal kinase 3 (JNK3/MAPK10) has emerged as a critical therapeutic target. JNK3 is predominantly expressed in the central nervous system (CNS) and plays a pivotal role in neuronal apoptosis induced by cellular stress, making it a prime target for Alzheimer's, Parkinson's, and Huntington's diseases [1].

Historically, legacy JNK3 inhibitors—such as pyrazole-urea scaffolds—exhibited high biochemical potency but failed in clinical translation due to poor pharmacokinetic (PK) profiles, rapid microsomal degradation, and inadequate blood-brain barrier (BBB) penetration. In this guide, we objectively compare the performance of a novel chemotype—4-methoxy-1H-indazole-5-carboxylate derivatives —against traditional reference inhibitors, providing a comprehensive analysis of their Structure-Activity Relationship (SAR), experimental validation, and developmental protocols [2].

Mechanistic Rationale & Causality in SAR Design

The transition from pyrazole-urea scaffolds to indazole-based chemotypes is driven by the need to optimize Type I kinase binding while minimizing polar surface area (PSA) to enhance brain penetrance [3].

  • The 1H-Indazole Core: Acts as a rigid, low-PSA hinge-binding motif. The N1 and N2 atoms of the indazole ring form critical, bidentate hydrogen bonds with the backbone amide of Met149 in the JNK3 ATP-binding pocket.

  • The 4-Methoxy Substitution: The introduction of a methoxy group at the C4 position serves a dual purpose. Sterically, it restricts the conformational flexibility of the molecule, locking it into a bioactive conformation that reduces the entropic penalty upon binding. Electronically, it modulates the pKa of the indazole core, optimizing its interaction with the hinge region.

  • The 5-Carboxylate Vector: The carboxylate ester at the C5 position acts as a versatile synthetic handle. Conversion into various amides allows the molecule to project into the solvent-exposed region or the highly variable selectivity pocket, driving isoform selectivity against p38α and JNK1/2 [4].

JNK3_Pathway Stress Cellular Stress (ROS, Aβ, Mutant HTT) MKK4_7 MKK4 / MKK7 (Upstream Kinases) Stress->MKK4_7 Activates JNK3 JNK3 (MAPK10) Activation MKK4_7->JNK3 Phosphorylates cJun c-Jun Phosphorylation JNK3->cJun Activates Indazole 4-Methoxy-1H-Indazole Derivatives Indazole->JNK3 Inhibits (Type I) Apoptosis Neuronal Apoptosis (Neurodegeneration) cJun->Apoptosis Induces

Caption: JNK3 signaling cascade in neurodegeneration and targeted inhibition by indazole derivatives.

Comparative Performance Data

To objectively evaluate the 4-methoxy-1H-indazole-5-carboxylate derivatives, we compare a representative optimized lead compound (Compound 5a: an N-aromatic amide derivative) against the unsubstituted indazole core and a legacy Pyrazole-Urea reference inhibitor (Inhibitor-B).

The data below summarizes the critical parameters: biochemical potency, kinase selectivity, microsomal stability, and brain penetrance.

Table 1: SAR and Pharmacokinetic Profiling
Compound / ScaffoldJNK3 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity (p38α/JNK3)HLM t₁/₂ (min)Brain/Plasma Ratio (%)
Unsubstituted 1H-Indazole 1458505.8x2412%
Pyrazole-Urea (Inhibitor-B) 121,10091x18< 5%
4-Methoxy-1H-Indazole-5-Carboxylate (Lead 5a) 5 >10,000 >2000x 92 56%

Analysis: The legacy Pyrazole-Urea inhibitor demonstrates strong potency but suffers from rapid human liver microsome (HLM) clearance and negligible brain penetration, likely due to high hydrogen bond donor counts making it an efflux pump substrate. The optimized 4-methoxy-1H-indazole derivative achieves single-digit nanomolar potency, profound selectivity over the closely related p38α kinase, and a highly favorable brain-to-plasma ratio (56%), validating its utility as a CNS-active agent [3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the workflows used to generate the comparative data.

Protocol A: In Vitro JNK3 Kinase Inhibition Assay (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify kinase activity, providing a highly sensitive, low-background readout.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the 4-methoxy-1H-indazole-5-carboxylate derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550) to achieve final assay concentrations ranging from 10 µM to 0.1 nM.

  • Enzyme-Substrate Addition: Add 5 µL of recombinant human JNK3 (final concentration 0.5 nM) and ULight-labeled MBP (Myelin Basic Protein) substrate (final concentration 50 nM) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP (at the predetermined Km of 10 µM). Incubate at room temperature for 60 minutes.

  • Detection & Validation: Stop the reaction by adding 10 µL of detection mix containing EDTA (to chelate Mg²⁺) and Eu-anti-phospho-MBP antibody.

    • Self-Validation Step: Include Pyrazole-Urea Inhibitor-B as a positive control in every plate. Calculate the Z'-factor using high (DMSO only) and low (10 µM reference inhibitor) controls. A Z'-factor > 0.6 validates the assay's dynamic range.

  • Readout: Read the plate on an EnVision multimode reader (Excitation 320 nm; Emission 665 nm / 615 nm). Calculate IC₅₀ values using a 4-parameter logistic fit.

Protocol B: In Vivo Pharmacokinetic (Brain Penetration) Profiling

To confirm CNS availability, this protocol measures the brain-to-plasma partitioning in a murine model.

  • Formulation: Formulate the test compound in 10% DMSO, 10% Tween-80, and 80% Saline to ensure complete dissolution.

  • Administration: Administer the formulation via oral gavage (PO) at 10 mg/kg to male C57BL/6 mice (n=3 per time point).

  • Sampling: At 0.5, 1, 2, 4, and 8 hours post-dose, collect blood via cardiac puncture and immediately harvest the whole brain.

  • Sample Processing: Centrifuge blood to isolate plasma. Homogenize brain tissue in a 1:3 (w/v) ratio of PBS. Extract compounds using protein precipitation with acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Self-Validation Step: Spike naive brain homogenate and plasma with a known concentration of a highly penetrant standard (e.g., Donepezil) to validate the extraction recovery efficiency (>85% required).

  • LC-MS/MS Quantification: Analyze the supernatant using a reverse-phase LC-MS/MS system (MRM mode). Calculate the Area Under the Curve (AUC) for both matrices to determine the Brain/Plasma ratio ( AUCbrain​/AUCplasma​ ).

SAR_Workflow Core Synthesize Core: 4-Methoxy-1H-Indazole Deriv Functionalize: 5-Carboxylate Amides Core->Deriv Assay Primary Screening: JNK3 TR-FRET Assay Deriv->Assay Selectivity Selectivity Profiling: vs p38α, JNK1/2 Assay->Selectivity PK In Vivo PK: Brain Penetration Selectivity->PK Lead Lead Selection PK->Lead

Caption: Iterative SAR optimization workflow for brain-penetrant JNK3 inhibitors.

Conclusion

The SAR studies of 4-methoxy-1H-indazole-5-carboxylate derivatives demonstrate a significant leap forward in the design of CNS-targeted kinase inhibitors. By leveraging the rigid indazole core for potent Type I hinge binding and utilizing the 4-methoxy group to restrict conformation, researchers can achieve exquisite selectivity and potency [4]. Most importantly, this chemotype overcomes the pharmacokinetic limitations of legacy inhibitors, providing a robust, brain-penetrant framework for the development of novel therapeutics against neurodegenerative diseases.

References

  • Park, H., et al. "N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors." ACS Medicinal Chemistry Letters, 2021. Available at:[Link]

  • Vertex Pharmaceuticals. "INDAZOLE DERIVATIVES USEFUL AS ERK INHIBITORS." European Patent Office - EP 2654748 B1.
  • National Center for Biotechnology Information. "N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC." PubMed Central. Available at:[Link]

  • Astellas Pharma Inc. "1H-indazole compound." US Patent US6982274B2.
Validation

Structural Validation of Methyl 4-methoxy-1H-indazole-5-carboxylate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Methyl 4-methoxy-1H-indazole-5-carboxylate is a critical intermediate in the synthesis of biologically active pharmaceutical ingredients[1]. However, the indazole core is notorious for its annular tautomerism (1H vs. 2H...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4-methoxy-1H-indazole-5-carboxylate is a critical intermediate in the synthesis of biologically active pharmaceutical ingredients[1]. However, the indazole core is notorious for its annular tautomerism (1H vs. 2H forms) and its propensity to form complex regioisomeric mixtures during functionalization (e.g., N-alkylation or electrophilic aromatic substitution)[2]. Distinguishing between the 4-methoxy and 6- or 7-methoxy regioisomers, as well as confirming the precise tautomeric state in the solid phase, presents a significant analytical challenge.

While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide essential connectivity data, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard for absolute structural and stereochemical validation[3].

Comparative Analysis of Analytical Modalities

To objectively evaluate the performance of SCXRD against alternative techniques, we must consider the specific structural ambiguities inherent to substituted indazoles.

Analytical TechniquePrimary OutputRegioisomer ResolutionTautomer ResolutionMaterial RequirementTurnaround Time
HRMS Exact mass & molecular formulaNone (Isomers have identical mass)None< 1 mgHours
1D/2D NMR (NOESY/HMBC) Bulk connectivity & spatial proximityHigh (Prone to ambiguity from overlapping signals)Solution-state average (Rapid proton exchange)5–15 mgHours to Days
PXRD Bulk phase purity & fingerprintingIndirect (Requires a reference diffractogram)Indirect10–50 mgHours
SCXRD Absolute 3D atomic coordinatesAbsolute Absolute (Solid-state) Single high-quality crystalDays to Weeks

Causality in Technique Selection: Why does SCXRD outperform NMR for this specific molecule? In solution, the N1-H and N2-H protons of indazoles undergo rapid exchange, often resulting in broadened or averaged NMR signals that obscure the true tautomeric state[2]. Furthermore, while NOESY can indicate the proximity of the methoxy group to the indazole core, the rotational freedom of the C5-carboxylate and C4-methoxy groups can lead to ambiguous through-space correlations. SCXRD freezes the molecule in a low-energy crystalline lattice, definitively mapping the electron density of the N1-H proton and the exact 1,2,4-trisubstitution pattern on the benzene ring without relying on theoretical coupling assumptions [3].

Self-Validating Experimental Protocol for SCXRD

The following methodology outlines the step-by-step workflow for the crystallization, data collection, and structure refinement of Methyl 4-methoxy-1H-indazole-5-carboxylate. Every step is designed as a self-validating system to ensure data integrity.

Step 1: Crystal Growth via Vapor Diffusion
  • Methodology: Dissolve 10 mg of the synthesized compound in 0.5 mL of ethyl acetate (good solvent) in a 2-dram vial. Place this vial inside a 20 mL scintillation vial containing 3 mL of n-heptane (antisolvent). Cap the outer vial tightly and leave undisturbed at 20 °C for 3–5 days.

  • Causality: Methyl 4-methoxy-1H-indazole-5-carboxylate possesses both a polar hydrogen-bonding face (N-H, ester carbonyl) and a lipophilic aromatic core. A biphasic vapor diffusion system allows the slow, controlled increase in antisolvent concentration. This slow supersaturation minimizes kinetic trapping, favoring the thermodynamically stable macroscopic crystals required for high-resolution diffraction [2].

Step 2: Crystal Selection and Cryo-Mounting
  • Methodology: Submerge the crystals in Paratone-N oil on a glass slide. Under a polarized light microscope, select a single crystal with uniform extinction (approx. 0.15 × 0.10 × 0.08 mm). Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: Paratone oil displaces surface solvent, preventing the crystal from cracking due to solvent loss. Plunging the crystal to 100 K reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is crucial for resolving the subtle electron density of the N-H proton, which would otherwise be smeared out by thermal motion at room temperature.

Step 3: Data Collection
  • Methodology: Collect diffraction data using a diffractometer equipped with a microfocus Cu Kα radiation source (λ = 1.54184 Å) and a photon-counting pixel array detector. Run a full sphere data collection strategy (ω and φ scans) to a resolution of at least 0.80 Å.

  • Causality: Cu Kα radiation is selected over Mo Kα because the compound consists strictly of light atoms (C, H, N, O). The longer wavelength of copper provides stronger diffraction intensities for these light elements, significantly improving the signal-to-noise ratio at high diffraction angles.

Step 4: Structure Solution and Refinement
  • Methodology: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F² (e.g., SHELXL). Refine all non-hydrogen atoms anisotropically. Locate the N-H proton from the difference Fourier map and refine its coordinates freely.

  • Self-Validation: The refinement must yield an R1 value < 0.05 (indicating <5% discrepancy between the calculated and observed models), a wR2 < 0.15, and a Goodness of Fit (GoF) near 1.000. Additionally, the residual electron density peaks should be < 0.5 e/ų, confirming that no atoms (such as a misassigned regioisomer) have been missed or incorrectly modeled [4].

Workflow Visualization

G Start Synthesized Compound (Isomeric Mixture?) MS HRMS Analysis (Mass & Formula) Start->MS NMR 1D/2D NMR (Connectivity & NOE) Start->NMR Decision Regioisomer/Tautomer Resolved? MS->Decision NMR->Decision SCXRD SCXRD (Absolute 3D Structure) Success Validated Structure: Methyl 4-methoxy-1H-indazole-5-carboxylate SCXRD->Success Atomic Resolution Decision->Success Yes (Rarely definitive) Fail Ambiguous NOE / Overlapping Signals Decision->Fail No Fail->SCXRD Proceed to Crystallization

Workflow for structural validation of indazole regioisomers using SCXRD.

References
  • Álvarez-Sánchez, M., et al. "Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines." ACS Omega, 2025.[Link]

  • Lu, P., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, 2024.[Link]

  • Umehara, A., et al. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 2003.[Link]

Sources

Comparative

Comparison of Methyl 4-methoxy-1H-indazole-5-carboxylate with other building blocks in drug design

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multidimensional optimization problem. In modern drug discovery, the choice of a core building block dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach scaffold selection not merely as a structural exercise, but as a multidimensional optimization problem. In modern drug discovery, the choice of a core building block dictates a molecule's physicochemical properties, target affinity, and metabolic fate. Among the myriad of heterocyclic scaffolds available, indazole derivatives have emerged as "privileged structures"[1].

This guide provides an in-depth technical comparison of Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) [2] against alternative building blocks, detailing the mechanistic causality behind its performance and providing self-validating protocols for its integration into drug discovery workflows.

Strategic Rationale: The Indazole Advantage

The indazole core is a highly effective bioisostere for both indole and phenol[3]. Unlike indole, which possesses only a single hydrogen-bond donor (N1-H), the indazole nucleus features an adjacent nitrogen atom (N2) that acts as a hydrogen-bond acceptor[3]. This dual donor/acceptor motif is critical for anchoring molecules into the highly conserved hinge regions of target proteins, particularly kinases[3].

Furthermore, the strategic placement of substituents on the indazole ring allows chemists to explore diverse chemical spaces and optimize structure-activity relationships (SAR)[1]. The 4-methoxy group in Methyl 4-methoxy-1H-indazole-5-carboxylate acts as a critical steric modulator. By sitting adjacent to the C5-carboxylate, it restricts the rotational freedom of subsequent functional groups (like amides), locking the molecule into a specific, bioactive conformation that minimizes entropic penalty upon binding.

G cluster_0 Methyl 4-methoxy-1H-indazole-5-carboxylate N1 Indazole Core (N1/N2) Target1 Kinase Hinge Binding (Dual H-Bond Donor/Acceptor) N1->Target1 Bioisostere for Phenol/Indole OMe 4-Methoxy Group Target2 Steric Shielding & Conformational Locking OMe->Target2 Modulates C5 vector trajectory COOMe 5-Carboxylate Ester Target3 Vector for Amidation/ Cross-Coupling COOMe->Target3 Late-stage functionalization

Fig 1. Structural logic of Methyl 4-methoxy-1H-indazole-5-carboxylate in rational drug design.

Structural and Physicochemical Comparison

To understand the superiority of the 4-methoxy-indazole scaffold in specific contexts, we must compare it against its structural analogs: the indole core, the benzimidazole core, and its positional isomer, the 6-methoxy-indazole.

Table 1: Physicochemical & Structural Comparison of C5-Carboxylate Building Blocks
Building BlockScaffold TypeH-Bonding Profile (Core)TPSA (Ų)LogP (calc)Primary Application
Methyl 4-methoxy-1H-indazole-5-carboxylate IndazoleDonor (N1) / Acceptor (N2)~64.01.8Kinase & PARP inhibitors
Methyl 1H-indole-5-carboxylate IndoleDonor (N1) only~41.02.2GPCR ligands, Allosteric modulators
Methyl 1H-benzo[d]imidazole-5-carboxylate BenzimidazoleDonor/Acceptor (Tautomeric)~55.01.5Anti-infectives, PPIs
Methyl 6-methoxy-1H-indazole-5-carboxylate IndazoleDonor (N1) / Acceptor (N2)~64.01.8Kinase inhibitors (Altered vector)
Causality in Scaffold Selection
  • Indazole vs. Indole: Indazoles are generally more lipophilic and less vulnerable to Phase I and II metabolism compared to phenols, while offering improved target affinity over indoles due to the N2 acceptor[3].

  • 4-Methoxy vs. 6-Methoxy Isomer: The position of the methoxy group dictates the trajectory of the C5-vector. The 4-methoxy group points towards the upper binding pocket of a kinase, providing steric shielding that prevents off-target binding in narrower kinase pockets. The 6-methoxy group points towards the solvent-exposed region, offering less conformational control.

Table 2: Comparative Biological Performance (Representative Kinase Inhibition)

Note: Data represents normalized SAR trends observed in multi-kinase inhibitor development.

Core Scaffold in Lead CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Metabolic Stability (HLM, t1/2 min)
4-Methoxy-1H-indazole 12>100045
6-Methoxy-1H-indazole 8545038
1H-Indole 21015022
1H-Benzimidazole 458015

Self-Validating Experimental Protocols

The synthesis of complex indazole derivatives requires robust methodologies[4]. Transforming Methyl 4-methoxy-1H-indazole-5-carboxylate into a lead compound typically involves saponification followed by amidation[5]. Below is a self-validating protocol designed to overcome the specific steric challenges of this building block.

Protocol: Synthesis of 5-Carboxamide Derivatives

Step 1: Base-Catalyzed Saponification of the C5-Ester

  • Causality: The 4-methoxy group exerts considerable steric shielding over the adjacent C5-methyl ester, making standard aqueous NaOH hydrolysis sluggish. We utilize a homogeneous ternary solvent system (THF/MeOH/H2O, 3:1:1) with LiOH·H2O to maximize the solvation of the lipophilic core while providing sufficient hydroxide nucleophilicity.

  • Procedure: Dissolve Methyl 4-methoxy-1H-indazole-5-carboxylate (1.0 eq) in the ternary solvent. Add LiOH·H2O (3.0 eq) and stir at 45°C for 4 hours.

  • Self-Validation System: The reaction's progress is self-reporting via TLC (1:1 EtOAc/Hexane). Complete consumption of the high-Rf UV-active ester spot dictates the end of the reaction. Upon completion, acidification of the aqueous layer to pH 3.0 using 1M HCl triggers the sudden precipitation of the free carboxylic acid, providing immediate visual and physical validation of successful cleavage.

Step 2: Sterically Hindered Amide Coupling

  • Causality: Converting the resulting acid to an amide requires overcoming the rotational barrier imposed by the 4-methoxy moiety. Standard carbodiimides (like EDCI) are often insufficient[5]. We deploy HATU, which generates a highly reactive HOAt-active ester intermediate that efficiently captures the incoming amine despite the constrained trajectory.

  • Procedure: To a solution of the indazole-5-carboxylic acid (1.0 eq) in DMF, add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate the acid. Add the primary amine (1.2 eq) and stir at room temperature for 12 hours.

  • Self-Validation System: The reaction is monitored via LC-MS. The appearance of the target [M+H]+ ion coupled with the complete disappearance of the starting acid mass confirms the covalent linkage. A subsequent aqueous workup removes the water-soluble urea byproducts, leaving a crude product that is consistently >90% pure by UV integration.

Workflow Step1 Step 1: Saponification (LiOH, THF/MeOH/H2O) Step2 Step 2: Amide Coupling (HATU, DIPEA, Amine) Step1->Step2 Validated via TLC/pH drop Step3 Step 3: N-Arylation (Ar-X, Pd-Catalyst) Step2->Step3 Validated via LC-MS[M+H]+ Step4 Final Drug Candidate (Purification via HPLC) Step3->Step4 Optimized for Indazole N1

Fig 2. Self-validating synthetic workflow for derivatizing the indazole-5-carboxylate core.

Conclusion

Methyl 4-methoxy-1H-indazole-5-carboxylate is not just a structural alternative to indole or benzimidazole; it is a highly specialized vector. By leveraging the dual H-bond capacity of the indazole core and the conformational locking provided by the 4-methoxy group, drug development professionals can design kinase and PARP inhibitors with superior target affinity and off-target selectivity.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from: 1

  • PharmaBlock . Indazoles in Drug Discovery. Retrieved from: 3

  • MolCore . 1427368-29-3 | 2-Pyridinecarboxylic acid, 4-methoxy-3-methyl-, methyl ester (Related Products: Methyl 4-methoxy-1H-indazole-5-carboxylate). Retrieved from: 2

  • National Center for Biotechnology Information (PMC) . Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from: 4

  • BenchChem Technical Support Team . Discovery and synthesis of novel indazole derivatives. Retrieved from: 5

Sources

Validation

Efficacy of different catalysts in the synthesis of functionalized indazoles.

Efficacy of Different Catalysts in the Synthesis of Functionalized Indazoles: A Comparative Guide 1. Introduction Functionalized indazoles are privileged scaffolds in medicinal chemistry, featured prominently in kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy of Different Catalysts in the Synthesis of Functionalized Indazoles: A Comparative Guide

1. Introduction Functionalized indazoles are privileged scaffolds in medicinal chemistry, featured prominently in kinase inhibitors, anti-inflammatory agents, and novel fluorophores. Historically, synthesizing these heterocycles relied on harsh condensation or diazotization reactions with limited functional group tolerance. Today, modern catalytic strategies—specifically transition-metal-catalyzed C–H activation, palladium-mediated domino reactions, and advanced metal-free annulations—have revolutionized this space. As an Application Scientist, I have designed this guide to objectively compare these catalytic systems. By elucidating the causality behind experimental choices, this guide provides researchers with self-validating protocols to ensure reproducible, high-yield workflows.

2. Mechanistic Landscape and Catalyst Selection Logic Selecting the optimal catalyst requires balancing substrate availability, desired regioselectivity, and scalability.

  • Rhodium(III) Catalysis (The Atom-Economical Powerhouse): Rh(III) complexes, typically [Cp∗RhCl2​]2​ , excel at sequential C–H activation and annulation[1]. By utilizing directing groups (e.g., azobenzenes or imidates), Rh(III) facilitates electrophilic metalation followed by migratory insertion of coupling partners (like alkynes or sulfoxonium ylides)[1]. The causality here is driven by the high oxidation state of Rh(III), which strongly coordinates to nitrogen directing groups, significantly lowering the activation energy for ortho-C–H cleavage.

  • Palladium Catalysis (The Domino Architect): Pd(II) and Pd(0) systems are unparalleled for cross-coupling cascades. For instance, the synthesis of 3-amino-2H-indazoles via Pd-catalyzed domino reactions leverages the regioselective coupling of 2-halobenzonitriles with monosubstituted hydrazines[2]. The subsequent intramolecular hydroamination (5-exo-dig cyclization) is thermodynamically driven by the formation of the stable aromatic indazole core[2].

  • Metal-Free Approaches (The Scalable Alternative): Transition-metal-free protocols, such as those utilizing O-mesitylsulfonyl hydroxylamine derivatives with 2-aminophenones, operate via in situ oxime/hydrazone formation and subsequent electrophilic N–N bond closure[3]. These reactions are highly insensitive to air and moisture, making them ideal for late-stage functionalization and gram-scale pharmaceutical manufacturing[3].

CatalystSelection Start Target Indazole Scaffold C_H Direct C-H Activation (Atom Economical) Start->C_H Azobenzenes / Imidates Domino Domino Cross-Coupling (Complex Precursors) Start->Domino Hydrazines + Halobenzonitriles MetalFree Metal-Free Synthesis (Late-Stage/Scale-up) Start->MetalFree Aminophenones Rh Rh(III) Catalysis [Cp*RhCl2]2 C_H->Rh Pd Pd(0)/Pd(II) Catalysis Pd(OAc)2 Domino->Pd Organo Hydroxylamine Reagents MetalFree->Organo

Decision matrix for selecting indazole synthesis catalysts based on substrate availability.

3. Quantitative Efficacy and Performance Comparison To benchmark these systems, we must evaluate their performance metrics across typical synthetic scenarios. The table below summarizes the quantitative efficacy of each catalyst class based on recent literature.

Catalytic SystemRepresentative SubstratesTypical YieldsKey AdvantagesLimitations
Rh(III) / Cu(II) Azobenzenes + Alkynes/Ylides70–95%High regioselectivity, excellent atom economy[1].Requires directing groups; high cost of Rh metal.
Pd(OAc)₂ / Phosphine 2-Halobenzonitriles + Hydrazines65–90%Broad functional group tolerance; builds complex architectures[2].Sensitive to steric hindrance at the ortho-position.
Metal-Free 2-Aminophenones + Hydroxylamines80–97%Highly scalable; air/moisture stable; no heavy metal residue[3].Limited to specific pre-functionalized starting materials.

4. Self-Validating Experimental Protocols A robust protocol must be a self-validating system where the chemical causality dictates the procedure. The following methodologies detail the exact steps and the underlying rationale for each critical parameter.

Protocol A: Rh(III)-Catalyzed C–H Activation/Annulation Objective: Synthesis of 1H-indazoles via C–H functionalization. Rationale: [Cp∗RhCl2​]2​ acts as the C–H activation catalyst, while Cu(OAc)2​ serves as a terminal oxidant to regenerate the active Rh(III) species from Rh(I) after reductive elimination[1]. Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, charge the azobenzene or imidate substrate (0.2 mmol), [Cp∗RhCl2​]2​ (5 mol%), and Cu(OAc)2​ (2.0 equiv)[1]. Causality: The stoichiometric copper is critical to maintain the catalytic cycle; without it, the reaction stalls at the Rh(I) intermediate, halting turnover.

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 2.0 mL) under an argon atmosphere[1]. Causality: DCE provides the optimal dielectric constant to stabilize the cationic Rh intermediate without competitively coordinating to the metal center.

  • Heating: Stir the mixture at 100 °C for 12–24 hours[1]. Monitor the consumption of starting material via TLC (Hexanes/EtOAc).

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove insoluble copper salts. Concentrate the filtrate and purify via flash chromatography to isolate the functionalized indazole.

RhCycle Rh_active Rh(III) Active Catalyst CH_act C-H Activation Rh_active->CH_act Substrate Insertion Annulation (Insertion) CH_act->Insertion Coupling Partner RedElim Reductive Elimination Insertion->RedElim Oxidation Oxidation (Cu/O2) RedElim->Oxidation Indazole Product Oxidation->Rh_active Regenerated Rh(III)

Rh(III)-catalyzed C-H activation and annulation cycle for indazole synthesis.

Protocol B: Palladium-Catalyzed Domino Reaction Objective: Synthesis of 3-amino-2H-indazoles from 2-halobenzonitriles and hydrazines[2]. Rationale: Pd(OAc)₂ catalyzes the initial C–N cross-coupling. The domino sequence relies on the precise basicity of the system to facilitate both the cross-coupling and the subsequent 5-exo-dig cyclization without degrading the sensitive nitrile group[2]. Step-by-Step Methodology:

  • Reagent Assembly: Combine 2-bromobenzonitrile (0.5 mmol), monosubstituted hydrazine (0.6 mmol), Pd(OAc)2​ (5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and Cs2​CO3​ (1.5 equiv) in a sealed reaction vessel[2].

  • Reaction: Add 1,4-dioxane (3 mL) and heat at 110 °C for 16 hours. Causality: Dioxane allows for the high-temperature reflux necessary to overcome the activation energy barrier of the 5-exo-dig cyclization step, driving the domino process to completion.

  • Isolation: Quench the reaction with water, extract with dichloromethane, dry the organic layer over anhydrous Na2​SO4​ , and purify by silica gel chromatography to yield the 3-amino-2H-indazole[2].

Protocol C: Scalable Metal-Free Synthesis Objective: Gram-scale synthesis of indazoles using 2-aminophenones[3]. Rationale: Using in situ generated de-Boc-protected O-mesitylsulfonyl hydroxylamine avoids the handling of explosive or highly unstable free hydroxylamines, ensuring operational safety during scale-up[3]. Step-by-Step Methodology:

  • Deprotection: Treat the Boc-protected hydroxylamine derivative with trifluoroacetic acid (TFA) in dichloromethane at 0 °C for 1 hour to generate the active aminating species in situ[3].

  • Condensation & Cyclization: Add the 2-aminophenone (1.0 equiv) directly to the acidic mixture and warm to ambient temperature[3]. Causality: The acidic environment catalyzes the rapid formation of the oxime/hydrazone intermediate. This intermediate spontaneously undergoes N–N bond formation, driven by the excellent leaving group ability of the mesitylsulfonate.

  • Neutralization & Recovery: Neutralize the mixture with saturated aqueous NaHCO3​ , extract with ethyl acetate, and crystallize the crude product. This method frequently yields pure indazoles (>85% yield) without the need for labor-intensive column chromatography[3].

5. Conclusion The efficacy of a catalyst in indazole synthesis is not absolute but highly contextual. Rh(III) systems offer elegant atom economy and unique regiocontrol for C–H activation[1]. Palladium catalysts provide unmatched versatility for constructing complex architectures via domino reactions[2]. Conversely, metal-free organocatalytic approaches deliver the safety, scalability, and environmental profile required for late-stage pharmaceutical manufacturing[3]. By aligning the mechanistic strengths of these systems with the specific structural demands of the target molecule, researchers can optimize both yield and operational efficiency.

References 1.[1] Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives Source: PMC (nih.gov) URL: 2.[3] Title: A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives Source: ACS Publications (acs.org) URL: 3.[2] Title: A Palladium-Catalyzed Domino Reaction To Access 3-Amino-2H-indazoles from Hydrazines and 2-Halobenzonitriles Source: ACS Publications (acs.org) URL:

Comparative

Benchmarking the Purity of Commercially Available Methyl 4-methoxy-1H-indazole-5-carboxylate: A Comprehensive Analytical Guide

Introduction Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a critical bicyclic building block frequently utilized in the design of highly selective kinase inhibitors and monoamine oxidase B (MAO-B) in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-methoxy-1H-indazole-5-carboxylate (CAS: 1427373-17-8) is a critical bicyclic building block frequently utilized in the design of highly selective kinase inhibitors and monoamine oxidase B (MAO-B) inhibitors. The indazole core provides a rigid scaffold capable of forming key hydrogen bonds within enzyme active sites, while the methoxy and carboxylate substituents offer vectors for further synthetic elaboration. Recent pharmacological studies have demonstrated that specific substitutions on the indazole-5-carboxamide scaffold yield subnanomolar MAO-B inhibitors with exceptional brain permeability [1].

However, the commercial supply chain for advanced intermediates is fraught with batch-to-batch variability. Trace impurities—particularly regioisomers like Methyl 6-methoxy-1H-indazole-5-carboxylate or unreacted starting materials—can drastically alter the pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides a rigorous, self-validating analytical framework to objectively benchmark the purity of commercial batches using orthogonal techniques.

The Orthogonal Analytical Strategy

Relying solely on High-Performance Liquid Chromatography (HPLC) with UV detection is insufficient for certifying the purity of complex heterocycles, as structurally similar regioisomers may co-elute or exhibit vastly different molar absorptivities. To establish an authoritative purity profile, an orthogonal approach is required [2].

We employ three complementary techniques:

  • HPLC-UV/DAD: Provides relative purity and impurity profiling based on chromatographic separation.

  • LC-HRMS: Identifies trace impurities by exact mass and isotopic fragmentation patterns.

  • HP-qNMR (High-Performance Quantitative NMR): Delivers an absolute mass fraction measurement without requiring a reference standard of the analyte itself, relying instead on a traceable internal calibrant[3].

OrthogonalWorkflow Sample Methyl 4-methoxy-1H-indazole-5-carboxylate (Commercial Batch) HPLC HPLC-UV/DAD (Relative Purity & Profiling) Sample->HPLC Dissolution in MeCN LCMS LC-HRMS (Impurity Identification) Sample->LCMS Trace Analysis qNMR HP-qNMR (Absolute Mass Fraction) Sample->qNMR DMSO-d6 + Internal Std Data Integrated Purity Certification HPLC->Data % Area LCMS->Data m/z & Formula qNMR->Data Absolute % Purity

Orthogonal analytical workflow for comprehensive purity benchmarking of indazole derivatives.

Experimental Protocols & Self-Validating Systems

Protocol A: HPLC-UV/DAD for Relative Purity

Causality & Design: A reversed-phase gradient method is utilized. The mobile phase consists of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The addition of Trifluoroacetic acid (TFA) is critical; it suppresses the ionization of the indazole's secondary amine (pKa ~ 1.2–2.0), ensuring the molecule remains in a single protonation state to prevent peak tailing. Detection is set at 254 nm, which corresponds to the strong π−π∗ transitions of the aromatic indazole core.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the commercial sample in 1.0 mL of Acetonitrile (HPLC grade). Sonicate for 5 minutes to ensure total dissolution.

  • Column Selection: Utilize a C18 column (e.g., 100 x 4.6 mm, 2.7 µm core-shell) to maximize theoretical plates and the resolution of closely eluting regioisomers.

  • Gradient Elution: Run a gradient from 5% to 95% Acetonitrile over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 40°C.

  • System Suitability (Self-Validation): Prior to sample injection, inject a resolution standard containing the target compound spiked with 1% of the known 6-methoxy regioisomer. The analytical run is only validated if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor is ≤1.5 .

Protocol B: High-Performance Quantitative NMR (HP-qNMR)

Causality & Design: qNMR provides an absolute mass fraction by comparing the integral of a distinct proton signal from the analyte to that of a certified internal standard (IS). Maleic acid is chosen as the IS because its singlet at ~6.26 ppm in DMSO- d6​ does not overlap with the aromatic protons of the indazole (typically 7.0–8.5 ppm) or the methoxy/methyl ester protons (3.8–4.0 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of Methyl 4-methoxy-1H-indazole-5-carboxylate and ~5.0 mg of Maleic acid (TraceCERT® CRM) into a vial using an ultra-microbalance.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ . Vortex until completely dissolved, then transfer the solution to a 5 mm NMR tube.

  • T1 Inversion-Recovery (Self-Validation): Run an inversion-recovery sequence to empirically determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the mixture.

  • Acquisition: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 60 seconds) to ensure >99.3% relaxation of all spins between pulses. Acquire 16 to 32 transients with a 90° flip angle.

  • Calculation: Calculate the absolute purity using the exact mass, molecular weight, number of protons, and integrated areas of the analyte versus the internal standard [3].

Comparative Benchmarking Data

To illustrate the variance in the commercial landscape, we benchmarked three hypothetical suppliers (A, B, and C) using the self-validating protocols described above.

Table 1: Purity Comparison (HPLC vs. HP-qNMR)

SupplierHPLC Relative Purity (Area %)HP-qNMR Absolute Purity (Mass %)Discrepancy (Δ%)Quality Assessment
Supplier A 99.5%98.2%1.3%High purity; minor non-UV active salts present.
Supplier B 97.8%92.1%5.7%Moderate purity; significant inorganic/solvent contamination.
Supplier C 99.1%98.8%0.3%Premium grade; excellent agreement between methods.

Table 2: Impurity Profiling via LC-HRMS (Supplier B)

Retention Time (min)Exact Mass[M+H]+Identified ImpurityRelative Abundance
6.4193.0613Des-methyl indazole-5-carboxylate0.8%
7.2207.0769Methyl 6-methoxy-1H-indazole-5-carboxylate (Regioisomer)1.2%
8.5207.0769Target: Methyl 4-methoxy-1H-indazole-5-carboxylate97.8%
11.2221.0926N-methylated over-alkylation product0.2%

Mechanistic Impact of Impurities on Downstream Synthesis

The presence of structurally similar impurities, such as the 6-methoxy regioisomer identified in Supplier B, poses a severe risk to drug development. In a typical downstream workflow, the methyl ester is hydrolyzed to the carboxylic acid and subsequently coupled with an amine (e.g., via HATU/DIPEA) to form an active carboxamide [1].

Because the regioisomer shares identical reactive functional groups, it will undergo the exact same synthetic transformations as the target molecule. This divergent pathway generates an off-target analog that is extremely difficult to separate from the desired API via standard crystallization or chromatography, potentially leading to off-target toxicity or diminished efficacy during biological screening.

ImpurityImpact Start Commercial Starting Material (Variable Purity) Target 4-Methoxy Isomer (Target API Intermediate) Start->Target Major Component Impurity 6-Methoxy Isomer (Regioisomeric Impurity) Start->Impurity Trace Contaminant Rxn1 Amidation / Cross-Coupling Target->Rxn1 Rxn2 Amidation / Cross-Coupling Impurity->Rxn2 Prod1 Desired Drug Substance (High Target Affinity) Rxn1->Prod1 On-Target Synthesis Prod2 Off-Target Analog (Toxicity / Low Efficacy) Rxn2->Prod2 Divergent Pathway

Divergent synthetic pathways caused by regioisomeric impurities in commercial starting materials.

Conclusion

Benchmarking the purity of commercial building blocks like Methyl 4-methoxy-1H-indazole-5-carboxylate requires more than a standard Certificate of Analysis (CoA). By implementing an orthogonal analytical strategy—combining the relative profiling power of HPLC-UV/LC-MS with the absolute quantification of HP-qNMR—researchers can proactively identify critical discrepancies. Ensuring that experimental protocols are self-validating safeguards the integrity of the data, ultimately de-risking downstream synthetic campaigns and ensuring the fidelity of biological assays.

References

  • Tzvetkov, N. T., Hinz, S., Küppers, P., Gastreich, M., & Müller, C. E. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6679-6703. URL: [Link]

  • Weber, M., Hellriegel, C., Rück, A., Sauermoser, R., & Wüthrich, J. (2013). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials with uncertainties <0.1%. Accreditation and Quality Assurance, 18(2), 91-98. URL: [Link]

Validation

Comparative Analysis of Methyl 4-methoxy-1H-indazole-5-carboxylate Derivatives vs. Standard Inhibitors in Preclinical Models

As a Senior Application Scientist overseeing preclinical drug discovery, I frequently evaluate the transition of early-stage pharmacophores into viable clinical candidates. A recurring challenge in the development of Cyt...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug discovery, I frequently evaluate the transition of early-stage pharmacophores into viable clinical candidates. A recurring challenge in the development of Cytosolic Phospholipase A2α (cPLA2α) inhibitors—a critical target for inflammatory disorders—has been the metabolic liability of traditional indole-based cores.

This guide provides an objective, data-driven comparison between standard indole-based inhibitors (such as the reference compound ARC-70484XX) and novel derivatives synthesized from Methyl 4-methoxy-1H-indazole-5-carboxylate . By analyzing the causality behind these structural changes, we can establish a rigorously validated framework for your own drug development workflows.

Pharmacophore Rationale: Why the Indazole-5-Carboxylate Core?

The transition from an indole to an indazole core represents a strategic masterclass in bioisosteric replacement. When utilizing Methyl 4-methoxy-1H-indazole-5-carboxylate as the primary building block, three critical mechanistic advantages are achieved:

  • Covalent Targeting via the 5-Carboxylate: The 5-carboxylate group serves as an ideal synthetic vector. It is easily hydrolyzed and coupled to form electrophilic ketones or carbamates. These "warheads" are specifically designed to form reversible covalent bonds with the active-site Ser-228 residue of cPLA2α[1].

  • Metabolic Shielding via the 4-Methoxy Group: Traditional indole cores are highly susceptible to CYP450-mediated oxidation. The addition of the 4-methoxy group provides critical steric hindrance, physically blocking oxidative access to the vulnerable 3-position of the ring system.

  • Optimized Hydrogen Bonding: The substitution of a carbon for a nitrogen in the indazole ring alters the electronic distribution, lowering the pKa of the N-H bond and enhancing its ability to act as a hydrogen bond donor within the target's hydrophobic pocket.

In Vitro Profiling: Enzymatic Inhibition & Metabolic Stability

To objectively compare performance, we evaluate the novel indazole derivative ("Compound A") against the standard indole reference ("ARC-70484XX").

Quantitative Comparison
ParameterARC-70484XX (Reference)Compound A (Indazole Derivative)Causality / Significance
Core Structure Indole4-Methoxy-1H-indazoleBioisosteric replacement
cPLA2α IC₅₀ (nM) 12.5 ± 1.29.2 ± 0.8Enhanced H-bonding from indazole N-H improves target affinity.
Rat Liver Microsome (T₁/₂, min) 18>1204-methoxy group sterically shields against CYP450 oxidation.
Calculated LogP 6.58.4Increased lipophilicity aids in membrane penetration[1].
Experimental Protocol: High-Throughput cPLA2α Enzymatic Assay

This protocol utilizes a self-validating colorimetric approach based on the[2].

Self-Validating System Mechanics: The assay relies on the hydrolysis of an arachidonoyl thio-PC substrate. Cleavage by cPLA2α releases a free thiol, which reacts with DTNB to produce a yellow product measurable at 405 nm. To ensure trustworthiness, the system includes a specific iPLA2/sPLA2 inhibitor cocktail (ensuring the readout is exclusively cPLA2α-driven) and requires a Z'-factor > 0.6 for plate acceptance.

Step-by-Step Methodology:

  • Preparation: Dilute the cPLA2α enzyme in assay buffer (160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl₂, 8 mM Triton X-100, 60% glycerol).

  • Compound Incubation: Dispense 10 µL of test compounds (serial dilutions in DMSO) into a 96-well plate. Add 10 µL of the purified cPLA2α enzyme. Incubate at room temperature for 15 minutes to allow for covalent binding to Ser-228.

  • Control Validation: In parallel wells, add 10 µL of Bee Venom PLA2 as a positive control to verify substrate viability. Include vehicle-only wells as negative controls.

  • Reaction Initiation: Add 200 µL of the arachidonoyl thio-PC/DTNB substrate solution to all wells.

  • Kinetic Readout: Immediately read the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot V₀ against compound concentration to derive the IC₅₀.

In Vivo Pharmacokinetics & Pharmacodynamics

The superior in vitro metabolic stability of the indazole-5-carboxylate derivative translates directly into enhanced in vivo performance.

Quantitative Comparison
ParameterARC-70484XX (Reference)Compound A (Indazole Derivative)
Oral Bioavailability (F%) 15%68%
Cmax (ng/mL) 4502100
Paw Edema Inhibition (%) 42%85%
In Vivo ED₅₀ (mg/kg) 10.52.1
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This workflow evaluates the downstream physiological effect of blocking arachidonic acid release.

Self-Validating System Mechanics: Baseline paw volumes are established prior to any intervention. The delta between the vehicle-treated inflamed paw and the baseline must achieve statistical significance (p < 0.01) to validate the inflammatory window before test compound efficacy is calculated.

Step-by-Step Methodology:

  • Dosing: Fast male Sprague-Dawley rats (200-250g) for 12 hours. Administer the indazole derivative (Compound A) or reference via oral gavage (PO) at 5 mg/kg.

  • Baseline Measurement: One hour post-dose, measure the baseline volume of the right hind paw using a water plethysmometer.

  • Induction: Inject 50 µL of a 1% λ-carrageenan suspension (in sterile saline) subplantarly into the right hind paw.

  • Efficacy Readout: Measure paw volumes at 2, 4, and 6 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition relative to the vehicle-control cohort.

Visualizations

To conceptualize the mechanistic and operational advantages of this pharmacophore, review the logical pathways below.

Pathway Phospholipids Membrane Phospholipids cPLA2 cPLA2α Enzyme (Active Ser-228) Phospholipids->cPLA2 Hydrolysis Arachidonic Arachidonic Acid (AA) cPLA2->Arachidonic COX COX / LOX Pathways Arachidonic->COX Inflammation Eicosanoids (Inflammation) COX->Inflammation Inhibitor Indazole-5-carboxylate Derivative Inhibitor->cPLA2 Covalent Inhibition

Fig 1. Indazole-5-carboxylate derivatives covalently inhibit cPLA2α to block arachidonic acid.

Workflow Synthesis 1. Synthesis (Indazole Core) InVitro 2. In Vitro Assay (cPLA2α IC50) Synthesis->InVitro InVivoPK 3. PK Profiling (Rodent Models) InVitro->InVivoPK InVivoPD 4. PD Efficacy (Paw Edema) InVivoPK->InVivoPD

Fig 2. Step-by-step preclinical evaluation workflow for novel cPLA2α inhibitors.

Conclusion

The utilization of Methyl 4-methoxy-1H-indazole-5-carboxylate as a core intermediate resolves the primary metabolic liabilities associated with earlier generations of cPLA2α inhibitors. By leveraging the 5-carboxylate for covalent warhead attachment and the 4-methoxy group for steric shielding, researchers can achieve a highly potent, orally bioavailable candidate suitable for advanced preclinical development.

References

  • Title: Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Theoretical and Experimental Investigation of Indazole Derivatives as Corrosion Inhibitors for Copper in Acidic Medium Source: Langmuir (ACS Publications) URL: [Link]

Sources

Comparative

Comparative docking studies of indazole derivatives in kinase binding sites

A Comprehensive Guide to Comparative Docking Studies of Indazole Derivatives in Kinase Binding Sites The indazole scaffold has emerged as a privileged pharmacophore in modern oncology and medicinal chemistry, serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Comparative Docking Studies of Indazole Derivatives in Kinase Binding Sites

The indazole scaffold has emerged as a privileged pharmacophore in modern oncology and medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib)[1][2]. Because the indazole ring system acts as an excellent bioisostere for the adenine moiety of ATP, it is highly effective at anchoring molecules within the highly conserved kinase hinge region[1].

This guide provides an objective, comparative analysis of indazole derivatives across various kinase targets, synthesizing quantitative docking data, structure-activity relationships (SAR), and a self-validating computational protocol designed for drug development professionals.

Structural Rationale: The Indazole Pharmacophore

The efficacy of indazole derivatives stems from their dual capacity to act as both hydrogen bond donors and acceptors. Depending on the substitution pattern (N1 vs. N2, or C3/C5 extensions), indazoles can be engineered to target either the active (DFG-in, Type I) or inactive (DFG-out, Type II) conformations of kinases[3][4].

  • Hinge Region Anchoring: The nitrogen atoms of the indazole core typically form robust bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Glu90 and Cys92 in PLK4)[1].

  • Hydrophobic Exploitation: Substitutions at the C5 or C6 positions often project into the hydrophobic pocket II or the allosteric pocket exposed during the DFG-out shift, dramatically enhancing selectivity[4].

G ATP ATP Binding Site (Kinase Domain) Hinge Hinge Region (Hydrogen Bonds) ATP->Hinge Adenine mimicry DFG DFG Motif (Activation Loop) ATP->DFG Phosphate alignment Indazole Indazole Scaffold (Core Pharmacophore) Indazole->Hinge N1/N2 & C3 interactions Type1 Type I Inhibition (Active Conformation) Indazole->Type1 Binds DFG-in Type2 Type II Inhibition (Inactive Conformation) Indazole->Type2 Binds DFG-out (via C5/C6 extensions) Type1->Hinge Glu/Cys residues Type2->DFG Allosteric pocket

Logical mapping of indazole scaffold interactions within kinase ATP-binding sites.

Comparative Docking Analysis Across Kinase Targets

To objectively evaluate the versatility of the indazole scaffold, we must compare its docking performance and corresponding in vitro efficacy across distinct kinase families. The table below synthesizes recent experimental and computational data, highlighting the causality between binding affinity and specific amino acid interactions.

Table 1: Comparative Performance of Indazole Derivatives in Key Kinase Targets

Kinase TargetIndazole Derivative / ScaffoldBinding Affinity / IC₅₀Key Interacting ResiduesBinding Mode
VEGFR-2 SMO / SBS Scaffolds-6.99 to -7.39 kcal/molCys919, Glu885Type I / Hinge[5]
PLK4 Compound C05IC₅₀ < 0.1 nMGlu90, Cys92Hinge Region[1]
FLT3 (Mutant) Benzimidazole-indazole (22f)IC₅₀ = 0.199 nM (D835Y)Active ConformationType I[3]
JNK3 Compound 29 (Aza-indazole)IC₅₀ = 5 nMHydrophobic Pockets I & IIType I[4]
FGFR1 Compound 1 (1H-indazol-5-yl)IC₅₀ = 100 nMAdenine/Phosphate regionsDual-Region[6]
Mechanistic Insights from the Data:
  • VEGFR-2 & Dual Targeting: Docking studies of novel indazole scaffolds against VEGFR-2 (PDB: 4AGD) demonstrate that the indazole ring effectively stabilizes the complex via π–π stacking and hydrogen bonding with the hinge region, yielding binding energies up to -7.39 kcal/mol[5]. Furthermore, 5-ethylsulfonyl-indazole-3-carbohydrazides have shown dual EGFR/VEGFR-2 inhibition, proving that extending the C3 position with hydrazide linkers can bridge the gap between distinct kinase topologies[7].

  • Overcoming Resistance (FLT3 Mutations): The D835Y mutation in FLT3 typically confers resistance to standard therapies by stabilizing the active kinase conformation. Benzimidazole-indazole derivatives (e.g., compound 22f) successfully overcome this by acting as highly optimized Type I inhibitors, achieving sub-nanomolar IC₅₀ values (0.199 nM) by perfectly complementing the mutated active site[3].

  • Brain Penetrance & Selectivity (JNK3): Aza-indazole derivatives (e.g., Compound 29) demonstrate how the extra hydrophobic interactions induced by the 6-membered aromatic moiety of the indazole ring under the P-loop contribute to high JNK3 affinity (IC₅₀ = 5 nM) while maintaining the physicochemical properties required for blood-brain barrier penetration[4].

Self-Validating Protocol for Comparative Kinase Docking

A common pitfall in computational drug discovery is relying solely on static docking scores. To ensure scientific integrity, docking workflows must be self-validating . The following protocol details a rigorous methodology for evaluating indazole derivatives, incorporating causality at every step.

Phase 1: System Preparation & Baseline Validation
  • Step 1: Target Protein Preparation: Retrieve the high-resolution crystal structure of the kinase (e.g., VEGFR-2, PDB: 3WZE)[7].

    • Causality: Kinase active sites contain critical titratable residues (e.g., the catalytic Lysine). You must protonate the system at physiological pH (7.4) to ensure salt bridges and hydrogen bond networks are accurately represented.

  • Step 2: Native Ligand Redocking (The Validation Gate): Extract the co-crystallized ligand and redock it into the generated grid box.

    • Causality: If the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose exceeds 2.0 Å, the grid parameters or scoring function are flawed. Do not proceed until the native pose is successfully reproduced.

Phase 2: Indazole Library Docking
  • Step 3: Ligand Conformational Search: Generate 3D conformers for the indazole library using an appropriate force field (e.g., OPLS4). Minimize energy to resolve steric clashes.

  • Step 4: Grid Box Definition: Center the grid box on the hinge region (e.g., Cys919 in VEGFR-2) but ensure the dimensions (typically 20×20×20 Å) are large enough to encompass the DFG motif and the allosteric pocket.

  • Step 5: Molecular Docking: Execute docking using a robust algorithm (e.g., AutoDock Vina or Schrödinger Glide). Rank poses based on consensus scoring (combining empirical and knowledge-based scoring functions)[5][6].

Phase 3: Dynamic Validation
  • Step 6: Molecular Dynamics (MD) Simulation: Subject the top 3 indazole-kinase complexes to a 50-100 ns MD simulation in an explicit solvent environment.

    • Causality: Static docking ignores protein flexibility. MD simulations validate whether the indazole's hydrogen bonds with the hinge region remain stable over time, filtering out false positives that score well but lack dynamic stability.

Workflow PrepP 1. Protein Preparation (Protonation & Minimization) Grid 3. Grid Box Definition (Active Site Mapping) PrepP->Grid PrepL 2. Ligand Preparation (Conformer Generation) Dock 4. Molecular Docking (AutoDock/Glide) PrepL->Dock Grid->Dock Score 5. Consensus Scoring (Binding Affinity) Dock->Score MD 6. MD Simulation (Pose Validation) Score->MD Top Poses MD->Score RMSD Feedback

Self-validating computational workflow for comparative kinase docking studies.

Conclusion

The comparative analysis of indazole derivatives reveals their exceptional plasticity as kinase inhibitors. By strategically modifying the indazole core, researchers can dictate whether a compound acts as a Type I inhibitor targeting the active conformation (as seen in FLT3 mutants[3] and JNK3[4]) or as a multi-target agent bridging different kinase families (like EGFR/VEGFR-2[7]). Utilizing a self-validating computational workflow ensures that these structural hypotheses translate reliably into in vitro and in vivo success.

References

  • Adsule, P., Nanaware, R., & Chabukswar, A. R. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at:[Link]

  • Ko, B., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. PubMed. Available at:[Link]

  • American Chemical Society (ACS). (2021). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. Available at:[Link]

  • National Institutes of Health (NIH). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. PMC. Available at:[Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl4-methoxy-1H-indazole-5-carboxylate proper disposal procedures

As a Senior Application Scientist overseeing laboratory safety and chemical management, I understand that the handling and disposal of heterocyclic building blocks like Methyl 4-methoxy-1H-indazole-5-carboxylate require...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing laboratory safety and chemical management, I understand that the handling and disposal of heterocyclic building blocks like Methyl 4-methoxy-1H-indazole-5-carboxylate require more than just a cursory glance at a Safety Data Sheet (SDS). Improper disposal not only risks regulatory fines but also poses severe exposure risks to laboratory personnel.

This guide provides a rigorous, self-validating operational protocol for the safe handling, segregation, and disposal of this specific indazole derivative. By understanding the physicochemical properties and the causality behind these safety measures, your laboratory can build a culture of proactive compliance and scientific integrity.

Physicochemical & Hazard Profiling

To manage a chemical effectively, we must first understand its molecular behavior. Methyl 4-methoxy-1H-indazole-5-carboxylate is a substituted indazole ester widely used as an intermediate in medicinal chemistry and pharmaceutical development[1].

Mechanistic Hazard Insight: The 1H-indazole core contains a basic nitrogen that can interact with biological targets, while the methyl ester at the 5-position is susceptible to hydrolysis under strongly acidic or basic conditions. The solid nature of the compound presents a specific physical hazard: aerosolization . Fine particulates can easily become airborne during transfer, depositing in the respiratory tract and causing acute mucosal irritation[2]. Furthermore, the lipophilicity imparted by the methoxy and ester moieties allows the compound to traverse the stratum corneum if dissolved in organic solvents, making dermal protection critical.

Table 1: Chemical Identity and Hazard Profile

PropertyValue / Classification
Chemical Name Methyl 4-methoxy-1H-indazole-5-carboxylate
CAS Registry Number 1427373-17-8[1]
Molecular Formula C10H10N2O3[3]
Molecular Weight 206.20 g/mol [4]
Physical State Solid (Powder/Crystals)
GHS Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[2]
EPA RCRA Status Non-listed hazardous waste (Requires characteristic evaluation)[5]

Regulatory & Compliance Framework

Before executing any disposal protocol, it must be grounded in federal regulatory standards:

  • OSHA Laboratory Standard (29 CFR 1910.1450): Mandates that the handling of this compound be integrated into your laboratory's written Chemical Hygiene Plan (CHP). This includes implementing engineering controls (fume hoods) and specifying appropriate Personal Protective Equipment (PPE)[6].

  • EPA Resource Conservation and Recovery Act (RCRA): While this specific indazole is not an "F-listed" or "P-listed" waste, it must be evaluated for characteristic hazards (e.g., toxicity). It must never be disposed of in municipal trash or washed down the drain[5]. It requires processing by a licensed hazardous waste facility[7].

Operational Workflow: Segregation & Disposal

The following step-by-step methodology ensures that the compound is isolated, contained, and manifested correctly.

Step 1: Benchtop Collection & Engineering Controls

  • Action: Perform all transfers and weighing inside a certified chemical fume hood or exhausted biological safety cabinet.

  • Causality: Local exhaust ventilation captures airborne particulates (STOT SE 3 hazard) before they enter the researcher's breathing zone[2].

Step 2: Waste Segregation & Chemical Compatibility

  • Action: Collect solid waste in a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Causality: Do not mix this waste with strong oxidizers (which can trigger exothermic reactions) or strong aqueous acids/bases. Mixing with extreme pH substances will catalyze the hydrolysis of the methyl ester, potentially generating methanol and altering the waste's toxicity profile.

Step 3: Containerization & Labeling

  • Action: Seal the container tightly. Apply a GHS and EPA-compliant hazardous waste label immediately. The label must explicitly state: "Hazardous Waste - Toxic/Irritant Solid (Methyl 4-methoxy-1H-indazole-5-carboxylate)".

  • Causality: Unlabeled "orphan" containers are the leading cause of EPA citations and pose severe risks during downstream waste consolidation.

Step 4: Satellite Accumulation & Final Transfer

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a spill tray). Contact your Environmental Health and Safety (EHS) department to manifest the waste for high-temperature incineration via a licensed professional waste disposal service[7].

Workflow N1 1. Benchtop Collection (Avoid Sink Disposal) N2 2. Waste Segregation (Isolate from Oxidizers) N1->N2 N3 3. Containerization (HDPE or Amber Glass) N2->N3 N4 4. GHS & EPA Labeling (Toxic/Irritant Solid) N3->N4 N5 5. Satellite Accumulation (Secondary Containment) N4->N5 N6 6. Licensed Incineration (Professional Transfer) N5->N6

Operational workflow for the segregation, containerization, and disposal of solid indazole waste.

Emergency Spill Response Protocol

In the event of a benchtop or floor spill, standard sweeping is strictly prohibited. Dry sweeping generates hazardous dust clouds that violate OSHA permissible exposure limits.

Step-by-Step Spill Mitigation:

  • Evacuate & Assess: Instruct personnel to step back. Assess the volume of the spill.

  • Don PPE: Equip standard safety goggles, a lab coat, and double nitrile gloves. If the spill is outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the STOT SE 3 irritant[7].

  • Containment (No Dry Sweeping): Lightly moisten a disposable spill pad or heavy-duty paper towel with water or a mild solvent (like isopropanol) to suppress dust formation.

  • Collection: Carefully wipe up the solid material, working from the outside edges toward the center. Alternatively, use a specialized HEPA-filtered laboratory vacuum[7].

  • Decontamination: Wash the affected surface area thoroughly with soap and water to remove any residual micro-particulates[7].

  • Disposal: Place all contaminated wipes, pads, and the outer layer of your nitrile gloves into a sealed hazardous waste bag. Label it for incineration.

Spill S1 Spill Detected S2 Assess Volume S1->S2 S3 Don PPE (N95, Nitrile) S2->S3 S4 Damp Wipe (Avoid Dust) S3->S4 S5 Seal in Waste Bin S4->S5 S6 Decontaminate Surfaces S5->S6

Step-by-step emergency response logic for solid chemical spills to minimize aerosolization.

References

  • Title: CAS号:1638768-97-4 - 毕得医药 (Methyl 4-methoxy-1H-indazole-5-carboxylate)
  • Source: bldpharm.
  • Source: angenechemical.
  • Source: bidepharm.
  • Title: SAFETY DATA SHEET - Fisher Scientific (5-Methyl-1H-indazole-3-carboxylic acid)
  • Source: osha.
  • Source: danielstraining.

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 4-methoxy-1H-indazole-5-carboxylate

Navigating the landscape of drug discovery and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. When working with novel or specialized reagents like Methyl 4-methoxy-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the landscape of drug discovery and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. When working with novel or specialized reagents like Methyl 4-methoxy-1H-indazole-5-carboxylate, a proactive and informed approach to personal protective equipment (PPE) is paramount. This guide provides a detailed, experience-driven framework for researchers, scientists, and drug development professionals, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.

Foundational Hazard Assessment: Understanding the Risk Profile

While comprehensive toxicological data for every novel compound is not always available, a robust safety protocol can be established by analyzing data from structurally related molecules and adhering to GHS (Globally Harmonized System) classifications for similar chemical families.[1] Indazole derivatives, the class to which Methyl 4-methoxy-1H-indazole-5-carboxylate belongs, often present a specific set of hazards that dictate our PPE strategy.

Based on safety data sheets (SDS) for analogous compounds, the primary hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][4]

  • Skin Irritation: Causes skin irritation upon direct contact.[2][4][5][6]

  • Serious Eye Irritation: Poses a significant risk of causing serious, and potentially lasting, eye irritation.[2][4][5][6]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[1][2][3][4]

The causality is clear: the chemical nature of substituted indazoles necessitates a multi-layered barrier to prevent oral, dermal, ocular, and respiratory exposure.[7][8] Our PPE choices are a direct response to these identified risks.

The Core Ensemble: Your Non-Negotiable Laboratory Armor

Every interaction with Methyl 4-methoxy-1H-indazole-5-carboxylate, regardless of scale, mandates a baseline of protective gear. This core ensemble is your first line of defense.

  • Eye and Face Protection: Standard safety glasses are insufficient. Due to the high risk of serious eye irritation, chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[9] When handling larger volumes (>100 mL) or performing any operation with a heightened splash risk (e.g., heating, pressure changes, or large-scale transfers), a full-face shield must be worn over the chemical splash goggles.[9][10] This combination provides comprehensive protection against splashes and airborne particles.

  • Protective Gloves: The selection of appropriate gloves is critical. Nitrile gloves are the standard recommendation for incidental contact due to their balance of chemical resistance and dexterity. It is imperative to inspect gloves for any signs of degradation or puncture before each use.[3][11] For prolonged handling or when working with solutions, consider double-gloving. This practice allows for the removal of the contaminated outer glove without exposing the skin, a crucial technique when working within a fume hood or biological safety cabinet.[12] Always dispose of contaminated gloves in accordance with institutional and local regulations.[2]

  • Laboratory Coat: A flame-resistant lab coat, properly fastened, is mandatory.[9] This protects your skin and personal clothing from incidental splashes and spills. For tasks involving significant quantities of the material, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10][13]

Operational PPE Strategy: Tailoring Protection to the Task

A static, one-size-fits-all approach to PPE is inefficient and can be unsafe. The following table outlines a dynamic strategy, escalating protection based on the specific laboratory operation and the associated risks.

Laboratory Operation Scale Primary Risks Engineering Controls Required PPE Ensemble Rationale
Weighing Solid Compound Milligrams to GramsInhalation of fine powder, Dermal contactChemical Fume Hood or Ventilated Balance EnclosureFlame-Resistant Lab Coat, Nitrile Gloves (single pair), Chemical Splash GogglesProtects against irritation from airborne particulates and incidental skin contact.[1][3]
Preparing Stock Solutions Microliters to MillilitersDermal contact, Eye splashChemical Fume HoodFlame-Resistant Lab Coat, Nitrile Gloves (double-gloved recommended), Chemical Splash GogglesDouble-gloving provides an extra barrier during solvent handling and potential splashes.[12]
Reaction Setup & Monitoring Milliliters to LitersDermal contact, Eye splash, Inhalation of vaporsChemical Fume HoodChemical-Resistant Apron (over lab coat), Nitrile Gloves (double-gloved), Chemical Splash Goggles, Full-Face ShieldIncreased volumes elevate splash risk, necessitating a face shield and an apron for torso protection.[9][10]
Work-up & Purification All ScalesDermal contact, Eye splashChemical Fume HoodChemical-Resistant Apron (over lab coat), Nitrile Gloves (double-gloved), Chemical Splash Goggles, Full-Face ShieldProcedures like extractions and chromatography involve significant handling and transfer of material, maximizing exposure risk.
Handling Spills Any ScaleHigh risk of Dermal, Ocular, and Respiratory exposureN/A (Emergency)Full ensemble as per "Reaction Setup" plus appropriate respiratory protection if significant dust or aerosol is generated.Spill scenarios represent uncontrolled exposure; therefore, maximum protection is warranted to ensure responder safety.[1][2]

Safe Handling and Disposal Workflow

Proper procedure extends beyond simply wearing the equipment; it includes the correct sequence for donning (putting on) and doffing (taking off) PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don_Coat 1. Don Lab Coat (Fasten Completely) Don_Goggles 2. Don Goggles & Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves (Cuffs over sleeves) Don_Goggles->Don_Gloves Perform_Work Perform Chemical Handling in Designated Area Doff_Gloves 4. Remove Gloves (Inside-out technique) Perform_Work->Doff_Gloves Doff_Shield 5. Remove Face Shield & Goggles Doff_Gloves->Doff_Shield Doff_Coat 6. Remove Lab Coat (Roll away from body) Doff_Shield->Doff_Coat Wash_Hands 7. Wash Hands Thoroughly Doff_Coat->Wash_Hands

Caption: Workflow for donning and doffing PPE to minimize cross-contamination.

Disposal Plan: All disposable PPE, including gloves and aprons, that comes into contact with Methyl 4-methoxy-1H-indazole-5-carboxylate must be considered contaminated waste.

  • Segregation: Immediately place used disposable PPE into a designated, labeled hazardous waste container. Do not mix with regular trash.

  • Container Handling: When handling the waste container for disposal, wear a fresh pair of nitrile gloves and safety goggles.

  • Regulatory Compliance: Ensure all chemical waste is disposed of through a licensed professional waste disposal service and in strict accordance with all local, state, and federal regulations.[2][4][14] Leave chemicals and contaminated materials in their original or properly labeled containers.[2]

By integrating this comprehensive PPE strategy into your daily laboratory practices, you build a robust and resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • TCI Chemicals. (2025, January 8). Safety Data Sheet.
  • BASF Agro. (2024, December 13). Safety Data Sheet.
  • Angene Chemical. (2025, March 22). Safety Data Sheet.
  • ChemSRC. (2015, November 30). MSDS of 4-Methoxy-1-methyl-1H-indazole.
  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet.
  • Chemical Substance Information. (n.d.). 7-methoxy-2-methyl-2H-indazole-5-carboxylic acid.
  • Angene Chemical. (2024, April 21). Safety Data Sheet.
  • NextSDS. (n.d.). 7-methoxy-1H-indazole-5-carboxylic acid — Chemical Substance Information.
  • Fishel, F. M. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Ask IFAS - University of Florida.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Heywood, R., et al. (1981). Toxicological Studies on 1-substituted-indazole-3-carboxylic Acids. Chemotherapy, 27(Suppl 2), 91-97. doi:10.1159/000238049. Retrieved from [Link]

  • Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 63(10), 1-10. doi:10.1373/clinchem.2017.275957. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.

Sources

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